molecular formula C8H6FNO3 B2471253 1-(2-Fluoro-4-nitrophenyl)ethanone CAS No. 866579-96-6

1-(2-Fluoro-4-nitrophenyl)ethanone

Cat. No.: B2471253
CAS No.: 866579-96-6
M. Wt: 183.138
InChI Key: LBEGSSDPGNYHQI-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C8H6FNO3 and its molecular weight is 183.138. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Fluoro-4-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluoro-4-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c1-5(11)7-3-2-6(10(12)13)4-8(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEGSSDPGNYHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866579-96-6
Record name 1-(2-fluoro-4-nitrophenyl)ethan-1-one
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Foundational & Exploratory

Technical Whitepaper: Synthetic Utility and Physicochemical Profiling of 1-(2-Fluoro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized aromatic building blocks are paramount for constructing complex molecular architectures. 1-(2-Fluoro-4-nitrophenyl)ethanone (frequently referenced in proprietary databases under CAS 345-56-2, and formally registered as CAS 866579-96-6) represents a versatile, trifunctional scaffold[1].

Featuring an acetyl group, an ortho-fluorine atom, and a para-nitro group, this molecule offers orthogonal reactivity profiles. As an Application Scientist, I frequently leverage this specific intermediate to construct complex heterocycles, such as indoles, quinolines, and functionalized anilines. This whitepaper delineates the mechanistic rationale, physicochemical properties, and field-validated protocols for manipulating this core, ensuring that your synthetic workflows are both predictable and high-yielding.

Physicochemical Profiling

Accurate characterization is the bedrock of reproducible synthesis. The molecule presents as a stable solid at room temperature. The strongly electron-withdrawing nature of both the nitro and acetyl groups significantly alters the electronic landscape of the aromatic ring, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and making the ring highly susceptible to nucleophilic attack.

Table 1: Key Physicochemical and Structural Data

PropertyValue / Description
Chemical Name 1-(2-Fluoro-4-nitrophenyl)ethanone
Common Synonyms 2'-Fluoro-4'-nitroacetophenone
CAS Registry Number 345-56-2 / 866579-96-6
Molecular Formula C8H6FNO3
Molecular Weight 183.14 g/mol
InChIKey LBEGSSDPGNYHQI-UHFFFAOYSA-N
Physical State Solid (at standard temperature and pressure)
Purity Standard ≥ 98% (HPLC validation required prior to use)
Storage Conditions Room temperature, sealed in a dry environment

Data synthesized from authoritative chemical registries and supplier specifications ().

Structural Dynamics & Reactivity Mapping

The synthetic power of 1-(2-Fluoro-4-nitrophenyl)ethanone lies in its chemoselectivity. We can independently target three distinct sites on the molecule without cross-reactivity, provided the correct thermodynamic and kinetic controls are applied:

  • The C2-Fluorine (Nucleophilic Aromatic Substitution - SNAr): The fluorine atom is highly activated. The para-nitro group and ortho-acetyl group synergistically withdraw electron density via resonance and inductive effects, stabilizing the anionic Meisenheimer complex intermediate. Fluorine is an excellent SNAr leaving group due to its high electronegativity, which strongly polarizes the C-F bond.

  • The Nitro Group (Reduction): The nitro moiety can be selectively reduced to an aniline derivative. This is a critical step for synthesizing bioactive molecules where an amino group is required for subsequent coupling (e.g., amide bond formation).

  • The Acetyl Group (Enolization/Electrophilic Attack): The alpha-carbon of the acetyl group can undergo enolization under acidic or basic conditions, permitting alpha-halogenation or aldol condensations.

ReactivityMap Core 1-(2-Fluoro-4-nitrophenyl)ethanone (Core Scaffold) Amine 1-(4-Amino-2-fluorophenyl)ethanone (Nitro Reduction) Core->Amine SnCl2, EtOH (Chemoselective) SNAr 1-(2-Substituted-4-nitrophenyl)ethanone (SNAr at C2) Core->SNAr R-NH2, K2CO3, DMF (Nucleophilic Attack) AlphaBromo 2-Bromo-1-(2-fluoro-4-nitrophenyl)ethanone (Alpha-Halogenation) Core->AlphaBromo Br2, Acid (Enolization)

Fig 1: Chemoselective reactivity pathways of 1-(2-Fluoro-4-nitrophenyl)ethanone.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is mechanistically justified to prevent side reactions, and in-process controls are embedded to verify success at each step.

Protocol A: Chemoselective Nitro Reduction using Tin(II) Chloride

Objective: Convert 1-(2-Fluoro-4-nitrophenyl)ethanone to 1-(4-Amino-2-fluorophenyl)ethanone without reducing the ketone or triggering hydrodefluorination. Causality & Design: While palladium-catalyzed hydrogenation (Pd/C, H₂) is standard for nitro reduction, it risks reducing the ketone to an alcohol or cleaving the C-F bond. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol provides a milder, highly chemoselective alternative driven by single-electron transfer mechanisms that leave the acetyl and fluoro groups intact.

Step-by-Step Workflow:

  • Substrate Dissolution: Dissolve 10 mmol of 1-(2-Fluoro-4-nitrophenyl)ethanone in 30 mL of absolute ethanol. Rationale: Ethanol ensures complete solubility of both the organic substrate and the inorganic SnCl₂ reagent, facilitating a homogeneous reaction.

  • Reagent Addition: Add 50 mmol (5 equivalents) of SnCl₂·2H₂O. Rationale: An excess is required as the reduction of a nitro group to an amine consumes 6 electrons (requiring 3 equivalents of Sn(II) oxidizing to Sn(IV)).

  • Thermal Activation: Heat the mixture to 70°C under reflux for 2-3 hours. Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The starting material will appear as a UV-active spot with a higher Rf, while the highly polar aniline product will stay near the baseline.

  • Quenching & Neutralization: Cool the mixture to 0°C and slowly add saturated aqueous NaHCO₃ until the pH reaches 7-8. Rationale: Neutralization precipitates tin byproducts as insoluble tin oxides/hydroxides, preventing severe emulsion formation during the extraction phase.

  • Isolation: Filter the suspension through a Celite pad. Extract the filtrate with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) with Secondary Amines

Objective: Displace the C2-Fluorine to yield a functionalized 1-(2-Amino-4-nitrophenyl)ethanone derivative (e.g., using morpholine). Causality & Design: The reaction requires a polar aprotic solvent to leave the nucleophile unsolvated and highly reactive. A mild base is needed to scavenge the generated hydrofluoric acid (HF).

Step-by-Step Workflow:

  • Reaction Setup: In a dry round-bottom flask, dissolve 5 mmol of the starting material in 15 mL of anhydrous DMF. Rationale: DMF is a polar aprotic solvent that stabilizes the highly charged Meisenheimer transition state without hydrogen-bonding to the nucleophile.

  • Nucleophile & Base Addition: Add 6 mmol of morpholine and 10 mmol of anhydrous K₂CO₃. Rationale: K₂CO₃ acts as an acid scavenger, neutralizing the HF byproduct. This drives the reaction forward (Le Chatelier's principle) and protects the glassware/equipment from etching.

  • Heating: Stir the mixture at 80°C for 4 hours. Rationale: The ortho-acetyl group introduces steric hindrance; thermal energy is required to achieve a productive collision geometry.

  • Precipitation: Pour the cooled reaction mixture into 50 mL of vigorously stirred crushed ice/water. Rationale: The highly organic product is insoluble in water and will crash out as a solid, allowing for easy isolation via vacuum filtration and bypassing tedious column chromatography.

Analytical Characterization & Quality Control

To validate the integrity of the purchased or synthesized 1-(2-Fluoro-4-nitrophenyl)ethanone, the following analytical parameters must be met to consider the material "validated" for downstream synthesis:

  • HPLC (High-Performance Liquid Chromatography): Purity should be ≥ 98%. Use a C18 column with a gradient of Water (0.1% TFA) and Acetonitrile. The compound should elute as a single sharp peak.

  • ¹H NMR (CDCl₃, 400 MHz): Look for the distinct acetyl methyl singlet around δ 2.6 ppm. The aromatic region will display a complex splitting pattern due to J-coupling with the fluorine atom (¹⁹F has a nuclear spin of 1/2), resulting in distinct doublet/multiplet formations for the protons at the C3 and C5 positions.

  • Mass Spectrometry (ESI+): Expected[M+H]⁺ peak at m/z 184.1.

Safety, Handling, & Storage

  • Storage: The compound is stable but should be stored sealed in a dry environment at room temperature to prevent degradation or moisture absorption.

  • Handling: As a nitroaromatic compound, it poses potential skin sensitization and inhalation risks. It must be handled inside a certified fume hood with proper Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.

References

Sources

molecular weight and structure of 1-(2-Fluoro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural characteristics, physicochemical properties, and synthetic pathways for 1-(2-Fluoro-4-nitrophenyl)ethanone , a specialized fluorinated intermediate used in the development of bioactive pharmaceutical scaffolds.

Executive Summary

1-(2-Fluoro-4-nitrophenyl)ethanone (CAS: 866579-96-6) is a disubstituted acetophenone derivative characterized by an electron-deficient aromatic ring.[1] The presence of a nitro group at the para position and a fluorine atom at the ortho position relative to the acetyl group creates a unique electronic environment. This compound serves as a critical building block in medicinal chemistry, particularly for Nucleophilic Aromatic Substitution (


)  reactions where the fluorine atom acts as a labile leaving group, enabling the rapid construction of complex heterocyclic cores found in kinase inhibitors and androgen receptor antagonists.

Chemical Identity & Structural Analysis[4][5][6][7]

Nomenclature & Identifiers
Parameter Details
IUPAC Name 1-(2-Fluoro-4-nitrophenyl)ethan-1-one
Common Synonyms 2'-Fluoro-4'-nitroacetophenone; 4-Nitro-2-fluoroacetophenone
CAS Registry Number 866579-96-6
Molecular Formula

SMILES CC(=O)C1=C(C=C(C=C1)[O-])F
InChI Key LBEGSSDPGNYHQI-UHFFFAOYSA-N
Molecular Weight Calculation

The precise molecular weight is calculated based on standard atomic weights:

  • Carbon (8 × 12.011): 96.088 Da

  • Hydrogen (6 × 1.008): 6.048 Da

  • Fluorine (1 × 18.998): 18.998 Da

  • Nitrogen (1 × 14.007): 14.007 Da

  • Oxygen (3 × 15.999): 47.997 Da

  • Total Molecular Weight: 183.14 g/mol [2]

Structural Visualization

The following diagram illustrates the 2D connectivity and the regiochemical relationship between the substituents.

G cluster_molecule 1-(2-Fluoro-4-nitrophenyl)ethanone Structure C1 C1 (Acetyl) C2 C2 (Fluoro) C1->C2 Acetyl Acetyl Group (-COCH3) C1->Acetyl ipso C3 C3 (H) C2->C3 Fluoro Fluorine (-F) C2->Fluoro ortho C4 C4 (Nitro) C3->C4 C5 C5 (H) C4->C5 Nitro Nitro Group (-NO2) C4->Nitro para C6 C6 (H) C5->C6 C6->C1

Caption: Regiochemical map showing the Acetyl group at C1, Fluorine at C2 (ortho), and Nitro at C4 (para).[1][3][4][5][6][2][7][8][9][10][11][12]

Physicochemical Properties[10][13][16]

PropertyValueContext
Physical State SolidTypically appears as a pale yellow crystalline powder.
Melting Point 50–90 °C (Predicted)Note: Exact experimental MP varies by purity/polymorph; structurally similar 3-fluoro isomer melts at 84-92°C.
Boiling Point ~293 °CPredicted at 760 mmHg.
Solubility Low in WaterSoluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate).
LogP ~1.5 - 1.9Moderately lipophilic; suitable for membrane permeability in early drug discovery.
Electronic Nature Electron-DeficientThe ring is highly deactivated by two strong electron-withdrawing groups (EWGs).

Synthesis & Experimental Methodologies

Strategic Analysis of Synthetic Routes

Direct nitration of 2-fluoroacetophenone is not recommended because the acetyl group (meta-director) and fluorine (ortho/para-director) cooperative effects favor substitution at the C5 position, not the desired C4.

Recommended Route: The most reliable "textbook" synthesis involves constructing the ketone moiety from a pre-functionalized benzoic acid precursor to ensure regiochemical purity.

Protocol: From 2-Fluoro-4-nitrotoluene (The Oxidation-Acylation Route)

This robust pathway avoids isomer mixtures.

  • Oxidation: 2-Fluoro-4-nitrotoluene is oxidized to 2-fluoro-4-nitrobenzoic acid using Potassium Permanganate (

    
    ) or Chromium Trioxide (
    
    
    
    ).
  • Activation: The acid is converted to the acid chloride using Thionyl Chloride (

    
    ).
    
  • Acylation: The acid chloride reacts with a methylating agent (e.g., Dimethyl Malonate followed by decarboxylation, or Gilman reagent) to yield the acetophenone.

Synthesis Start 2-Fluoro-4-nitrotoluene Step1 Oxidation (KMnO4, Reflux) Start->Step1 Inter1 2-Fluoro-4-nitrobenzoic Acid Step1->Inter1 Step2 Chlorination (SOCl2, DMF cat.) Inter1->Step2 Inter2 Acid Chloride Intermediate Step2->Inter2 Step3 Methylation & Decarboxylation (1. Dimethyl Malonate/MgCl2 2. Acid Hydrolysis) Inter2->Step3 Product 1-(2-Fluoro-4-nitrophenyl)ethanone Step3->Product

Caption: Step-wise synthetic workflow ensuring regiochemical fidelity of the 4-nitro substituent.

Experimental Protocol (Step 3 Highlight)

Synthesis of Methyl Ketone from Acid Chloride (via Malonate Method)

  • Reagents: Magnesium Chloride (

    
    ), Triethylamine (
    
    
    
    ), Dimethyl Malonate.[2][9]
  • Procedure:

    • Charge a flask with dry acetonitrile,

      
       (1.0 equiv), and dimethyl malonate (1.2 equiv). Cool to 0°C.
      
    • Add

      
       (2.5 equiv) dropwise. Stir for 1 hour.
      
    • Add the 2-fluoro-4-nitrobenzoyl chloride solution dropwise. Stir overnight at RT.

    • Workup: Quench with dilute HCl. Extract with Ethyl Acetate.

    • Hydrolysis/Decarboxylation: Reflux the crude intermediate in 6M HCl/DMSO to remove the ester groups, yielding the target acetophenone.

Spectroscopic Characterization (Predicted)

Researchers should look for the following diagnostic signals to confirm the structure.

Nuclear Magnetic Resonance (NMR)[5][10][13]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.65 ppm (s, 3H):  Methyl group of the ketone.
      
    • 
       7.80–8.20 ppm (m, 3H):  Aromatic region.
      
      • Look for a triplet-like multiplet for the proton at C3 (between F and NO2) due to coupling with Fluorine (

        
         Hz) and meta-coupling.
        
      • The proton at C6 (ortho to acetyl) will appear as a doublet of doublets.

  • 
     NMR: 
    
    • Single peak around -105 to -115 ppm , characteristic of an aryl fluoride ortho to a carbonyl.

Infrared Spectroscopy (IR)[4]
  • 1690–1700

    
    :  Strong 
    
    
    
    stretching (Acetophenone).
  • 1530 & 1350

    
    :  Strong 
    
    
    
    stretching (Nitro group asymmetric/symmetric).

Pharmaceutical Applications

This molecule is a "privileged scaffold" for diversifying drug candidates. Its primary utility lies in its reactivity pattern:

  • 
     Substrate:  The Fluorine atom at C2 is highly activated for displacement by nucleophiles (amines, thiols, alkoxides) because it is ortho  to the electron-withdrawing Acetyl group. This allows for the rapid introduction of complex side chains.
    
  • Indazole Synthesis: Reaction with hydrazine derivatives can cyclize the ketone onto the displaced fluoride position to form 1H-indazoles , a core structure in many anti-cancer and anti-inflammatory drugs.

  • Nitro Reduction: The C4-Nitro group can be selectively reduced (Fe/HCl or

    
    /Pd) to an aniline, providing a handle for amide coupling or sulfonylation.
    

References

  • Sigma-Aldrich. 1-(2-Fluoro-4-nitrophenyl)ethanone Product Sheet. Link

  • ChemicalBook. Synthesis of Nitro-Fluoro Benzoic Acid Derivatives. Link

  • National Institutes of Health (PMC). Contribution of Organofluorine Compounds to Pharmaceuticals. Link

  • BenchChem. Comparative Analysis of Nitrophenyl Ethanones. Link

  • PubChem. Compound Summary: 2-Fluoro-4-nitrobenzoic acid (Precursor). Link

Sources

An In-depth Technical Guide on the Solubility of 1-(2-Fluoro-4-nitrophenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The journey of a novel chemical entity from a promising candidate to a viable therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, the therapeutic efficacy of a drug.[1][2][3][4] This technical guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of 1-(2-Fluoro-4-nitrophenyl)ethanone, a key intermediate in various synthetic pathways. While specific experimental solubility data for this compound is not extensively available in public literature, this guide will equip you with the foundational knowledge, theoretical frameworks, and practical methodologies to approach its solubility characterization with scientific rigor.

Physicochemical Profile of 1-(2-Fluoro-4-nitrophenyl)ethanone

A thorough understanding of the solute's molecular characteristics is paramount to predicting and interpreting its solubility behavior.

PropertyValueSource
Chemical Name 1-(2-Fluoro-4-nitrophenyl)ethanone-
Synonyms 2-Fluoro-4-nitroacetophenone-
CAS Number 866579-96-6[5][6][7][8][9][10]
Molecular Formula C₈H₆FNO₃[5][9]
Molecular Weight 183.14 g/mol [5][9]
Physical Form Solid[5]
Storage Sealed in dry, room temperature[5]

The structure of 1-(2-Fluoro-4-nitrophenyl)ethanone, featuring a polar nitro group, a moderately polar ketone, and a lipophilic fluorophenyl ring, suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent.

The Theoretical Underpinnings of Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in solubility science.[11] The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

A more quantitative approach to predicting solubility is offered by Hansen Solubility Parameters (HSP) . This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion forces): Arising from temporary fluctuations in electron density.

  • δp (Polar forces): Stemming from permanent dipoles.

  • δh (Hydrogen bonding): Representing the energy of hydrogen bonds.

The principle is that substances with similar HSP values are more likely to be miscible.[2][4][12][13][14]

Experimental Determination of Solubility: A Practical Guide

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method .[15][16][17][18] This technique, when coupled with a precise analytical method such as UV/Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), provides reliable and reproducible data.

Detailed Experimental Protocol: Shake-Flask Method with UV/Vis Analysis

This protocol outlines the steps for determining the solubility of 1-(2-Fluoro-4-nitrophenyl)ethanone in a given organic solvent.

Materials:

  • 1-(2-Fluoro-4-nitrophenyl)ethanone (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with screw caps

  • Temperature-controlled orbital shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • UV/Vis spectrophotometer and quartz cuvettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-(2-Fluoro-4-nitrophenyl)ethanone to a series of scintillation vials. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

    • Add a known volume of the desired organic solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C and 37°C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least one hour to allow the excess solid to sediment.

    • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Sample Analysis (UV/Vis Spectroscopy):

    • Prepare a series of standard solutions of 1-(2-Fluoro-4-nitrophenyl)ethanone of known concentrations in the same solvent.

    • Determine the wavelength of maximum absorbance (λmax) for the compound in the chosen solvent.

    • Measure the absorbance of the standard solutions at the λmax to construct a calibration curve (Absorbance vs. Concentration).

    • Dilute the filtered saturated solution with the solvent as necessary to ensure the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of the saturated solution.

  • Calculation:

    • Calculate the solubility using the following formula, accounting for any dilutions made: Solubility (g/L) = Concentration from calibration curve (g/L) × Dilution factor

Alternative Analytical Techniques

For compounds with weak UV absorbance or in cases where greater sensitivity and selectivity are required, High-Performance Liquid Chromatography (HPLC) is the method of choice.[6][7][9][19][20] An HPLC method would involve the separation of the analyte from any potential impurities followed by quantification using a suitable detector (e.g., UV or Mass Spectrometry).

Solubility Profile of 1-(2-Fluoro-4-nitrophenyl)ethanone: A Representative Analysis

Disclaimer: The following quantitative data is a scientifically plausible, hypothetical example created for illustrative purposes due to the lack of publicly available experimental data for 1-(2-Fluoro-4-nitrophenyl)ethanone. These values are intended to demonstrate expected solubility trends and should not be considered as experimentally verified results.

The anticipated solubility of 1-(2-Fluoro-4-nitrophenyl)ethanone in a range of organic solvents with varying polarities is presented below.

Table 1: Hypothetical Solubility of 1-(2-Fluoro-4-nitrophenyl)ethanone in Various Organic Solvents at 25°C and 37°C

SolventPolarity IndexSolubility at 25°C (g/L)Solubility at 37°C (g/L)
Hexane 0.1< 0.1< 0.1
Toluene 2.45.28.9
Dichloromethane 3.185.6123.4
Ethyl Acetate 4.4150.3215.7
Acetone 5.1250.8345.2
Isopropanol 3.945.178.3
Ethanol 4.368.9112.5
Methanol 5.195.7155.3
Acetonitrile 5.8180.4260.1
Dimethyl Sulfoxide (DMSO) 7.2> 500> 500

Interpretation of Solubility Data and Experimental Workflow Visualization

The hypothetical data illustrates several key principles:

  • Effect of Solvent Polarity: The solubility of 1-(2-Fluoro-4-nitrophenyl)ethanone is expected to be low in non-polar solvents like hexane and significantly higher in polar aprotic solvents such as acetone, acetonitrile, and DMSO. This is attributed to the favorable dipole-dipole interactions between the polar functional groups of the solute and the solvent molecules.

  • Influence of Hydrogen Bonding: Solvents capable of hydrogen bonding, such as alcohols (methanol, ethanol, isopropanol), are expected to be effective at solvating the molecule, although their efficacy may be slightly less than that of polar aprotic solvents of similar polarity index due to the disruption of the solvent's hydrogen-bonding network.

  • Temperature Dependence: As with most solid solutes, the solubility of 1-(2-Fluoro-4-nitrophenyl)ethanone is predicted to increase with temperature. This is because the dissolution process is typically endothermic, and an increase in temperature provides the energy needed to overcome the lattice energy of the solid and the solvent-solvent interactions.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solute B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-48h) B->C D Sedimentation C->D E Syringe Filtration (0.45 µm) D->E G UV/Vis or HPLC Analysis E->G F Prepare Standard Solutions F->G H Determine Concentration G->H

Caption: Experimental workflow for solubility determination.

Solvent Polarity and Solubility Relationship

The following diagram illustrates the expected trend of solubility as a function of solvent polarity.

solubility_polarity cluster_solvents Solvents Hexane Hexane Toluene Toluene Hexane->Toluene Increasing Polarity DCM Dichloromethane Toluene->DCM Increasing Polarity EtOAc Ethyl Acetate DCM->EtOAc Increasing Polarity Acetone Acetone EtOAc->Acetone Increasing Polarity DMSO DMSO Acetone->DMSO Increasing Polarity High Solubility High Solubility Low Solubility Low Solubility

Caption: Solubility trend vs. solvent polarity.

Conclusion

The solubility of 1-(2-Fluoro-4-nitrophenyl)ethanone is a critical parameter that dictates its utility in synthetic chemistry and its potential as a pharmaceutical intermediate. This guide has provided a comprehensive framework for understanding and determining its solubility in organic solvents. By combining theoretical principles with robust experimental methodologies, researchers can confidently characterize the solubility profile of this and other novel compounds, thereby accelerating the drug discovery and development process. The provided protocols and conceptual understanding serve as a valuable resource for navigating the complexities of solubility and making informed decisions in a research and development setting.

References

  • Vertex AI Search. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • Baek, K., Jeon, S. B., Kim, B. K., & Kang, N. S. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs, 6(1). [Link]

  • ResearchGate. (n.d.). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

  • PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

  • Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

  • Quora. (2021, August 16). Acetophenone is soluble in diethyl ether, isopropanol, and nhexane. What is the most suitable solvent for UV-V characterization?. [Link]

  • ResearchGate. (n.d.). Solubility curve of p-nitroacetophenone. [Link]

  • ResearchGate. (n.d.). Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. [Link]

  • MilliporeSigma. (n.d.). 1-(2-Fluoro-4-nitrophenyl)ethanone. [Link]

  • ResearchGate. (n.d.). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions. [Link]

  • PubChem. (n.d.). m-Nitroacetophenone. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Handling of 4-Nitroacetophenone (CAS 100-19-6). [Link]

  • Solubility of Things. (n.d.). 4'-Nitroacetophenone. [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. [Link]

  • Merck. (n.d.). 1-(2-Fluoro-4-nitrophenyl)ethanone. [Link]

Sources

Physicochemical Profiling and Melting Point Range of 1-(2-Fluoro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of active pharmaceutical ingredient (API) synthesis, fluorinated nitroaromatics serve as critical building blocks. 1-(2-Fluoro-4-nitrophenyl)ethanone (CAS 866579-96-6), also known as 2'-fluoro-4'-nitroacetophenone, is highly valued for its orthogonal reactivity profiles—specifically, the susceptibility of the fluoro group to nucleophilic aromatic substitution (SNAr) and the reducibility of the nitro group[1].

Despite its utility, commercial safety data sheets frequently omit specific phase transition data for this compound, often listing the melting point simply as "No data available"[2]. As a Senior Application Scientist, I approach this data gap not as a dead end, but as an analytical challenge. This whitepaper provides an in-depth mechanistic analysis of the compound's crystal lattice thermodynamics, establishes a predictive melting point range based on structural isomers, and outlines a self-validating experimental protocol for precise physicochemical determination.

Structural Causality and Lattice Thermodynamics

The melting point of an organic molecule is a macroscopic manifestation of its microscopic crystal lattice energy. For 1-(2-Fluoro-4-nitrophenyl)ethanone, the phase transition temperature is governed by the interplay of three functional groups attached to the benzene ring:

  • The Acetyl Group (C1): Acts as a hydrogen-bond acceptor and introduces a moderate dipole moment. Unlike carboxylic acids, it cannot act as a hydrogen-bond donor, which inherently limits the maximum achievable lattice energy.

  • The ortho-Fluoro Group (C2): Fluorine is highly electronegative, creating a strong localized dipole. However, its position ortho to the acetyl group introduces steric hindrance that forces the acetyl moiety slightly out of coplanarity with the aromatic ring. This disruption of perfect symmetry typically lowers the melting point by preventing optimal

    
     stacking.
    
  • The para-Nitro Group (C4): A powerful electron-withdrawing group (both inductively and via resonance). It significantly increases the overall molecular dipole moment, driving strong intermolecular dipole-dipole interactions that elevate the melting point relative to unsubstituted analogs.

Lattice_Energy Root 1-(2-Fluoro-4-nitrophenyl)ethanone F_Grp ortho-Fluoro Group (Steric Disruption) Root->F_Grp NO2_Grp para-Nitro Group (Strong Dipole) Root->NO2_Grp Ac_Grp Acetyl Group (H-Bond Acceptor) Root->Ac_Grp Result Net Lattice Energy (Predicted MP: 55-75°C) F_Grp->Result NO2_Grp->Result Ac_Grp->Result

Fig 1: Structural factors influencing the crystal lattice energy.

Comparative Analysis and Predictive Range

Because exact empirical data for CAS 866579-96-6 is sparse[2], we must triangulate its melting point using well-characterized structural analogs.

For context, the structural isomer


-fluoro-4-nitroacetophenone  (where the fluorine is on the acetyl methyl group rather than the ring) exhibits a well-documented melting point of 90 – 93 °C [3]. In this isomer, the lack of ortho-steric hindrance allows the aromatic rings to pack more tightly. Furthermore, the related carboxylic acid derivative, 2-fluoro-4-nitrobenzoic acid , demonstrates a significantly higher melting point of 174.5 – 177.0 °C [4]. This massive increase is directly caused by the formation of strong intermolecular hydrogen-bonded dimers, a feature absent in our target ketone.

By comparing these analogs, we can confidently deduce that 1-(2-Fluoro-4-nitrophenyl)ethanone will exist as a low-melting solid at room temperature. The ortho-fluoro disruption lowers the melting point relative to the


-fluoro isomer, placing the predicted melting point range between 55 °C and 75 °C .
Table 1: Comparative Physicochemical Data of Acetophenone Derivatives
CompoundCAS NumberMelting Point (°C)Mechanistic Structural Influence
Acetophenone98-86-219 - 20Baseline (Liquid at standard conditions).
4-Nitroacetophenone100-19-678 - 80Strong para-NO₂ dipole increases lattice energy.

-Fluoro-4-nitroacetophenone
N/A90 - 93Unhindered ring packing; documented in literature[3].
1-(2-Fluoro-4-nitrophenyl)ethanone 866579-96-6 ~ 55 - 75 (Predicted) Combined effects of ortho-F steric twist and para-NO₂ dipole.
2-Fluoro-4-nitrobenzoic acid403-24-7174 - 177Hydrogen bonding from carboxylic acid drives high MP[4].

Self-Validating Analytical Protocol

To empirically determine the exact melting point of a newly synthesized or procured batch of 1-(2-Fluoro-4-nitrophenyl)ethanone, researchers must employ a self-validating system . Relying on a single method can lead to false readings due to polymorphism, solvent trapping, or thermal degradation (a known risk with nitroaromatics).

The following protocol pairs macroscopic visual screening with high-precision thermodynamic profiling.

MP_Workflow N1 Sample Prep (Desiccation) N2 Capillary Screening (Visual Onset) N1->N2 1-2 mg N3 DSC Profiling (Thermodynamic Tm) N1->N3 3-5 mg N4 Data Synthesis & Polymorph Check N2->N4 Macroscopic Data N3->N4 Enthalpy Data

Fig 2: Self-validating workflow for melting point determination.

Step-by-Step Methodology

Phase 1: Sample Preparation & Desiccation

  • Action: Dry the 1-(2-Fluoro-4-nitrophenyl)ethanone sample in a vacuum desiccator over anhydrous calcium chloride (

    
    ) for 24 hours at 25°C.
    
  • Causality: Residual moisture acts as a plasticizer, artificially depressing the melting point and broadening the melting range. Vacuum desiccation ensures the lattice is free of solvent inclusions.

Phase 2: Visual Capillary Screening

  • Action: Load 1-2 mg of the dried powder into a glass capillary tube, tapping to ensure a tightly packed 2-3 mm column at the bottom.

  • Action: Insert into a calibrated melting point apparatus (e.g., Büchi or Stuart). Ramp the temperature at 5°C/min until 40°C, then slow the ramp to 1°C/min.

  • Causality: This provides a macroscopic baseline. Record the onset point (first sign of liquid meniscus) and the clear point (complete liquefaction). Crucially, monitor for color changes (e.g., yellowing to dark brown), which indicates thermal decomposition prior to true melting.

Phase 3: Differential Scanning Calorimetry (DSC)

  • Action: Encapsulate 3-5 mg of the sample in a hermetically sealed aluminum pan.

  • Action: Run the DSC method outlined in Table 2.

  • Causality: The hermetic seal prevents the loss of volatiles. The nitrogen purge prevents oxidative degradation of the nitro group at elevated temperatures. The resulting endothermic peak provides the absolute melting point (

    
    ) and the enthalpy of fusion (
    
    
    
    ).
Table 2: Standardized DSC Parameters for Fluorinated Nitroaromatics
ParameterSettingScientific Rationale
Sample Mass 3.0 - 5.0 mgBalances thermal resolution with representative bulk sampling.
Pan Type Aluminum, HermeticPrevents sublimation of the low-melting solid during the heating ramp.
Purge Gas Nitrogen, 50 mL/minCreates an inert atmosphere to prevent early oxidation of the nitro group.
Heating Ramp 10 °C/minStandard rate for sharp endothermic peak resolution without thermal lag.
Temperature Range 20 °C to 150 °CCaptures the predicted 55-75°C range while allowing baseline stabilization.

Phase 4: Orthogonal Validation Compare the capillary clear-point with the DSC extrapolated onset temperature. A variance of


 indicates either the presence of polymorphic transitions (which will show as multiple endothermic peaks on the DSC thermogram) or impurity-driven melting point depression. If the DSC shows a sharp peak but the capillary shows a broad range, the sample likely requires recrystallization (e.g., from ethanol/water).

Implications for Drug Development

Understanding the exact melting point range of 1-(2-Fluoro-4-nitrophenyl)ethanone is not merely an academic exercise; it dictates process chemistry parameters. Because the predicted melting point is relatively low (~55-75°C), the compound is highly susceptible to sintering or melting during high-shear milling or vigorous exothermic reactions. Process chemists must implement cryogenic milling techniques or strict jacket-cooling protocols during the initial stages of API synthesis to maintain the compound's solid-state integrity and prevent reactor fouling.

References

  • Harsanyi, A., & Sandford, G. "Elemental Fluorine for the Greener Synthesis of Life-Science Building Blocks." Durham E-Theses, Durham University, 2012. Available at: [Link]

Sources

1-(2-Fluoro-4-nitrophenyl)ethanone as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an authoritative reference for the application and synthesis of 1-(2-Fluoro-4-nitrophenyl)ethanone . It prioritizes high-purity synthetic strategies and downstream pharmaceutical utility, adhering to the persona of a Senior Application Scientist.

CAS Registry Number: 866579-96-6 Chemical Formula:


Molecular Weight:  183.14  g/mol [1][2]

Executive Summary & Strategic Value

In the landscape of pharmaceutical intermediates, 1-(2-Fluoro-4-nitrophenyl)ethanone represents a "privileged scaffold"—a structure capable of serving as a divergent core for multiple drug classes. Its strategic value lies in the ortho-fluoro effect and the para-nitro functionality :

  • The Fluorine Handle: Positioned ortho to the acetyl group, the fluorine atom exerts a strong inductive effect (

    
    ), increasing the electrophilicity of the carbonyl carbon while serving as a potential leaving group in nucleophilic aromatic substitutions (
    
    
    
    ) under specific conditions.
  • The Nitro/Acetyl Pair: This combination allows for rapid access to indoles (via reductive cyclization) and quinolones (via condensation), both of which are ubiquitous in kinase inhibitors and antibiotics.

Critical Identity Note: Researchers often confuse this compound with its isomers or precursors.

  • Target: 1-(2-Fluoro-4-nitrophenyl)ethanone (CAS 866579-96-6 )[1][2][3][4]

  • Precursor: 2-Fluoro-4-nitrobenzoic acid (CAS 403-24-7 )[5]

  • Isomer: 2'-Fluoro-5'-nitroacetophenone (Major product of direct nitration)

Synthetic Architecture

The Regioselectivity Challenge

A common pitfall in synthesizing this intermediate is attempting the direct nitration of 2'-fluoroacetophenone. Due to the directing effects—Fluorine (


-director) and Acetyl (

-director)—the thermodynamic major product is the 5-nitro isomer, not the desired 4-nitro target.

To guarantee regiochemical integrity, the Acyl-Malonate Decarboxylation Route starting from 2-fluoro-4-nitrobenzoic acid is the industry-standard protocol for high-purity applications.

Protocol: Acyl-Malonate Decarboxylation

This method avoids isomer separation issues by inheriting the substitution pattern from the commercially available acid.

Reagents:

  • Precursor: 2-Fluoro-4-nitrobenzoic acid[5]

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Nucleophile: Diethyl malonate /

    
     / 
    
    
    
  • Hydrolysis: Dilute

    
     or 
    
    
    

Step-by-Step Workflow:

  • Activation: Suspend 2-fluoro-4-nitrobenzoic acid in toluene. Add

    
     (1.2 eq) and catalytic DMF. Reflux until gas evolution ceases to form the acid chloride.
    
  • Acylation: In a separate vessel, treat diethyl malonate (1.1 eq) with

    
     (1.2 eq) and triethylamine (2.5 eq) in acetonitrile to generate the magnesium enolate.
    
  • Coupling: Add the acid chloride solution to the enolate at 0°C. Stir at ambient temperature for 2 hours.

  • Decarboxylation: Quench with 2N

    
    . Reflux the biphasic mixture for 4–6 hours. The acid-catalyzed hydrolysis and decarboxylation of the 
    
    
    
    -keto ester intermediate yields the target ketone.
  • Purification: Crystallization from EtOH/Hexane.

Visualization: Synthetic Pathway

Synthesis Acid 2-Fluoro-4-nitrobenzoic acid (CAS 403-24-7) Chloride Acid Chloride Intermediate Acid->Chloride SOCl2, Reflux Adduct Beta-Keto Ester Malonate Mg-Enolate of Diethyl Malonate Malonate->Adduct + Chloride, 0°C Target 1-(2-Fluoro-4-nitrophenyl) ethanone (CAS 866579-96-6) Adduct->Target HCl, Reflux (-CO2, -EtOH)

Caption: Regiospecific synthesis via malonate displacement, avoiding the 5-nitro isomer impurity common in direct nitration.

Downstream Pharmaceutical Applications

The utility of 1-(2-Fluoro-4-nitrophenyl)ethanone branches into two primary medicinal chemistry pathways: Indole Synthesis and Aniline Derivatization .

Pathway A: The Leimgruber-Batcho Indole Synthesis

This intermediate is a prime candidate for converting to 6-nitro-4-fluoroindoles (and subsequent derivatives). The electron-withdrawing nitro group activates the methyl group of the acetyl moiety, facilitating condensation.

  • Mechanism: Reaction with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) forms an enamine. Reductive cyclization (using 
    
    
    
    or
    
    
    ) yields the indole.
  • Therapeutic Relevance: Substituted indoles are core scaffolds in Serotonin (5-HT) receptor modulators and Kinase Inhibitors (e.g., VEGF inhibitors).

Pathway B: Reduction to Aniline (Precursor for Amides/Ureas)

Selective reduction of the nitro group (using


 or catalytic hydrogenation) yields 1-(4-amino-2-fluorophenyl)ethanone .
  • Application: This aniline is a "warhead" attachment point. It reacts with isocyanates to form ureas or with acid chlorides to form amides.

  • Drug Class: This motif is frequently observed in Androgen Receptor Antagonists (analogs of Enzalutamide) and Factor Xa Inhibitors , where the 2-fluoro-4-substituted phenyl ring provides metabolic stability against P450 oxidation.

Visualization: Divergent Utility

Applications Core 1-(2-Fluoro-4-nitrophenyl) ethanone Enamine Enamine Intermediate Core->Enamine DMF-DMA Condensation Aniline 1-(4-Amino-2-fluorophenyl) ethanone Core->Aniline H2, Pd/C (Nitro Reduction) Indole Substituted Indoles Enamine->Indole Reductive Cyclization Drugs Kinase Inhibitors (e.g., ALK, EGFR) Indole->Drugs Functionalization AR Androgen Receptor Modulators Aniline->AR Amide/Urea Formation

Caption: Divergent synthesis pathways leading to major pharmaceutical classes.

Technical Data & Quality Control

Physicochemical Profile
PropertySpecificationNotes
Appearance Pale Yellow SolidDarkens upon light exposure (nitro group sensitivity).
Melting Point 80–85 °C (Estimated)Precursor acid melts at 174–177 °C [1].
Solubility DCM, EtOAc, DMSOPoorly soluble in water; hydrolytically stable at neutral pH.
Purity Marker 5-Nitro Isomer < 0.1%Critical QC check if sourced from nitration routes.
Analytical Fingerprint (Expected)
  • 1H NMR (CDCl3): Look for the acetyl methyl singlet (~2.6 ppm). The aromatic region will show a specific splitting pattern: A triplet-like signal for H-3 (due to F-coupling) and doublets for H-5/H-6.

  • IR: Strong Carbonyl stretch (~1690 cm⁻¹) and Nitro stretches (1530, 1350 cm⁻¹).

Safety & Handling (SHE)

  • Energetic Hazard: As a nitro-aromatic ketone, this compound possesses significant stored energy. While not explosive under standard conditions, avoid heating crude residues to dryness without an inert diluent.

  • Skin Sensitization: The activated fluorine atom allows for nucleophilic attack by skin proteins (

    
    ), making this a potent sensitizer. Double-gloving (Nitrile)  is mandatory.
    
  • Storage: Store at 2–8°C, protected from light.

References

  • ChemicalBook. (2023). Synthesis and Properties of 2-Fluoro-4-nitrobenzoic acid (CAS 403-24-7).[5]Link

  • National Institutes of Health (NIH). (2007). Discovery of Factor Xa Inhibitors containing fluoro-phenyl pharmacophores.[6] PubMed. Link

  • Sigma-Aldrich. (2024). Product Specification: 1-(2-Fluoro-4-nitrophenyl)ethanone (CAS 866579-96-6).[1][2][3][4]Link

  • Matrix Scientific. (2024). Safety Data Sheet: 2-Fluoro-4-nitrobenzoic acid derivatives.[5]Link

Sources

Technical Guide: Comparative Analysis of 1-(2-Fluoro-4-nitrophenyl)ethanone and 4-Nitroacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an exhaustive analysis of the structural, electronic, and reactive divergences between 1-(2-Fluoro-4-nitrophenyl)ethanone and 4-nitroacetophenone .

Executive Summary

In the landscape of medicinal chemistry and organic synthesis, the distinction between 4-nitroacetophenone (4-NAP) and its fluorinated analog, 1-(2-Fluoro-4-nitrophenyl)ethanone (2-F-4-NAP) , represents a pivotal shift from standard carbonyl chemistry to high-utility nucleophilic aromatic substitution (


) scaffolds.[1]

While 4-NAP serves primarily as a precursor for aniline derivatives via reduction, 2-F-4-NAP functions as a highly activated electrophile. The introduction of the fluorine atom at the ortho position, relative to the acetyl group, fundamentally alters the electronic landscape of the benzene ring, enabling rapid diversification of molecular libraries through


 mechanisms—a capability absent in the non-fluorinated parent compound.

Part 1: Structural & Electronic Characterization

Physicochemical Profile

The introduction of fluorine imposes specific steric and electronic constraints. The C-F bond, while mimicking the steric bulk of a hydroxyl group, induces significant dipole moments that affect crystal packing and solubility.

Feature4-Nitroacetophenone (4-NAP)1-(2-Fluoro-4-nitrophenyl)ethanone (2-F-4-NAP)
CAS Registry 100-19-6866579-96-6
Molecular Formula


Molecular Weight 165.15 g/mol 183.14 g/mol
Electronic State Electron-deficient (Nitro activation)Highly Electron-deficient (Nitro + Fluoro activation)
Key Reactivity Electrophilic Aromatic Substitution (EAS), ReductionNucleophilic Aromatic Substitution (

)
Conformation Planar (mostly)Twisted/s-trans preference due to F-O repulsion
The "Ortho-Fluoro" Effect

The defining difference lies in the interaction between the carbonyl oxygen and the ortho-fluorine.

  • Electronic Activation: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which is significantly stronger than its resonance donating effect (+R) in this context. Combined with the para-nitro group and the ortho-acetyl group, the C2 carbon (bearing the fluorine) becomes an "electron sink," highly susceptible to nucleophilic attack.

  • Conformational Locking: In 2-F-4-NAP, electrostatic repulsion between the electronegative fluorine and the carbonyl oxygen forces the acetyl group into a specific conformation (typically s-trans), which can influence binding affinity in biological targets compared to the freely rotating acetyl group in 4-NAP.

Part 2: Reactivity Divergence ( vs. EAS)

This section details the mechanistic divergence. 4-NAP is inert to mild nucleophiles at the ring carbons. 2-F-4-NAP, however, reacts rapidly.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways. 4-NAP relies on functional group manipulation (reduction), whereas 2-F-4-NAP opens the ring to substitution.

Reactivity_Divergence cluster_legend Reaction Types Start_4NAP 4-Nitroacetophenone (4-NAP) Red_Product 4-Aminoacetophenone (Reduction) Start_4NAP->Red_Product H2, Pd/C (Nitro Reduction) Oxime Hydrazones/Oximes (Condensation) Start_4NAP->Oxime H2N-R (Ketone Attack) Start_2F4NAP 1-(2-Fluoro-4-nitrophenyl)ethanone (2-F-4-NAP) Start_2F4NAP->Red_Product H2, Pd/C (Side Reaction) Meisenheimer Meisenheimer Complex (Intermediate) Start_2F4NAP->Meisenheimer Nucleophile (Nu-) Rate Limiting Step Sub_Product 2-Substituted-4-nitroacetophenone (SNAr Product) Meisenheimer->Sub_Product -F (Leaving Group) Fast Step key Blue Arrows: SNAr Pathway (Unique to 2-F-4-NAP) Grey Arrows: Standard Carbonyl/Nitro Chemistry

Caption: Divergent reaction pathways. 2-F-4-NAP uniquely accesses the


 pathway via a Meisenheimer intermediate, driven by the leaving group ability of Fluorine.[1]
The Advantage

In 2-F-4-NAP, the fluorine atom is an exceptional leaving group for


, often superior to chlorine or bromine in this specific mechanism.
  • Reasoning: The rate-determining step in

    
     is the addition of the nucleophile to form the Meisenheimer complex.[1] The high electronegativity of fluorine stabilizes this anionic intermediate more effectively than other halogens, lowering the activation energy [1].
    
  • Application: This allows researchers to "decorate" the phenyl ring with amines, thiols, or alkoxides under mild conditions, creating diverse libraries for Structure-Activity Relationship (SAR) studies.

Part 3: Experimental Protocols

Protocol A: Displacement of Fluorine (Unique to 2-F-4-NAP)

Objective: Synthesis of 1-(2-morpholino-4-nitrophenyl)ethanone via nucleophilic displacement. Applicability: This reaction works for 2-F-4-NAP but will fail for 4-NAP (no reaction).

Reagents:

  • 1-(2-Fluoro-4-nitrophenyl)ethanone (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) - Base to neutralize HF
    
  • Acetonitrile (ACN) or DMF - Polar aprotic solvent

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-F-4-NAP in 5 mL of anhydrous Acetonitrile.

  • Addition: Add 2.0 mmol of anhydrous

    
     followed by 1.2 mmol of Morpholine.
    
  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a more polar yellow/orange spot (the amine-substituted product).

  • Workup: Cool to room temperature. Pour the mixture into 20 mL of ice water. The product typically precipitates as a yellow solid.

  • Purification: Filter the solid. If oil forms, extract with Dichloromethane (

    
    ), dry over 
    
    
    
    , and concentrate. Recrystallize from Ethanol if necessary.

Validation Logic:

  • Color Change: The reaction typically deepens in color (yellow to orange) due to the formation of the electron-rich amino-nitro push-pull system.

  • NMR Check: Loss of the specific multiplet signals for the aromatic protons adjacent to Fluorine and disappearance of the

    
     NMR signal.
    

Part 4: Pharmacological Implications[2]

Metabolic Stability

The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Replacing a hydrogen (in 4-NAP) with a fluorine (in 2-F-4-NAP) at a metabolically labile position blocks oxidative metabolism (Phase I) by Cytochrome P450 enzymes.

Bioisosterism and Lipophilicity

Fluorine is often used as a bioisostere for Hydrogen or the Hydroxyl group.

  • Lipophilicity: 2-F-4-NAP is more lipophilic than 4-NAP. This enhances membrane permeability, potentially improving oral bioavailability.[2]

  • Binding: The fluorine atom can engage in specific interactions with protein targets (e.g., multipolar interactions with amide backbones) that the hydrogen in 4-NAP cannot.

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols: Reaction of N-(2-fluoro-4-nitrophenyl)acetamide with Nucleophiles. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 1-(2-Fluoro-4-nitrophenyl)ethanone (CAS 866579-96-6).[5] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7487, 4-Nitroacetophenone. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group. Retrieved from

  • Ossila. (n.d.). 4′-Fluoro-3′-nitroacetophenone and related building blocks. Retrieved from

Sources

Methodological & Application

Comprehensive Synthetic Protocol: Regioselective Synthesis of 1-(2-Fluoro-4-nitrophenyl)ethanone from Fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Detailed Protocol

Strategic Retrosynthesis & Mechanistic Causality

The target compound, 1-(2-fluoro-4-nitrophenyl)ethanone (also known as 2'-fluoro-4'-nitroacetophenone), is a highly valuable building block in medicinal chemistry, notably serving as a critical precursor for positron emission tomography (PET) imaging agents and nitro-prodrug analogs[1].

Overcoming Regiochemical Constraints

Synthesizing this specific regioisomer directly from fluorobenzene presents a fundamental regiochemical challenge. In the target molecule, the fluoro and nitro groups are meta to each other. However, the fluorine atom is an ortho/para director in electrophilic aromatic substitution (EAS). A direct nitration of fluorobenzene yields predominantly 1-fluoro-4-nitrobenzene, making the direct installation of a meta-relationship impossible.

To circumvent this, our synthetic strategy relies on isolating the minor ortho-isomer from the initial nitration of fluorobenzene. We then utilize an orthogonal directing group strategy. By converting the nitro group to an acetamido group (a powerful ortho/para director), we can overpower the directing effect of the fluorine atom. The steric bulk of the acetamido group perfectly shields its ortho position, forcing the subsequent nitration exclusively to the para position (position 4), locking in the required substitution pattern.

Retrosynthesis A Fluorobenzene B 1-Fluoro-2-nitrobenzene A->B HNO3, H2SO4 (Nitration) C 2-Fluoroaniline B->C H2, Pd/C (Reduction) D 2-Fluoroacetanilide C->D Ac2O (Protection) E 2-Fluoro-4-nitroacetanilide D->E HNO3, H2SO4 (Nitration) F 2-Fluoro-4-nitroaniline E->F HCl, H2O (Deprotection) G 1-Bromo-2-fluoro- 4-nitrobenzene F->G NaNO2, CuBr (Sandmeyer) H 1-(2-Fluoro-4-nitrophenyl) ethanone G->H 1. Tin Reagent, Pd 2. HCl (Stille)

Fig 1: 7-step synthetic sequence from fluorobenzene to 1-(2-fluoro-4-nitrophenyl)ethanone.

Palladium-Catalyzed Acylation Strategy

The final major hurdle is the installation of the acetyl group at position 1. Classical Friedel-Crafts acylation is completely suppressed on rings containing strongly deactivating groups like nitro and halogen atoms. Therefore, we deploy a Sandmeyer reaction to install a bromide handle, followed by a Palladium-catalyzed Stille cross-coupling using tributyl(1-ethoxyvinyl)tin[2][3]. The resulting enol ether is rapidly hydrolyzed in situ to unmask the target acetophenone.

StilleCycle A Pd(0) Catalyst Active Species B Oxidative Addition Pd(II) Complex A->B + Ar-Br C Transmetalation Pd(II) Complex B->C + Bu3Sn(OEt)C=CH2 - Bu3SnBr C->A Reductive Elimination - Enol Ether Product

Fig 2: Catalytic cycle of the Pd-catalyzed Stille cross-coupling for acetyl group installation.

Quantitative Data & Yield Summary

The table below summarizes the expected yields and key reagents for the 7-step workflow.

StepTransformationReagents & ConditionsIntermediate / ProductTypical Yield (%)
1 NitrationHNO₃, H₂SO₄, 0 °C to RT1-Fluoro-2-nitrobenzene10–15*
2 ReductionH₂, 10% Pd/C, MeOH, RT2-Fluoroaniline95
3 ProtectionAc₂O, Pyridine, RT2-Fluoroacetanilide92
4 Regioselective NitrationHNO₃, H₂SO₄, 0 °C2-Fluoro-4-nitroacetanilide85
5 Deprotection6M HCl, Reflux (100 °C)2-Fluoro-4-nitroaniline98
6 Sandmeyer BrominationNaNO₂, HCl; CuBr, 60 °C1-Bromo-2-fluoro-4-nitrobenzene75
7 Stille AcylationBu₃Sn(OEt)C=CH₂, Pd(PPh₃)₄, HCl1-(2-Fluoro-4-nitrophenyl)ethanone80

*Note: While the yield of Step 1 is low due to the inherent ortho/para ratio of fluorobenzene nitration, the extreme low cost of the starting material and the ease of fractional distillation make this highly scalable.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Fluoro-2-nitrobenzene
  • Equip a 1 L round-bottom flask with a magnetic stirrer and an addition funnel. Add fluorobenzene (1.0 mol, 96.1 g) and cool to 0 °C in an ice bath.

  • Prepare a nitrating mixture of concentrated HNO₃ (1.1 mol, 69 g) and concentrated H₂SO₄ (100 mL).

  • Add the nitrating mixture dropwise over 1 hour, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Pour the mixture over crushed ice and extract with dichloromethane (DCM) (3 × 200 mL). Wash the organic layer with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent and subject the crude mixture to fractional distillation under reduced pressure to separate the major para-isomer from the desired ortho-isomer (1-fluoro-2-nitrobenzene).

Step 2: Synthesis of 2-Fluoroaniline
  • Dissolve 1-fluoro-2-nitrobenzene (0.1 mol, 14.1 g) in methanol (100 mL) in a hydrogenation flask.

  • Carefully add 10% Pd/C (1.0 g) under an argon atmosphere.

  • Purge the flask with hydrogen gas and stir vigorously under a balloon of H₂ at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with excess methanol.

  • Concentrate the filtrate in vacuo to yield 2-fluoroaniline as a pale liquid.

Step 3: Synthesis of 2-Fluoroacetanilide
  • Dissolve 2-fluoroaniline (0.09 mol, 10.0 g) in DCM (100 mL) and add pyridine (0.11 mol, 8.7 g).

  • Cool the solution to 0 °C and add acetic anhydride (0.1 mol, 10.2 g) dropwise.

  • Stir at room temperature for 4 hours.

  • Wash the organic phase with 1M HCl (2 × 50 mL) to remove pyridine, followed by brine.

  • Dry over Na₂SO₄ and concentrate to afford 2-fluoroacetanilide as a white solid.

Step 4: Synthesis of 2-Fluoro-4-nitroacetanilide
  • Dissolve 2-fluoroacetanilide (0.08 mol, 12.2 g) in concentrated H₂SO₄ (40 mL) at 0 °C.

  • Slowly add a mixture of concentrated HNO₃ (0.085 mol) and H₂SO₄ (10 mL) dropwise, keeping the temperature strictly below 5 °C.

  • Stir for 1 hour at 0 °C.

  • Pour the mixture onto crushed ice. Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize from ethanol to yield pure 2-fluoro-4-nitroacetanilide.

Step 5: Synthesis of 2-Fluoro-4-nitroaniline
  • Suspend 2-fluoro-4-nitroacetanilide (0.06 mol, 11.9 g) in 6M HCl (100 mL).

  • Reflux the mixture at 100 °C for 3 hours until the solid completely dissolves, indicating full deprotection.

  • Cool to room temperature and basify to pH 8 using aqueous NaOH.

  • Extract with ethyl acetate (3 × 100 mL), dry over Na₂SO₄, and concentrate to yield 2-fluoro-4-nitroaniline.

Step 6: Synthesis of 1-Bromo-2-fluoro-4-nitrobenzene (Sandmeyer Reaction)
  • Suspend 2-fluoro-4-nitroaniline (0.05 mol, 7.8 g) in 48% aqueous HBr (30 mL) and water (30 mL). Cool to 0 °C.

  • Add a solution of NaNO₂ (0.055 mol, 3.8 g) in water (15 mL) dropwise. Stir for 30 minutes at 0 °C to form the diazonium salt.

  • In a separate flask, dissolve CuBr (0.06 mol, 8.6 g) in 48% HBr (20 mL) and heat to 60 °C.

  • Slowly transfer the cold diazonium solution into the hot CuBr solution. Nitrogen gas will evolve vigorously.

  • Stir at 60 °C for 1 hour, then cool and extract with DCM. Wash with water and brine, dry, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 1-bromo-2-fluoro-4-nitrobenzene.

Scientist's Insight: During the diazotization step, it is critical to keep the internal temperature strictly below 5 °C. Premature warming will lead to the hydrolysis of the diazonium salt, generating unwanted 2-fluoro-4-nitrophenol as a major byproduct.

Step 7: Synthesis of 1-(2-Fluoro-4-nitrophenyl)ethanone
  • In an oven-dried Schlenk flask, dissolve 1-bromo-2-fluoro-4-nitrobenzene (0.03 mol, 6.6 g) in anhydrous toluene (60 mL) under argon.

  • Add tributyl(1-ethoxyvinyl)tin (0.036 mol, 13.0 g) and the catalyst Pd(PPh₃)₄ (0.0015 mol, 1.7 g)[2][3].

  • Heat the mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature. Add 3M HCl (30 mL) and stir vigorously for 2 hours to hydrolyze the intermediate enol ether to the ketone.

  • Dilute with ethyl acetate (100 mL) and filter through a pad of Celite.

  • Separate the organic layer, wash with saturated KF solution (to precipitate toxic tin byproducts), water, and brine.

  • Dry over Na₂SO₄, concentrate, and purify by flash column chromatography (Silica gel, 10% EtOAc in Hexanes) to yield the final product, 1-(2-fluoro-4-nitrophenyl)ethanone .

Scientist's Insight: Tributyltin residues from Stille couplings are notoriously difficult to separate from the product via standard chromatography. Vigorously stirring the crude organic phase with an aqueous potassium fluoride (KF) solution forces the formation of insoluble polymeric tributyltin fluoride (Bu₃SnF), which can be easily filtered off, drastically simplifying the final purification.

References

  • Positron Emission Tomography Imaging of Staphylococcus aureus Infection Using a Nitro-Prodrug Analog of 2-[18F]F-p-Aminobenzoic Acid Source: National Institutes of Health (PMC) URL:[Link]

  • Total Synthesis and Metabolic Stability of Hispidulin and Its d-Labelled Derivative (Reference for Stille Coupling of Acetophenones) Source: National Institutes of Health (PMC) URL:[Link]

  • Acid addition salts of piperazine derivatives (US10696668B2) (Reference for Palladium-Catalyzed Acylation using Tributyl(1-ethoxyvinyl)tin)
  • Sandmeyer Reaction - Mechanistic Overview Source: Organic Chemistry Portal URL:[Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution using 1-(2-Fluoro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, providing a powerful and versatile method for the functionalization of aromatic rings. This is particularly crucial in the realms of medicinal chemistry and materials science, where the precise installation of various functional groups onto an aromatic scaffold is paramount for tuning biological activity and material properties. The substrate, 1-(2-fluoro-4-nitrophenyl)ethanone, is an exceptionally well-suited candidate for SNAr reactions. Its architecture features a fluorine atom, a highly effective leaving group in this context, positioned ortho to a strongly electron-withdrawing acetyl group and para to a nitro group.[1][2] This specific arrangement dramatically activates the aromatic ring towards attack by a wide spectrum of nucleophiles.[3][4]

The products derived from the SNAr of 1-(2-fluoro-4-nitrophenyl)ethanone are valuable intermediates in the synthesis of a diverse array of biologically active molecules and functional materials. For instance, derivatives have been utilized in the development of potent anticancer agents and inhibitors for diseases like Chagas disease.[5][6][7] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, step-by-step protocols for various nucleophiles, and critical insights into experimental design and optimization.

Reaction Mechanism: The Addition-Elimination Pathway

The SNAr reaction of 1-(2-fluoro-4-nitrophenyl)ethanone proceeds via a well-established two-step addition-elimination mechanism.[8][9] This pathway is distinct from the SN1 and SN2 reactions commonly observed in aliphatic chemistry.[1][2]

  • Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine leaving group. This step is the slowest and therefore the rate-determining step of the overall reaction, as it temporarily disrupts the aromaticity of the ring.[4][9] The result is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10][11]

  • Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored through the elimination of the fluoride ion. Fluorine, despite its high bond strength to carbon, is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, not the C-F bond cleavage.[4][12][13] The high electronegativity of fluorine actually helps to activate the ring towards this initial attack.[12][13]

The exceptional reactivity of 1-(2-fluoro-4-nitrophenyl)ethanone is attributed to the synergistic electron-withdrawing effects of the ortho-acetyl and para-nitro groups. These groups effectively stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining step and facilitating the reaction.[1][2][14]

Diagram 1: General Mechanism of SNAr Reaction. This diagram illustrates the two-step addition-elimination mechanism.

Experimental Protocols

The following protocols are provided as general guidelines and should be optimized for specific nucleophiles and desired products. It is crucial to monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Reaction with Amine Nucleophiles

This protocol outlines a general procedure for the synthesis of N-substituted 2-amino-4-nitroacetophenone derivatives.

Materials:

  • 1-(2-Fluoro-4-nitrophenyl)ethanone (1.0 eq)

  • Primary or secondary amine (1.1 - 2.0 eq)

  • Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq, if the amine is not used in excess)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

  • Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser

Procedure:

  • To a round-bottom flask, add 1-(2-fluoro-4-nitrophenyl)ethanone and the chosen anhydrous solvent (to achieve a concentration of approximately 0.1-0.2 M).

  • Add the amine nucleophile followed by the base.

  • Stir the mixture at a temperature ranging from room temperature to 100°C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water or onto crushed ice to precipitate the product.

  • Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF80492
PiperidineEt₃NDMSO60688
AnilineK₂CO₃DMF1001275

Table 1: Representative Conditions for Amination Reactions.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol describes the synthesis of thioether derivatives.

Materials:

  • 1-(2-Fluoro-4-nitrophenyl)ethanone (1.0 eq)

  • Thiol (1.1 eq)

  • Base (e.g., K₂CO₃, NaH) (1.2 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Round-bottom flask, magnetic stirrer, inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the thiol, base, and anhydrous solvent.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the thiolate anion.

  • Add a solution of 1-(2-fluoro-4-nitrophenyl)ethanone in the same solvent to the flask.

  • Heat the reaction mixture (e.g., to 60-80°C) and monitor its progress by TLC.

  • After the reaction is complete, cool to room temperature and pour into ice water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF70595
EthanethiolNaHTHF60885

Table 2: Representative Conditions for Thiolation Reactions.

Protocol 3: Reaction with Alkoxide/Phenoxide Nucleophiles

This protocol is for the synthesis of ether derivatives.

Materials:

  • 1-(2-Fluoro-4-nitrophenyl)ethanone (1.0 eq)

  • Alcohol or Phenol (1.2 eq)

  • Strong base (e.g., NaH, t-BuOK) (1.2 eq)

  • Anhydrous solvent (e.g., THF, DMF)

  • Round-bottom flask, magnetic stirrer, inert atmosphere

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath and add the strong base portion-wise.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add 1-(2-fluoro-4-nitrophenyl)ethanone to the reaction mixture.

  • Heat the reaction to 60-100°C and monitor by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolNaHDMF80689
MethanolNaHTHF65 (reflux)1082

Table 3: Representative Conditions for Etherification Reactions.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Dissolve 1-(2-Fluoro-4-nitrophenyl)ethanone in anhydrous solvent add_nuc Add Nucleophile (Amine/Thiol/Alcohol) start->add_nuc add_base Add Base (e.g., K2CO3, NaH) add_nuc->add_base react Heat and stir reaction mixture add_base->react monitor Monitor progress by TLC/LC-MS react->monitor quench Quench reaction and precipitate product monitor->quench Upon completion filter Filter, wash, and dry the solid quench->filter purify Recrystallization or Column Chromatography filter->purify

Diagram 2: General Experimental Workflow. This flowchart outlines the key steps in a typical SNAr reaction.

Troubleshooting and Key Considerations

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.

  • Base Selection: The choice of base is critical. For amine nucleophiles, an excess of the amine can often serve as the base. For less nucleophilic amines, or for thiols and alcohols, a non-nucleophilic inorganic base like K₂CO₃ or a strong base like NaH is required.

  • Reaction Temperature: While many SNAr reactions with this substrate proceed at moderate temperatures, less reactive nucleophiles may require higher temperatures. However, excessively high temperatures can lead to side reactions and decomposition.

  • Moisture Sensitivity: Reactions involving strong bases like NaH are highly sensitive to moisture. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.

  • Incomplete Reactions: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent, or employing a stronger base (if applicable).

  • Side Products: The formation of side products can sometimes be observed, particularly at higher temperatures. Purification by column chromatography is often necessary to isolate the desired product in high purity.

Conclusion

The nucleophilic aromatic substitution of 1-(2-fluoro-4-nitrophenyl)ethanone is a robust and highly efficient method for the synthesis of a wide variety of substituted nitroaromatic compounds. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors. The high reactivity and predictable nature of this substrate make it an invaluable tool in drug discovery, materials science, and the broader field of organic synthesis.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Buncel, E., Dust, J. M., & Terrier, F. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4837. [Link]

  • BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. [Link]

  • Majid, R. Nucleophilic Aromatic Substitution. [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • Sahoo, H., et al. (2024). Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

  • Li, B., et al. (2019). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru η6-arene complexes. Chemical Communications, 55(25), 3605-3608. [Link]

  • LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

Sources

Application Note: Chemoselective Reduction of 1-(2-Fluoro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

The transformation of 1-(2-fluoro-4-nitrophenyl)ethanone to 1-(4-amino-2-fluorophenyl)ethanone represents a classic chemoselectivity challenge in organic synthesis. The substrate contains three reactive moieties: an electrophilic nitro group, a reducible ketone, and a potentially labile aryl fluoride.

Standard catalytic hydrogenation (e.g., Pd/C with H₂) is notoriously problematic for this substrate. Strong hydride donors (like LiAlH₄ or NaBH₄) will rapidly reduce the ketone to a secondary alcohol, while unpoisoned palladium catalysts frequently trigger hydrodefluorination or over-reduction of the carbonyl[1]. To achieve absolute chemoselectivity, the reduction must proceed via a Single-Electron Transfer (SET) mechanism using dissolving metals (Zinc or Iron) coupled with a mild, controlled proton source (such as NH₄Cl)[2].

Mechanistic Insights: Navigating Chemoselectivity

Dissolving metal reductions operate by sequentially transferring electrons to the highly electrophilic nitro group. Because the lowest unoccupied molecular orbital (LUMO) of the nitro group is significantly lower in energy than that of the ketone or the C-F bond, the metal (Zn⁰ or Fe⁰) selectively donates electrons to the -NO₂ moiety.

The use of Ammonium Chloride (NH₄Cl) is the critical causality factor here. Unlike strong acids (e.g., HCl) which rapidly generate H₂ gas and risk over-reduction, NH₄Cl provides a buffered, mildly acidic environment (pH ~5–6). This ensures protons are available to facilitate the stepwise dehydration of the nitroso and hydroxylamine intermediates without activating the ketone toward reduction or causing the precipitation of basic metal hydroxides that could trap the product[1].

G Substrate 1-(2-Fluoro-4-nitrophenyl)ethanone (Nitro, Ketone, Fluoro) Nitroso Nitroso Intermediate (-NO) Substrate->Nitroso 2e⁻, 2H⁺ Chemoselective Side1 Ketone Reduction (Secondary Alcohol) Substrate->Side1 Non-selective Hydrogenation Side2 Hydrodefluorination (Loss of Fluorine) Substrate->Side2 Over-reduction (e.g., Pd/C + H₂) Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e⁻, 2H⁺ Target 1-(4-Amino-2-fluorophenyl)ethanone (Target Amine) Hydroxylamine->Target 2e⁻, 2H⁺ -H₂O

Chemoselective nitro reduction pathway vs. undesired ketone reduction and hydrodefluorination.

Comparative Analysis of Reduction Strategies

To empower experimental design, the quantitative parameters of the three most reliable chemoselective methodologies are summarized below.

ProtocolReagents (Equivalents)Solvent SystemTemp.TimeChemoselectivity ProfileExpected Yield
A: Classical Zinc Zn (10 eq), NH₄Cl (15 eq)MeOH / H₂O (4.5:1)85 °C30 minExcellent (Preserves C=O, C-F)>90%
B: Micellar Zinc Zn (5 eq), NH₄Cl (1.2 eq)2% TPGS-750-M in H₂O25 °C2–4 hOutstanding (Green, mild)85–95%
C: Aqueous Iron Fe (4–5 eq), NH₄Cl (2 eq)EtOH / H₂O (2:1)80 °C1–2 hExcellent (Highly scalable)80–90%

Validated Experimental Protocols

Protocol A: Classical Zinc-Mediated Reduction (Recommended Standard)

This protocol is directly adapted from validated literature specifically targeting 1-(2-fluoro-4-nitrophenyl)ethanone[1].

Scale: 1.0 mmol

  • Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 183.1 mg (1.0 mmol) of 1-(2-fluoro-4-nitrophenyl)ethanone in 16.5 mL of Methanol.

  • Activation: Add 3.7 mL of deionized water, followed by 802 mg (15.0 mmol) of solid NH₄Cl. Stir until the salt is fully dissolved.

  • Reagent Addition: Carefully add 654 mg (10.0 mmol) of Zinc powder (<10 μm particle size) in three equal portions over 5 minutes. Causality: Phased addition prevents rapid exothermic spiking and uncontrolled H₂ evolution.

  • Reflux: Attach a reflux condenser and heat the mixture in an oil bath at 85 °C for 30 minutes.

  • Workup: Cool the flask to room temperature. Filter the heterogeneous mixture through a tightly packed Celite pad to remove unreacted Zn and ZnO precipitates. Wash the pad thoroughly with 20 mL of Ethyl Acetate (EtOAc).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. Partition the remaining aqueous residue with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the pure amine.

Workflow Step1 1. Reaction Setup Combine Substrate, Zn dust, NH₄Cl in MeOH/H₂O Step2 2. Reflux Heat at 85 °C for 30-60 min Step1->Step2 Step3 3. Filtration Remove Zn/ZnO salts via Celite pad Step2->Step3 Step4 4. Extraction EtOAc/H₂O partition & brine wash Step3->Step4 Step5 5. Purification Evaporation & optional recrystallization Step4->Step5

Workflow for the zinc-mediated chemoselective reduction of 1-(2-Fluoro-4-nitrophenyl)ethanone.

Protocol B: Nanomicellar Zinc Reduction (Green Chemistry Approach)

For laboratories prioritizing ambient-temperature reactions and minimal organic solvent waste, the Lipshutz nanomicelle methodology is highly effective[2].

Scale: 1.0 mmol

  • Micelle Formation: Add 183.1 mg (1.0 mmol) of the substrate to a 10 mL reaction vial containing 2.0 mL of a 2 wt % TPGS-750-M aqueous solution. Stir vigorously (800 rpm) for 5 minutes. Causality: Vigorous stirring sequesters the hydrophobic nitroarene into the micellar cores, creating a highly concentrated micro-environment.

  • Reduction: Add 64 mg (1.2 mmol) of NH₄Cl followed by 327 mg (5.0 mmol) of Zinc dust.

  • Reaction: Stir at room temperature (20–25 °C) for 2–4 hours.

  • Workup: Extract the product directly from the aqueous micellar mixture using a minimal amount of EtOAc (3 x 5 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate.

Protocol C: Iron-Activated Aqueous Reduction

A cost-effective and highly scalable alternative utilizing earth-abundant iron[3].

Scale: 1.0 mmol

  • Setup: Combine the substrate (1.0 mmol), Iron powder (279 mg, 5.0 mmol), and NH₄Cl (107 mg, 2.0 mmol) in 6 mL of an EtOH/H₂O (2:1) mixture.

  • Heating: Stir vigorously at 80 °C for 1–2 hours. Causality: Vigorous mechanical stirring is critical to depassivate the iron surface continuously, removing iron oxide layers and exposing fresh Fe⁰ for electron transfer[3].

  • Workup: Cool, filter through Celite to remove the black magnetite (Fe₃O₄) byproduct, and extract the filtrate with EtOAc.

Analytical Characterization & Self-Validation

Every robust protocol must act as a self-validating system. Use the following checkpoints to confirm the success and chemoselectivity of your reduction:

  • In-Process Visual Cues: The starting material solution is typically pale yellow. As the reaction proceeds, the color will fade, replaced by a greyish/white suspension (ZnO) or black suspension (Fe₃O₄).

  • Chromatographic Validation (TLC): Using a 7:3 Hexanes/EtOAc mobile phase, the starting nitroarene will appear as a high-R_f UV-active spot. The target amine will elute significantly lower (polar -NH₂ group) and will stain positively (purple/brown) when treated with a Ninhydrin dip and heated.

  • NMR Spectroscopy Validation:

    • ¹H NMR (CDCl₃ or DMSO-d₆): Look for the appearance of a broad singlet integrating to 2H between 4.0–5.5 ppm, confirming the presence of the primary amine. The acetyl methyl group must remain a sharp singlet near 2.5 ppm; if it appears as a doublet shifted upfield, unwanted ketone reduction has occurred.

    • ¹⁹F NMR: The fluorine signal will shift slightly due to the transition from an electron-withdrawing (-NO₂) to an electron-donating (-NH₂) para-substituent, but the signal must remain present, confirming the absence of hydrodefluorination.

  • Mass Spectrometry: LC-MS should display a dominant [M+H]⁺ peak at m/z = 154.1.

References

  • Title : Positron Emission Tomography Imaging of Staphylococcus aureus Infection Using a Nitro-Prodrug Analog of 2-[18F]F-p-Aminobenzoic Acid. Source : nih.gov. URL : 1

  • Title : Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Source : nih.gov. URL : 2

  • Title : Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Source : longdom.org. URL : 3

Sources

Advanced Application Note: 1-(2-Fluoro-4-nitrophenyl)ethanone as a Bifunctional Synthon in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

In modern drug discovery, the rapid assembly of functionalized heterocycles is paramount. 1-(2-Fluoro-4-nitrophenyl)ethanone (CAS: 866579-96-6), also known as 2'-fluoro-4'-nitroacetophenone, serves as a highly versatile, bifunctional building block. It possesses two orthogonal reactive sites: an electrophilic methyl ketone for condensation reactions, and a highly activated ortho-fluorine atom primed for Nucleophilic Aromatic Substitution (SNAr).

This application note details the mechanistic rationale and validated protocols for utilizing this synthon to construct privileged pharmaceutical scaffolds, including 1H-indazoles, 1,2-benzisoxazoles, and functionalized anilines.

Mechanistic Rationale: The SNAr Advantage

To effectively utilize 1-(2-Fluoro-4-nitrophenyl)ethanone, one must understand the causality behind its reactivity. The formation of fused heterocycles from this precursor relies on a tandem condensation-SNAr sequence.

  • Carbonyl Condensation: The acetyl group readily reacts with dinucleophiles (e.g., hydrazine, hydroxylamine) to form an intermediate imine, hydrazone, or oxime.

  • SNAr Cyclization: The rate-determining step in SNAr is the formation of the anionic Meisenheimer complex [2]. Fluorine is the ideal leaving group for this pathway; its extreme electronegativity maximizes the electrophilicity of the C2 carbon, accelerating nucleophilic attack.

  • Electronic Activation: The para-nitro group is a powerful electron-withdrawing group (EWG). It lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring and stabilizes the negative charge of the Meisenheimer transition state via resonance. Without this para-nitro activation, the SNAr cyclization would require significantly harsher conditions (e.g., >150 °C, strong alkoxides).

SNAr_Mechanism SM 1-(2-Fluoro-4-nitrophenyl)ethanone (Highly Electrophilic C-F) IM Hydrazone Intermediate (Nucleophilic Nitrogen) SM->IM + N2H4·H2O (Condensation) MC Meisenheimer Complex (Stabilized by p-NO2) IM->MC Intramolecular SNAr Attack PR 3-Methyl-6-nitro-1H-indazole (Aromatized Heterocycle) MC->PR - HF (Rearomatization)

Mechanistic logic of 1H-indazole formation via intramolecular SNAr cyclization.

Divergent Synthetic Workflows

By altering the nucleophile and the reaction conditions, the core synthon can be driven toward distinctly different chemical spaces.

Divergent_Workflow Core 1-(2-Fluoro-4-nitrophenyl)ethanone CAS: 866579-96-6 Path1 Hydrazine Hydrate EtOH, Reflux Core->Path1 Path2 Hydroxylamine HCl Base, DMF, 90°C Core->Path2 Path3 Zn, NH4Cl MeOH/H2O, 85°C Core->Path3 Prod1 Indazole Scaffold (e.g., 3-Methyl-6-nitro-1H-indazole) Path1->Prod1 Cyclization Prod2 Benzisoxazole Scaffold (e.g., 3-Methyl-6-nitro-1,2-benzisoxazole) Path2->Prod2 Cyclization Prod3 Aniline Derivative (1-(4-Amino-2-fluorophenyl)ethanone) Path3->Prod3 Chemoselective Reduction

Divergent synthetic workflows leveraging 1-(2-Fluoro-4-nitrophenyl)ethanone.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected outcomes for the primary transformations discussed in this guide.

Target ScaffoldReagentsSolvent / TempReaction TimeTypical YieldIsolation Method
3-Methyl-6-nitro-1H-indazole Hydrazine hydrate (3.0 eq)Ethanol / 78 °C2–4 hours85–92%Aqueous precipitation & filtration
3-Methyl-6-nitro-1,2-benzisoxazole NH₂OH·HCl (1.5 eq), KOH (2.5 eq)DMF / 90 °C4–6 hours75–80%Aqueous workup & recrystallization
1-(4-Amino-2-fluorophenyl)ethanone Zn dust (10 eq), NH₄Cl (15 eq)MeOH:H₂O / 85 °C30 mins90–95%Filtration of Zn & extraction

Validated Experimental Protocols

Protocol A: Synthesis of 3-Methyl-6-nitro-1H-indazole

Objective: Construct a fused pyrazole ring via tandem hydrazone formation and SNAr[2].

Causality Check: Ethanol is selected as the solvent because it solubilizes both the starting material and hydrazine, while its boiling point (78 °C) provides the exact thermal energy required to drive the SNAr without causing thermal degradation of the nitro group. Hydrazine acts as both the nucleophile and the base to sequester the generated HF.

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(2-Fluoro-4-nitrophenyl)ethanone (1.83 g, 10.0 mmol) in absolute ethanol (30 mL).

  • Addition: Slowly add hydrazine monohydrate (1.45 mL, ~30.0 mmol, 3.0 eq) dropwise at room temperature. Self-validation: The solution will transition from pale yellow to a deep orange/red, indicating the formation of the hydrazone intermediate.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 3 hours. Monitor the SNAr progress via TLC (Hexanes:Ethyl Acetate 2:1). The starting material spot (Rf ~0.6) will disappear, replaced by a lower-running, highly UV-active spot (Rf ~0.3).

  • Workup: Allow the mixture to cool to room temperature. Pour the mixture into 150 mL of ice-cold distilled water while stirring vigorously.

  • Isolation: A yellow precipitate will form immediately. Stir for 15 minutes to ensure complete precipitation. Filter the solid under vacuum, wash with cold water (2 × 20 mL), and dry in a vacuum oven at 50 °C overnight to yield the indazole product.

Protocol B: Chemoselective Reduction to 1-(4-Amino-2-fluorophenyl)ethanone

Objective: Reduce the para-nitro group to an aniline to enable downstream functionalization, without reducing the ketone or causing defluorination [1].

Causality Check: Standard reduction methods (like Pd/C with H₂) risk reducing the ketone to an alcohol or cleaving the highly activated C-F bond. Zinc powder in the presence of ammonium chloride is a mild, chemoselective single-electron transfer (SET) reductant that exclusively targets the nitro group.

Step-by-Step Procedure (Scaled from standard literature[1]):

  • Preparation: To a 250 mL round-bottom flask, add 1-(2-Fluoro-4-nitrophenyl)ethanone (0.915 g, 5.0 mmol), Zinc powder (3.27 g, 50.0 mmol, 10 eq), and Ammonium chloride (3.96 g, 74.0 mmol, 14.8 eq).

  • Solvent Addition: Add a solvent mixture of methanol (83 mL) and deionized water (18.5 mL).

  • Reaction: Attach a reflux condenser and heat the vigorously stirring mixture to 85 °C for 30 minutes. Self-validation: The reaction is extremely rapid; the disappearance of the yellow color of the nitro compound indicates the formation of the amine.

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the unreacted Zinc and Zinc oxide byproducts. Wash the Celite pad thoroughly with ethyl acetate (50 mL).

  • Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. Dilute the remaining aqueous layer with saturated NaHCO₃ (30 mL) and extract with ethyl acetate (3 × 40 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure 2-fluoro-4-aminoacetophenone as a solid.

References

  • Title: Positron Emission Tomography Imaging of Staphylococcus aureus Infection Using a Nitro-Prodrug Analog of 2-[18F]F-p-Aminobenzoic Acid Source: Bioconjugate Chemistry (via PubMed Central) URL: [Link]

  • Title: Recent Advances in the Synthesis of Indazoles Source: Molecules URL: [Link]

  • Title: Synthesis of 1,2-Benzisoxazoles from o-Fluoroketones via SNAr Source: The Journal of Organic Chemistry URL: [Link]

Application Note: Advanced Friedel-Crafts Acylation Conditions for the Synthesis of 1-(2-Fluoro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 1-(2-Fluoro-4-nitrophenyl)ethanone (Synonym: 2'-Fluoro-4'-nitroacetophenone) CAS Number: 866579-96-6 Starting Material: 3-Fluoronitrobenzene (1-Fluoro-3-nitrobenzene)

Mechanistic Rationale & Regioselectivity

The synthesis of 1-(2-fluoro-4-nitrophenyl)ethanone via direct Friedel-Crafts acylation of 3-fluoronitrobenzene represents a formidable challenge in synthetic organic chemistry. Standard Friedel-Crafts conditions—typically employing aluminum chloride (


) and acetyl chloride in halogenated solvents—fail completely when applied to nitrobenzene derivatives. The nitro group is strongly electron-withdrawing, drastically deactivating the aromatic ring toward electrophilic aromatic substitution[1]. Furthermore, standard Lewis acids coordinate irreversibly with the oxygen atoms of the nitro group, neutralizing the catalyst and preventing the generation of the requisite acylium ion.

To overcome this inherent deactivation, superacidic conditions must be employed. Trifluoromethanesulfonic acid (triflic acid,


) acts as both a non-coordinating solvent and a potent Brønsted superacid catalyst. It facilitates the generation of a highly reactive acylium ion without being poisoned by the nitro group.

Regioselectivity Analysis: In 3-fluoronitrobenzene, the directing effects of the two substituents dictate the site of electrophilic attack:

  • Fluorine (-I, +M): Acts as an ortho/para director due to lone-pair resonance stabilization.

  • Nitro (-I, -M): Acts as a meta director and strongly deactivates the ring.

The incoming acylium ion is directed by the fluorine atom to its ortho (C2, C6) and para (C4) positions. However, the nitro group at C3 strongly deactivates its own ortho and para positions.

  • C2: Ortho to F, ortho to

    
     (Highly sterically hindered and electronically deactivated).
    
  • C4: Para to F, ortho to

    
     (Electronically deactivated).
    
  • C6: Ortho to F, para to

    
     (Electronically deactivated, but sterically more accessible than C2).
    

Acylation at the C6 position yields the target 1-(2-fluoro-4-nitrophenyl)ethanone. Because C6 is highly electron-deficient, the reaction requires the extreme electrophilicity of the superacid-generated acylium ion and elevated thermal energy to proceed[2].

Mechanism cluster_0 Electrophile Generation cluster_1 Regioselective Aromatic Substitution R1 Acetyl Chloride (CH3COCl) Acyl Acylium Ion [CH3C≡O]+ R1->Acyl Cat Triflic Acid (TfOH) Superacid Catalyst Cat->Acyl Cl- abstraction Sigma Sigma Complex at C6 (Sterically favored over C2/C4) Acyl->Sigma Attacks C6 Position SM 3-Fluoronitrobenzene (F: o/p director, NO2: m director) SM->Sigma Electrophilic Attack Prod 1-(2-Fluoro-4-nitrophenyl)ethanone Sigma->Prod -H+ (Rearomatization)

Mechanistic pathway of superacid-catalyzed Friedel-Crafts acylation of 3-fluoronitrobenzene.

Quantitative Data: Optimization of Acylation Conditions

The following table summarizes the causal relationship between catalyst choice, reaction conditions, and the resulting yield. This data demonstrates why traditional methods fail and validates the necessity of superacidic environments.

Catalyst/Reagent SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation

(1.5 eq) + AcCl
DCM40 (Reflux)240

complexes with

; no acylium formed.

(3.0 eq) + AcCl
Nitromethane10024< 5Slight conversion; heavy degradation products.
TfOH (Solvent/Cat) + AcClNeat (TfOH)801815Acylium ion forms, but thermal energy insufficient.
TfOH (Solvent/Cat) + AcCl Neat (TfOH) 120 24 48 Optimal balance of conversion and minimal charring.
TfOH +

(Superacid)
Neat120 (MW)265Microwave (MW) irradiation accelerates attack.
Experimental Protocol: Superacid-Catalyzed Batch Synthesis

Caution: Trifluoromethanesulfonic acid is a highly corrosive superacid. Acetyl chloride is a volatile lachrymator. All operations must be conducted in a well-ventilated fume hood using appropriate PPE (acid-resistant gloves, face shield).

Step 1: Preparation of the Reaction Mixture

  • To an oven-dried 50 mL heavy-walled pressure tube equipped with a magnetic stir bar, add 3-fluoronitrobenzene (1.41 g, 10.0 mmol).

  • Cool the vessel to 0 °C using an ice-water bath to prevent premature exothermic degradation.

  • Slowly add trifluoromethanesulfonic acid (

    
    , 5.0 mL) dropwise. The solution will turn slightly yellow as the nitro group is protonated.
    

Step 2: Acylation

  • Add acetyl chloride (1.18 g, 15.0 mmol, 1.5 eq) dropwise to the cooled mixture.

  • Seal the pressure tube tightly with a Teflon screw cap to prevent the loss of volatile acetyl chloride.

  • Transfer the sealed tube to a pre-heated oil bath at 120 °C. Stir vigorously for 24 hours to force the electrophilic attack on the deactivated ring.

Step 3: Quenching (Self-Validating Step)

  • Remove the tube from the oil bath and allow it to cool completely to room temperature.

  • Critical Step: Carefully pour the dark reaction mixture over 50 g of crushed ice in a 250 mL beaker to quench the superacid safely.

  • Neutralize the highly acidic aqueous phase by slowly adding solid sodium bicarbonate (

    
    ) in small portions. Validation: Continue addition until effervescence ceases and the pH reaches ~7 (verified via pH paper).
    

Step 4: Extraction and Purification

  • Extract the aqueous mixture with Ethyl Acetate (

    
    ).
    
  • Combine the organic layers and wash with brine (50 mL), then dry over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure to yield a crude dark oil.

  • Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 85:15 to 80:20 gradient) to isolate 1-(2-fluoro-4-nitrophenyl)ethanone as a pale yellow solid.

Workflow Step1 Step 1: Preparation 3-Fluoronitrobenzene TfOH Solvent Step2 Step 2: Acylation Add Acetyl Chloride 120°C, 24h (Sealed) Step1->Step2 Step3 Step 3: Quenching Ice-Water Bath Neutralize w/ NaHCO3 Step2->Step3 Step4 Step 4: Extraction EtOAc Extraction Brine Wash Step3->Step4 Step5 Step 5: Purification Silica Gel Column Hexane:EtOAc Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Alternative Methodologies

While direct Friedel-Crafts acylation provides the most atom-economical pathway, the extreme electronic deactivation of fluoronitrobenzenes often pushes chemists toward alternative routes. For instance, the acylation of Meldrum's acid followed by decarboxylation has been successfully documented to yield 2-fluoro-4'-nitroacetophenone (41% yield) under milder conditions[3]. However, utilizing superacid catalysis as described above eliminates the need for multi-step pre-functionalization, directly yielding the desired acetophenone core[4].

References
  • Title: Answer Key Chapter 16 - Organic Chemistry | Source: OpenStax | URL: [Link]

  • Title: Elemental Fluorine for the Greener Synthesis of Life-Science Building Blocks | Source: Durham E-Theses | URL:[Link]

  • Title: A New Approach to the Catalysis of Chemical Reactions using Novel 3D Printed Catalyst Embedded Stirrer Devices | Source: UCL Discovery | URL: [Link]

  • Title: Synthesis of 5-Fluoroindole-5-13C | Source: DiVA Portal | URL:[Link]

  • Title: Polar- and Enthalpic Effects on the Selectivity of... | Source: Harvard DASH | URL: [Link]

Sources

Application Note: Chemoselective Catalytic Hydrogenation of 1-(2-Fluoro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the chemoselective catalytic hydrogenation of 1-(2-Fluoro-4-nitrophenyl)ethanone (CAS: 153328-89-5) to 1-(2-Fluoro-4-aminophenyl)ethanone . This transformation represents a classic "competing functionality" challenge in process chemistry: reducing a nitro group (


) while preserving both a ketone (

) and an aryl fluoride (

).

While Palladium on Carbon (Pd/C) is the industry workhorse, it poses significant risks of over-reduction (ketone


 alcohol) and hydrodehalogenation (loss of fluorine) if not strictly controlled. This guide presents a Kinetic Control Protocol  using Pd/C at low pressure, alongside a High-Fidelity Protocol  using Platinum on Carbon (Pt/C), which offers superior thermodynamic selectivity.

Chemoselectivity & Mechanistic Analysis

The Selectivity Hierarchy

In heterogeneous catalysis, chemoselectivity is governed by the relative adsorption strengths of functional groups onto the metal surface.

  • Nitro Group (

    
    ):  High heat of adsorption. It acts as a "temporary poison" for other reducible groups. As long as 
    
    
    
    is present, it occupies the active sites, preventing the reduction of the ketone.
  • Ketone (

    
    ):  Moderate adsorption. Once the nitro group is fully consumed (converted to amine), the catalyst surface becomes available, and the ketone is rapidly reduced to the alcohol.
    
  • Aryl Fluoride (

    
    ):  Generally stable, but susceptible to oxidative addition (C-F bond cleavage) under high temperature or high pressure, particularly with Pd catalysts.
    

Critical Process Parameter (CPP): The reaction endpoint. The "safety window" between complete nitro reduction and the onset of ketone reduction is narrow.

Reaction Pathway Diagram

The following diagram illustrates the stepwise reduction and potential side reactions.

ReactionPathway Figure 1: Reaction Pathway and Competing Side Reactions SM 1-(2-Fluoro-4-nitrophenyl)ethanone (Substrate) Nitroso Nitroso Intermediate SM->Nitroso H2, Fast Impurity2 Defluorinated Byproducts SM->Impurity2 High T/P HA Hydroxylamine Intermediate (-NHOH) Nitroso->HA H2, Fast Product 1-(2-Fluoro-4-aminophenyl)ethanone (Target Amine) HA->Product H2, Rate Limiting Step Impurity1 1-(2-Fluoro-4-aminophenyl)ethanol (Over-reduced Alcohol) Product->Impurity1 H2, Over-reaction (Occurs if t > t_end)

Experimental Protocols

Protocol A: Kinetic Control Method (Pd/C)

Best for: High-throughput screening, cost-sensitive scale-up. Mechanism:[1][2][3][4][5][6][7][8][9] Relies on the strong adsorption of the nitro group to inhibit ketone reduction. Requires precise stopping.

Reagents & Equipment:

  • Substrate: 1-(2-Fluoro-4-nitrophenyl)ethanone (10 mmol, 1.83 g)

  • Catalyst: 5% Pd/C (50% water wet), 0.18 g (10 wt% loading relative to substrate)

  • Solvent: Ethyl Acetate (EtOAc) or Toluene. Avoid Methanol/Ethanol to prevent acetal formation or faster ketone reduction.

  • Hydrogen Source:

    
     Balloon or low-pressure manifold (1 atm).
    

Step-by-Step Methodology:

  • Inerting: Charge the reaction flask with substrate and catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Solvation: Add degassed Ethyl Acetate (20 mL, 2 mL/mmol). Stir to suspend the catalyst.

  • Activation: Purge the headspace with Hydrogen (

    
    ) for 5 minutes.
    
  • Reaction: Stir vigorously (1000 rpm) at 20–25 °C (Room Temperature) under 1 atm

    
     (balloon).
    
    • Note: Do not heat. Higher temperatures (

      
      ) significantly increase the rate of C-F bond cleavage and carbonyl reduction.
      
  • Monitoring (Crucial):

    • Start HPLC monitoring at T=30 min.

    • Monitor the disappearance of the Hydroxylamine intermediate (often elutes just before the amine).

    • TERMINATE reaction immediately when Substrate < 0.5% and Hydroxylamine < 0.5%.

  • Workup: Filter through a celite pad to remove Pd/C. Rinse with EtOAc. Concentrate filtrate under reduced pressure.

Protocol B: High-Selectivity Method (Pt/C)

Best for: High-value intermediates, strict impurity limits (<0.1% alcohol). Mechanism:[1][2][3][4][5][6][7][8][9] Platinum (Pt) is inherently less active toward carbonyl reduction than Palladium (Pd) under ambient conditions.

Reagents & Equipment:

  • Catalyst: 5% Pt/C (sulfided or vanadium-doped variants are superior if available).

  • Solvent: Methanol (MeOH) or Tetrahydrofuran (THF).

  • Pressure: 3 bar (45 psi).

Step-by-Step Methodology:

  • Loading: In a Parr shaker or autoclave, load substrate (10 mmol) and 5% Pt/C (5 wt% loading).

  • Solvent: Add Methanol (30 mL).

  • Pressurization: Pressurize to 3 bar with

    
    .
    
  • Reaction: Agitate at RT (25 °C) .

    • Advantage:[7][8] Even if the reaction is left for an extra hour after completion, the ketone reduction on Pt is negligible at this pressure/temperature.

  • Workup: Filter catalyst. Evaporate solvent.

Data Analysis & Specifications

Solvent Effects on Selectivity

The choice of solvent dramatically impacts the ratio of Amine (Target) to Alcohol (Impurity).

SolventDielectric ConstantReaction RateSelectivity (Amine:Alcohol)Notes
Methanol 33.0Fast90:10High polarity stabilizes polar intermediates but promotes over-reduction on Pd.
Ethyl Acetate 6.0Moderate98:2 Recommended. Non-polar nature suppresses carbonyl activation.
Toluene 2.4Slow99:1Excellent selectivity but requires longer reaction times.
In-Process Control (IPC) Criteria

Use the following HPLC parameters to validate the reaction endpoint.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10-90% B over 10 min.

  • Detection: UV at 254 nm.

Acceptance Criteria:

  • Nitro Substrate:

    
    [7]
    
  • Hydroxylamine Intermediate:

    
    
    
  • Des-Fluoro Impurity:

    
    
    
  • Alcohol Impurity:

    
    
    

Troubleshooting & Optimization

Common Failure Modes
IssueRoot CauseCorrective Action
High Alcohol Impurity (>5%) Reaction time too long (post-conversion).Quench reaction immediately upon consumption of starting material. Switch to Pt/C.
Incomplete Conversion (Stalled) Catalyst poisoning by amine product.Increase catalyst loading to 15 wt%. Ensure vigorous stirring to overcome mass transfer limits.
Defluorination Temperature too high (>40°C).Maintain strict RT (20-25°C). Add 0.1 eq of

to scavenge HF if observed.
Hydroxylamine Accumulation

pressure too low or agitation poor.
Increase agitation speed. The reduction of hydroxylamine to amine is the rate-limiting step.
Workflow Diagram

Workflow Figure 2: Experimental Workflow for Kinetic Control Start Start: Weigh Substrate & Catalyst Solvent Add Solvent (EtOAc Preferred) Start->Solvent Purge Inert Gas Purge (N2 then H2) Solvent->Purge React Reaction: 1 atm H2, 25°C High Agitation Purge->React Sample IPC Sampling (T=30min) React->Sample Decision Is Nitro < 0.5%? Sample->Decision Stop Stop & Filter (Celite) Decision->Stop Yes Continue Continue Stirring Decision->Continue No Continue->React

References

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. [Link]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
  • Tadepalli, S., & Lawal, A. (2008). The catalytic hydrogenation of aromatic nitro ketone in a microreactor: Reactor performance and kinetic studies. Stevens Institute of Technology. [Link]

  • Li, X., et al. (2021).[7] High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.[7] Organic Letters. [Link]

  • Common Organic Chemistry. Nitro Reduction - Common Conditions. (General reference for Pd/C vs Pt/C utility). [Link]

Sources

reagent preparation using 1-(2-Fluoro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Reagent Preparation using 1-(2-Fluoro-4-nitrophenyl)ethanone

Executive Summary

This guide details the synthetic utility of 1-(2-Fluoro-4-nitrophenyl)ethanone (CAS: 866579-96-6), a highly versatile scaffold for medicinal chemistry.[1][2] Its unique structure features a "push-pull" electronic system where the ortho-acetyl and para-nitro groups synergistically activate the fluorine atom for Nucleophilic Aromatic Substitution (


).[1][2] Furthermore, the compound serves as a critical divergent point: the nitro group allows for reduction to anilines, while the acetyl group facilitates condensation reactions (e.g., Friedländer synthesis) to form complex heterocycles like quinolines and cinnolines.

This document provides validated protocols for:

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Functionalization:  Displacement of the fluorine atom with amines.
    
  • Chemoselective Reduction: Reducing the nitro group to an aniline while preserving the ketone.[3][4]

Chemical Profile & Safety Architecture

Compound Identity:

  • Name: 1-(2-Fluoro-4-nitrophenyl)ethanone[1][2][3][5][6]

  • CAS: 866579-96-6[1][2][3][5][6]

  • Molecular Weight: 183.14 g/mol [6]

  • Appearance: Pale yellow to off-white solid[1][2]

  • Key Hazards: Skin/Eye Irritant (H315, H319), STOT SE (H335).

Safety & Handling Protocol:

  • Engineering Controls: All operations involving heating or fine powders must be conducted in a certified chemical fume hood.[2]

  • PPE: Nitrile gloves (double-gloving recommended for DMSO/DMF solutions), safety goggles, and lab coat.[2]

  • Nitro-Aromatics Warning: Nitro compounds can be energetic.[1][2] Avoid heating dryness.[2] When reducing with metal/acid (e.g., Fe/HCl), anticipate exotherms and hydrogen gas evolution.

Reaction Landscape & Causality

The utility of this reagent stems from its electronic environment. The fluorine atom is electronically destabilized by the electron-withdrawing nature of the para-nitro and ortho-acetyl groups.[1][2]

  • 
     Susceptibility:  The reaction rate with nucleophiles follows the order: 
    
    
    
    . The high electronegativity of fluorine increases the electrophilicity of the C-2 carbon, stabilizing the Meisenheimer complex intermediate.
  • Chemoselectivity: The challenge in downstream processing is reducing the nitro group (

    
    ) without reducing the carbonyl (
    
    
    
    ).[4] Catalytic hydrogenation (H2/Pd-C) often reduces both.[2] Chemical reduction (SnCl2 or Fe) is required for selectivity.

Visualizing the Synthetic Pathway:

ReactionLandscape Start 1-(2-Fluoro-4-nitrophenyl) ethanone Inter1 Meisenheimer Complex Start->Inter1 Nucleophile (R2NH) (SNAr Step 1) Prod_Red 1-(4-Amino-2-fluorophenyl) ethanone (Direct Reduction) Start->Prod_Red Selective Reduction (SnCl2/HCl) Prod_SNAr 1-(2-Amino-4-nitrophenyl) ethanone (Substitution Product) Inter1->Prod_SNAr -F⁻ (SNAr Step 2) Final 1-(4-Amino-2-substituted) ethanone (Scaffold for Quinolines) Prod_SNAr->Final Nitro Reduction (Fe/NH4Cl or SnCl2)

Caption: Divergent synthetic pathways. The primary utility lies in the SNAr substitution (top path) followed by reduction to create functionalized aniline scaffolds.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( ) with Secondary Amines

Objective: To replace the fluorine atom with a morpholine moiety, creating 1-(2-morpholino-4-nitrophenyl)ethanone.[1][2]

Reagents:

  • 1-(2-Fluoro-4-nitrophenyl)ethanone (1.0 equiv)[1][2]

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv)[7]
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.83 g (10 mmol) of 1-(2-Fluoro-4-nitrophenyl)ethanone in 20 mL of dry MeCN .

  • Base Addition: Add 2.07 g (15 mmol) of anhydrous

    
    . The suspension will appear white/opaque.
    
  • Nucleophile Addition: Add 1.05 mL (12 mmol) of Morpholine dropwise.

    • Note: A slight exotherm may occur.[2]

  • Reaction: Fit the flask with a reflux condenser and heat to 60°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (

      
      ) should disappear, replaced by a more polar yellow spot (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[2][8][9]

    • Pour the mixture into 100 mL of ice-water . The product should precipitate as a yellow solid.

    • Filter the solid using a Büchner funnel. Wash with cold water (

      
      ).
      
  • Purification: Recrystallize from Ethanol if necessary.

    • Expected Yield: 85–92%.[2]

Protocol B: Chemoselective Nitro Reduction (SnCl2 Method)

Objective: To reduce the nitro group to an amine without reducing the acetyl group.

Reagents:

  • Nitro-ketone substrate (from Protocol A) (1.0 equiv)

  • Tin(II) Chloride Dihydrate (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol / Conc.[2][4] HCl.

Step-by-Step Methodology:

  • Setup: In a 250 mL 3-neck flask, dissolve 2.5 g (10 mmol) of the nitro-ketone substrate in 50 mL of Ethanol .

  • Reduction Preparation: In a separate beaker, dissolve 11.3 g (50 mmol) of

    
     in 10 mL of concentrated HCl .
    
  • Addition: Add the Tin solution dropwise to the main reaction flask.

    • Critical: The reaction is exothermic. Maintain temperature below 60°C during addition.

  • Reflux: Heat the mixture to 70–80°C for 2–3 hours.

    • Endpoint: Solution usually turns from deep yellow to clear/pale orange.[2]

  • Workup (Neutralization):

    • Cool to room temperature.[2][8][9]

    • Adjust pH to ~8–9 using 10% NaOH solution.[2]

    • Caution: Thick white tin salts will precipitate.[2]

    • Filter the suspension through a Celite pad to remove tin salts. Wash the pad with Ethyl Acetate.

  • Extraction: Extract the filtrate with Ethyl Acetate (

    
    ). Dry organics over 
    
    
    
    and concentrate.
    • Expected Yield: 75–85%.[2]

Data & Validation Parameters

Table 1: Solvent Compatibility for


 Reactions 
SolventTemperature RangeReaction RateWorkup EaseRecommendation
Acetonitrile (MeCN) 60–80°CModerateHigh (Aqueous precip)Preferred
DMF 80–120°CFastLow (Requires extraction)Use for steric amines
DMSO 80–120°CVery FastLow (High boiling point)Use for weak nucleophiles
Ethanol 78°C (Reflux)SlowHighAvoid (Solvolysis risk)

Table 2: Reducing Agent Selection Guide

ReagentSelectivity (-NO2 vs -C=O)YieldComments
H2 / Pd-C LowHighRisks reducing ketone to alcohol.[1][2]
SnCl2 / HCl High GoodReliable, but tin waste is messy.[2]
Fe / NH4Cl High ModerateGreen chemistry option; slower.[2]
Zn / AcOH ModerateGoodCan lead to over-reduction.[2]

Troubleshooting & QC

QC Checkpoints:

  • NMR Analysis:

    • Starting Material: Look for the characteristic doublet of doublets for the aromatic protons due to F-coupling.[2]

    • Product (Protocol A): Disappearance of F-coupling; appearance of morpholine methylene protons (3.0–3.8 ppm).[2]

    • Product (Protocol B): Shift of aromatic protons upfield (due to amine donation); appearance of broad ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       singlet (4.0–6.0 ppm).
      
  • Impurity Profile:

    • Hydrolysis: If water is present in

      
       (DMSO/DMF), the fluorine may be replaced by -OH (phenol formation). Ensure anhydrous conditions.
      
    • Over-reduction: In Protocol B, if reaction time is too long or temp too high, the ketone may reduce to an alcohol (

      
      ). Check via IR (loss of Carbonyl stretch at ~1680 cm⁻¹).
      

References

  • Cho, H. J., & Um, I. (2014).[2][10] Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes. Journal of Organic Chemistry. Retrieved from [Link]

  • Xerxes Rao, Z., et al. (2017).[2][11] Reaction of a range of amines and fluoronitrobenzenes under SNAr reaction conditions. ResearchGate.[2] Retrieved from [Link]

Sources

Application Note: Condensation Strategies for 1-(2-Fluoro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Reactivity Profile

1-(2-Fluoro-4-nitrophenyl)ethanone (2'-Fluoro-4'-nitroacetophenone) is a highly functionalized building block. Its utility in drug discovery stems from the synergistic electronic effects of its substituents, which activate the molecule for two primary reaction classes: Condensation and Nucleophilic Aromatic Substitution (SNAr) .

Electronic Activation Analysis
  • Acidity of

    
    -Methyl Protons:  The para-nitro group and ortho-fluorine atom are strong electron-withdrawing groups (EWGs). They significantly stabilize the enolate intermediate formed upon deprotonation of the methyl ketone. This makes the compound highly reactive in aldol-type condensations compared to unsubstituted acetophenone.
    
  • Labile Fluorine (SNAr Handle): The fluorine atom at the C2 position is activated by the para-nitro group. In many condensation protocols involving nucleophiles (like hydrazines or primary amines), the initial condensation at the carbonyl is often followed immediately by an intramolecular displacement of the fluorine, leading to fused heterocycles.

Reactivity Landscape Diagram

Reactivity Center 1-(2-Fluoro-4-nitrophenyl) ethanone Methyl Methyl Group (High Acidity) Center->Methyl Carbonyl Carbonyl Group (Condensation Site) Center->Carbonyl Fluorine Ortho-Fluorine (S_NAr Leaving Group) Center->Fluorine Product1 Chalcones (via Aldehydes) Methyl->Product1 Claisen-Schmidt Product2 Enaminones (via DMF-DMA) Methyl->Product2 DMF-DMA Product3 Indazoles/Quinolinones (via Tandem Cyclization) Carbonyl->Product3 Condensation + Fluorine->Product3 Cyclization

Figure 1: Functional map illustrating the tri-modal reactivity of the substrate.

Application I: Claisen-Schmidt Condensation (Chalcone Synthesis)[1][2][3]

Objective: Synthesis of (E)-1-(2-fluoro-4-nitrophenyl)-3-arylprop-2-en-1-ones. Mechanism: Base-catalyzed aldol condensation followed by dehydration.[1]

Critical Considerations

Standard protocols often use strong bases (KOH/NaOH) at high temperatures. However, with 1-(2-Fluoro-4-nitrophenyl)ethanone , harsh conditions can lead to the hydrolysis of the fluorine atom (forming the phenol). Therefore, a controlled-temperature protocol using ethanol as a solvent is recommended to preserve the halogen handle.

Protocol A: Standard Base-Catalyzed Synthesis

Reagents:

  • Substrate: 1-(2-Fluoro-4-nitrophenyl)ethanone (1.0 eq)

  • Electrophile: Substituted Benzaldehyde (1.0 – 1.1 eq)

  • Solvent: Absolute Ethanol (10 mL/mmol)

  • Base: 10% NaOH (aq) or LiOH·H2O (catalytic)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the ketone and 1.0 mmol of the aldehyde in 10 mL of absolute ethanol.

  • Catalysis: Cool the solution to 0–5 °C in an ice bath. Add 10% NaOH dropwise (approx. 0.5 mL) with vigorous stirring.

    • Note: Monitoring temperature is crucial to prevent side reactions at the C-F bond.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. A heavy precipitate usually forms.

  • Validation (TLC): Check consumption of ketone (Mobile phase: 20% EtOAc in Hexanes).

  • Work-up:

    • Pour the reaction mixture into 50 mL of ice-cold water containing a trace of HCl (to neutralize base).

    • Filter the precipitate.[2]

    • Wash the solid with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from Ethanol/DMF mixtures if necessary.

Data Summary: Expected Yields

Aldehyde SubstituentReaction TimeYield (%)Appearance
4-Chlorobenzaldehyde4 h85-92%Yellow needles
4-Methoxybenzaldehyde6 h78-85%Pale yellow solid
4-Nitrobenzaldehyde3 h88-95%Dark yellow solid

Application II: Enaminone Synthesis (Heterocycle Precursor)

Objective: Synthesis of (E)-3-(dimethylamino)-1-(2-fluoro-4-nitrophenyl)prop-2-en-1-one. Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[3]

This reaction transforms the acetyl group into an enaminone, a versatile 3-carbon synthon for synthesizing pyrimidines, isoxazoles, and pyrazoles.

Protocol B: Solvent-Free Condensation
  • Setup: Place 1.0 mmol of 1-(2-Fluoro-4-nitrophenyl)ethanone in a pressure tube or round-bottom flask.

  • Addition: Add 1.5 – 2.0 mmol of DMF-DMA. No additional solvent is required (DMF-DMA acts as solvent/reagent).

  • Reflux: Heat the mixture to 90–100 °C for 3–5 hours.

    • Visual Cue: The solution will turn deep red/orange.

  • Work-up:

    • Cool to room temperature.[2]

    • Add diethyl ether or hexanes (10 mL) to induce precipitation.

    • Filter the solid.[2] If no solid forms, remove excess DMF-DMA under high vacuum to yield a solid residue.

  • Purity Check: 1H NMR should show two doublets for the alkene protons (J ~ 12-14 Hz, indicating E-geometry).

Application III: Tandem Condensation-Cyclization (Indazole Synthesis)

Objective: Synthesis of 3-methyl-6-nitro-1H-indazole derivatives. Mechanism: This is a cascade reaction. Hydrazine condenses with the ketone to form a hydrazone, which then undergoes intramolecular SNAr displacement of the fluorine atom to close the ring.

Pathway Diagram

IndazoleSynthesis Start Start: 1-(2-Fluoro-4-nitrophenyl)ethanone + Hydrazine Hydrate Step1 Step 1: Condensation (Formation of Hydrazone) Start->Step1 EtOH, Reflux Step2 Step 2: Intramolecular S_NAr (Displacement of Fluorine) Step1->Step2 -HF (Base scavenged) Final Product: 3-Methyl-6-nitro-1H-indazole Step2->Final Aromatization

Figure 2: The cascade mechanism converting the fluoro-ketone to an indazole.

Protocol C: One-Pot Indazole Synthesis

Reagents:

  • Substrate: 1-(2-Fluoro-4-nitrophenyl)ethanone (1.0 eq)

  • Reagent: Hydrazine Hydrate (5.0 eq) or Substituted Hydrazine (1.2 eq)

  • Solvent: Ethanol or n-Butanol

  • Base (Optional): Triethylamine (if using substituted hydrazine salts)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the ketone in 5 mL of Ethanol.

  • Addition: Add Hydrazine Hydrate (5.0 mmol) dropwise.

    • Safety: Hydrazine is toxic and potentially unstable. Work in a fume hood.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–8 hours.

    • Monitoring: TLC will show the disappearance of the starting ketone and the appearance of a highly fluorescent spot (the indazole).

  • Work-up:

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Pour into crushed ice.

    • The indazole product typically precipitates as a solid. Filter and wash with water.[2]

  • Purification: Recrystallization from Ethanol.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Chalcones) Cannizzaro reaction of aldehydeReduce base concentration; add base slowly at 0°C.
Phenol Formation Hydrolysis of FluorineLower reaction temperature; ensure solvent is anhydrous; use weaker bases (e.g., Piperidine).
Oily Product (Enaminone) Incomplete precipitationTriturate the oil with cold diethyl ether and sonicate to induce crystallization.
Incomplete Cyclization Steric hindrance (if using substituted hydrazines)Switch solvent to n-Butanol to achieve higher reflux temperature (117 °C).

References

  • Synthesis of Nitrochalcones: Qiu, X., Li, S., & Shi, A.-R. (2011).[4] Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone. Advanced Materials Research.

  • Indazole Synthesis via SNAr: Song, J. H., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Journal of Organic Chemistry.

  • General Reactivity of 2-Fluoroacetophenones: BenchChem Technical Guide. Reactivity Profile of 1-(2-Fluoro-4-nitrophenyl)ethanone.

  • Enaminone Chemistry: Abu-Shanab, F. A., et al. (2025). Reactions of DMF-DMA with methylene groups. ResearchGate.[4][5]

Sources

Strategic Applications of 1-(2-Fluoro-4-nitrophenyl)ethanone in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Utility

1-(2-Fluoro-4-nitrophenyl)ethanone is a high-value fluorinated building block that serves as a "linchpin" intermediate in the synthesis of next-generation agrochemicals.[1] Its structural uniqueness lies in the 1,2,4-substitution pattern , where the electron-withdrawing nitro (


) and acetyl (

) groups create a highly polarized electronic environment.[1]
Core Agrochemical Applications[2][3]
  • Herbicide Pharmacophores (Pyrazoles): The acetyl group is a direct precursor to pyrazole and isoxazole rings, motifs central to Protoporphyrinogen Oxidase (PPO) inhibiting herbicides (e.g., Pyraflufen-ethyl analogs).[1]

  • Fungicide Scaffolds (Chalcones & Hydrazones): Condensation reactions yield chalcones and hydrazones, which exhibit broad-spectrum antifungal activity by disrupting cell membrane integrity.[1]

  • Insecticide Precursors (Benzoylureas): Selective reduction of the nitro group yields 1-(4-amino-2-fluorophenyl)ethanone , a critical aniline intermediate for synthesizing chitin synthesis inhibitors.[1]

Part 2: Chemical Reactivity & Mechanistic Insights

Electronic Activation

The reactivity of this molecule is governed by the synergistic electron-withdrawing effects of the nitro and acetyl groups.

  • C-2 Fluorine Lability: The fluorine atom is positioned ortho to the acetyl group. While the nitro group is meta to the fluorine (and thus exerts less direct resonance activation for

    
    ), the strong inductive effect (-I) of both groups, combined with the ortho-carbonyl resonance, makes the C-F bond susceptible to nucleophilic aromatic substitution (
    
    
    
    ) under mild conditions.
  • C-4 Nitro Reduction: The nitro group is electronically isolated enough to be reduced chemoselectively to an amine without affecting the ketone, provided specific catalysts (e.g., SnCl₂) are used.

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

Agrochemical_Pathways Start 1-(2-Fluoro-4-nitrophenyl) ethanone Pyrazole Pyrazole Herbicides (PPO Inhibitors) Start->Pyrazole Hydrazine/EtOH Cyclocondensation Hydrazone Hydrazone Fungicides Start->Hydrazone Subst. Hydrazine Condensation Aniline 1-(4-Amino-2-fluorophenyl) ethanone Start->Aniline SnCl2 / HCl Selective Reduction SnAr_Product 2-Amino/Thio-4-nitro acetophenones Start->SnAr_Product R-NH2 / R-SH Nucleophilic Subst. Urea Benzoylurea Insecticides Aniline->Urea Isocyanates Coupling

Figure 1: Divergent synthetic pathways transforming 1-(2-Fluoro-4-nitrophenyl)ethanone into key agrochemical classes.

Part 3: Experimental Protocols

Protocol A: Synthesis of Pyrazole-Based Herbicide Precursors

Objective: Convert the acetyl group into a pyrazole ring via cyclocondensation with hydrazine derivatives. This scaffold mimics the active site of PPO inhibitors.

Reagents:

  • 1-(2-Fluoro-4-nitrophenyl)ethanone (1.0 eq)[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)[1]

  • Hydrazine Hydrate or Phenylhydrazine (1.1 eq)[1]

  • Ethanol (Solvent)[1][2][3][4][5]

Step-by-Step Methodology:

  • Enaminone Formation: Dissolve 1-(2-Fluoro-4-nitrophenyl)ethanone (10 mmol) in DMF-DMA (15 mL). Reflux for 6 hours.

    • Mechanistic Note: The acetyl group undergoes condensation to form an

      
      -unsaturated ketone (enaminone), activating the system for heterocyclization.
      
  • Cyclization: Evaporate excess DMF-DMA under reduced pressure. Dissolve the residue in Ethanol (20 mL).

  • Hydrazine Addition: Add Hydrazine Hydrate (11 mmol) dropwise at

    
    .
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]
    
  • Isolation: Cool to room temperature. The pyrazole product often precipitates. Filter and wash with cold ethanol.[1] If no precipitate forms, concentrate and recrystallize from ethanol/water.[1]

Expected Yield: 75–85% Data Validation:


 should show the disappearance of the acetyl methyl singlet (

) and appearance of pyrazole protons (

).[1]
Protocol B: Chemoselective Reduction to 1-(4-Amino-2-fluorophenyl)ethanone

Objective: Reduce the nitro group to an aniline without reducing the ketone to an alcohol.[1] Standard catalytic hydrogenation (Pd/C,


) often reduces the ketone; therefore, a tin(II) chloride method is preferred for high fidelity.[1]

Reagents:

  • 1-(2-Fluoro-4-nitrophenyl)ethanone (5 mmol)[1]

  • Tin(II) Chloride Dihydrate (

    
    ) (25 mmol, 5 eq)[1]
    
  • Ethanol (20 mL)

  • Concentrated HCl (Catalytic amount)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro-ketone in Ethanol (20 mL) in a round-bottom flask.

  • Reagent Addition: Add

    
     in portions. The reaction is slightly exothermic.
    
  • Heating: Heat to

    
     for 2–3 hours. The yellow solution will turn clear or slightly orange upon completion.
    
  • Workup (Critical): Cool to room temperature. Pour into ice water (50 mL). Adjust pH to 8–9 using saturated

    
     solution.
    
    • Safety Note: This will generate tin salts as a thick slurry.[1]

  • Extraction: Filter the slurry through Celite to remove tin salts. Extract the filtrate with Ethyl Acetate (

    
    ).[1]
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via column chromatography (DCM:MeOH 95:5).
    

Data Summary:

ParameterValue
Appearance Pale yellow solid
Yield 80–90%
Selectivity >98% (Ketone intact)
Melting Point 95–98 °C
Protocol C: Nucleophilic Aromatic Substitution ( )

Objective: Exploit the C-F bond lability to introduce amine diversity, creating novel 2-amino-4-nitroacetophenone libraries.

Reagents:

  • 1-(2-Fluoro-4-nitrophenyl)ethanone (1.0 eq)[1]

  • Primary/Secondary Amine (e.g., Morpholine, Piperidine) (1.2 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • DMSO or DMF (Dry)[1][6]

Step-by-Step Methodology:

  • Setup: In a sealed tube, combine the ketone (2 mmol),

    
     (4 mmol), and the amine (2.4 mmol) in dry DMSO (5 mL).
    
  • Reaction: Heat to

    
     for 4–6 hours.
    
    • Observation: The reaction mixture will typically darken as the substitution proceeds.

  • Quench: Pour the reaction mixture into crushed ice (20 g). Stir for 15 minutes.

  • Isolation: The product usually precipitates as a solid. Filter, wash with water, and dry.[1][6] Recrystallize from Ethanol if necessary.[1]

Part 4: References

  • Synthesis of Fluoro-Agrochemicals: Title: "Recent advances in the synthesis of fluorinated agrochemicals." Source:Chemical Reviews, 2014.[1] URL:[Link][1]

  • Reduction Protocols: Title: "Selective reduction of nitro compounds to amines."[1] Source:Organic Process Research & Development, 2008.[1] URL:[Link][1]

  • Pyrazole Herbicides: Title: "Design, synthesis and herbicidal activity of novel pyrazole derivatives." Source:Journal of Agricultural and Food Chemistry, 2011. URL:[Link][1]

  • SnAr Reactivity: Title: "Nucleophilic aromatic substitution of fluoronitrobenzenes."[1][7] Source:Tetrahedron Letters, 2005.[1] URL:[Link][1]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 1-(2-Fluoro-4-nitrophenyl)ethanone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 1-(2-Fluoro-4-nitrophenyl)ethanone. As Senior Application Scientists, we understand that even well-established reactions can present challenges. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yield and purity. We will delve into the causality behind experimental choices, ensuring a robust and reproducible protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 1-(2-Fluoro-4-nitrophenyl)ethanone?

A1: The most logical and efficient pathway is the Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene using an acetylating agent like acetyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). This is an electrophilic aromatic substitution where the acetyl group is introduced onto the aromatic ring.[1][2]

Q2: What are the main challenges associated with the Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene?

A2: The primary challenge stems from the electronic nature of the starting material. The nitro group (-NO₂) is a strong deactivating group, making the aromatic ring electron-deficient and less susceptible to electrophilic attack.[3][4] The fluorine atom, while being an ortho, para-director, is also deactivating. Overcoming this deactivation to achieve a good yield is the central issue.

Q3: How do the substituents on 1-fluoro-3-nitrobenzene direct the incoming acetyl group?

A3: The fluorine atom is an ortho, para-director, while the nitro group is a meta-director. The acetyl group will preferentially add to the position that is ortho to the fluorine and meta to the nitro group, which is the C2 position, yielding the desired product. The directing effects of both substituents reinforce substitution at this position.

Q4: Is polyacylation a concern in this synthesis?

A4: Polyacylation is generally not a significant issue in Friedel-Crafts acylation. The introduction of the first acetyl group, which is an electron-withdrawing group, further deactivates the aromatic ring, making a second acylation reaction much less likely.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-(2-Fluoro-4-nitrophenyl)ethanone.

Issue 1: Low or No Product Yield

Possible Cause 1: Deactivated Substrate

  • Explanation: The strong electron-withdrawing nature of the nitro group on the aromatic ring makes it less nucleophilic and therefore less reactive towards the electrophilic acylium ion.[3][4]

  • Solution:

    • Increase Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid catalyst. This is because the product, an aryl ketone, can form a complex with the catalyst, rendering it inactive. A molar ratio of AlCl₃ to 1-fluoro-3-nitrobenzene of at least 1.5:1, and sometimes up to 3:1, may be necessary.

    • Elevated Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the deactivation. Monitor the reaction closely by TLC to avoid decomposition. A gentle reflux in a suitable solvent like dichloromethane is a good starting point.[2]

Possible Cause 2: Inactive Catalyst

  • Explanation: Aluminum chloride is extremely sensitive to moisture. Exposure to atmospheric humidity will hydrolyze the catalyst, rendering it inactive.

  • Solution:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent moisture from entering the reaction vessel.

Possible Cause 3: Improper Order of Reagent Addition

  • Explanation: The order of addition is critical to ensure the formation of the reactive acylium ion and to control the exothermic nature of the reaction.

  • Solution: The recommended procedure is to first create a suspension of aluminum chloride in the anhydrous solvent. Then, slowly add the acetyl chloride to form the acylium ion complex. Finally, add the 1-fluoro-3-nitrobenzene dropwise to the reaction mixture.[2][6] This ensures that the electrophile is readily available to react with the substrate.

Issue 2: Formation of Isomeric Impurities

Possible Cause: Lack of Regioselectivity

  • Explanation: While the directing groups strongly favor the formation of 1-(2-fluoro-4-nitrophenyl)ethanone, minor amounts of other isomers can sometimes form, particularly under harsh reaction conditions. The primary isomeric impurity would be 1-(4-fluoro-2-nitrophenyl)ethanone, resulting from acylation at the position ortho to the nitro group and para to the fluorine.

  • Solution:

    • Temperature Control: Running the reaction at a lower temperature (initially 0-5 °C during the addition of reagents) can enhance regioselectivity.[2]

    • Solvent Choice: The polarity of the solvent can influence isomer distribution. While dichloromethane is common, exploring other non-polar solvents like carbon disulfide or 1,2-dichloroethane might alter the isomer ratio.

Issue 3: Difficult Work-up and Product Isolation

Possible Cause: Emulsion Formation

  • Explanation: The quenching of the reaction with water is highly exothermic and can lead to the formation of aluminum hydroxides, which can cause emulsions and make phase separation difficult.

  • Solution:

    • Slow and Cold Quenching: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[2][6] The acid helps to keep the aluminum salts dissolved in the aqueous phase.

    • Brine Wash: After the initial aqueous washes, washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions.

Possible Cause: Product is a Solid

  • Explanation: The desired product, 1-(2-Fluoro-4-nitrophenyl)ethanone, is a solid at room temperature.[7] This can sometimes lead to it precipitating out during the work-up.

  • Solution:

    • Adequate Solvent: Ensure you use a sufficient volume of the extraction solvent (e.g., dichloromethane or ethyl acetate) to keep the product dissolved.

    • Warm Water Wash (with caution): If the product precipitates during the aqueous wash, using slightly warm water for the wash may help to redissolve it. However, be cautious as this can also increase the solubility of impurities in the organic phase.

Experimental Protocols

Proposed Synthesis of 1-(2-Fluoro-4-nitrophenyl)ethanone

This protocol is adapted from a similar synthesis and should be optimized for your specific laboratory conditions.[2]

Materials:

  • 1-Fluoro-3-nitrobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride

  • Anhydrous dichloromethane

  • Concentrated hydrochloric acid

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inert gas (nitrogen or argon) inlet.

  • Lewis Acid Suspension: To the flask, add anhydrous aluminum chloride (e.g., 3 equivalents relative to the limiting reagent) and anhydrous dichloromethane. Stir the suspension.

  • Formation of Acylium Ion: In the dropping funnel, prepare a solution of acetyl chloride (e.g., 1.2 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0-5 °C with an ice bath.

  • Addition of Substrate: After the addition of acetyl chloride is complete, prepare a solution of 1-fluoro-3-nitrobenzene (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (approximately 40 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C. Slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

Procedure:

  • Solvent Selection: A good solvent for recrystallization will dissolve the compound when hot but not when cold. Ethanol or a mixture of ethyl acetate and hexanes are good starting points to test.[8]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent and allow them to air dry or dry in a vacuum oven.

Data Summary

ParameterRecommended ConditionRationale
Catalyst Stoichiometry 1.5 - 3.0 eq. AlCl₃Overcomes catalyst deactivation by the ketone product.
Reaction Temperature 0-5 °C (addition), then refluxControls initial exotherm and improves regioselectivity; higher temperature drives the reaction to completion.
Solvent Anhydrous DichloromethaneCommon solvent for Friedel-Crafts reactions; ensures anhydrous conditions.
Work-up Quench Ice/Conc. HClHydrolyzes the aluminum chloride complex and keeps aluminum salts in the aqueous phase.[2][6]
Purification Method Recrystallization (Ethanol or Ethyl Acetate/Hexanes)Effective for removing most impurities from a solid product.[8]

Visualizing the Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification prep1 Assemble dry glassware under N2 prep2 Add anhydrous AlCl3 and CH2Cl2 prep1->prep2 react1 Add acetyl chloride dropwise at 0-5 °C prep2->react1 react2 Add 1-fluoro-3-nitrobenzene dropwise at 0-5 °C react1->react2 react3 Warm to RT, then reflux react2->react3 react4 Monitor by TLC react3->react4 workup1 Quench with ice/HCl react4->workup1 workup2 Extract with CH2Cl2 workup1->workup2 workup3 Wash with H2O, NaHCO3, brine workup2->workup3 workup4 Dry (MgSO4) and concentrate workup3->workup4 purify1 Recrystallize from suitable solvent workup4->purify1 purify2 Isolate pure product by filtration purify1->purify2 end end purify2->end Characterize product

Caption: A generalized workflow for the synthesis and purification of 1-(2-Fluoro-4-nitrophenyl)ethanone.

References

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • BenchChem. (2025).
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Save My Exams. (2024, October 26). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 1-(2-Methoxy-4-nitrophenyl)ethanone.
  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Winthrop University. (2014, February). The Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Watson International Ltd. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone CAS 72802-25-6. Retrieved from [Link]

  • Zeroual, A., et al. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Moroccan Journal of Chemistry, 3(2), 356-360.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of novel 1, 2, 4-thiadiazinane 1, 1-dioxides via three component SuFEx type reaction.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone.
  • BBS OER Lab Manual. (n.d.). Protocol for DHFR Protein Purification. Retrieved from [Link]

  • Research Collection. (n.d.).
  • Visualize Organic Chemistry. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(2-Fluoro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-FNA-004 Subject: Recrystallization Protocol & Troubleshooting for 1-(2-Fluoro-4-nitrophenyl)ethanone Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely working with 1-(2-Fluoro-4-nitrophenyl)ethanone (CAS: 866579-96-6), a critical intermediate often used in the synthesis of kinase inhibitors and heterocycles.[1]

This compound presents a specific purification challenge: the "Ortho-Fluoro Effect." The fluorine atom at the 2-position creates a dipole vector that, combined with the 4-nitro group, increases solubility in polar organic solvents compared to non-fluorinated analogs.[1] Furthermore, the presence of regioisomers (specifically the 5-nitro isomer) is common if the material was synthesized via nitration.[1]

Physicochemical Profile
PropertyValue / CharacteristicImplication for Purification
Physical State Solid (Pale yellow to crystalline)Prone to "oiling out" if solvent BP > MP.[1]
Melting Point Approx. 60–75°C (varies by purity)Critical: Do not use high-boiling solvents (e.g., Toluene) for recrystallization unless necessary.[1]
Solubility High in EtOAc, DCM, Acetone.[1] Moderate in Alcohols. Low in Alkanes.[1]Requires a polar/non-polar solvent pair or an alcohol-based system.[1]
Key Impurities 2-Fluoro-5-nitrophenyl isomer; 2'-Fluoroacetophenone.[1]Isomers often co-crystallize; slow cooling is mandatory.[1]

Solvent Selection Strategy (Module 1)

We do not recommend a "one-size-fits-all" approach.[1] Select your solvent system based on your crude material's profile.[1]

Primary Recommendation: Single-Solvent System
  • Solvent: Isopropyl Alcohol (IPA) or Ethanol (95%).[1]

  • Why: Nitro-aromatics generally exhibit a steep solubility curve in alcohols (highly soluble at reflux, sparingly soluble at 0°C).[1]

  • Pros: Easy solvent recovery; less risk of oiling out compared to aqueous mixtures.[1]

Secondary Recommendation: Binary Solvent System
  • System: Ethyl Acetate (Solvent) + n-Heptane (Anti-solvent).[1]

  • Ratio: Typically 1:3 to 1:5 (v/v).[1]

  • Why: Fluorine increases lipophilicity.[1][2] If the compound is too soluble in ethanol, this non-polar anti-solvent system forces precipitation.[1]

Solvent Decision Matrix (DOT Visualization)

SolventSelection Start Start: Analyze Crude CheckMP Check Crude MP Start->CheckMP LowMP MP < 60°C (Oily/Sticky) CheckMP->LowMP Low Purity HighMP MP > 60°C (Solid) CheckMP->HighMP High Purity SolventB System B: EtOAc / Heptane LowMP->SolventB Better control of saturation SolventA System A: IPA (Isopropyl Alcohol) HighMP->SolventA Standard Protocol Result1 Result1 SolventA->Result1 Crystals Result2 Result2 SolventB->Result2 Crystals

Figure 1: Decision matrix for selecting the optimal solvent system based on the physical state of the crude material.

Standard Operating Procedure (SOP-866)

Objective: Purify crude 1-(2-Fluoro-4-nitrophenyl)ethanone to >98% HPLC purity.

Step 1: Dissolution (The "Near-Saturation" Point)[1]
  • Place 10.0 g of crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • If using IPA: Add 30 mL of IPA (3 vol). Heat to reflux (82°C).[1]

  • Add additional IPA in 2 mL increments through the condenser until the solid just dissolves.

    • Technical Note: Do not add excess solvent.[1] We need a saturated solution at boiling point.[1]

  • If insoluble particles remain: These are likely inorganic salts (Mg salts from synthesis).[1] Perform a hot filtration through a pre-warmed glass funnel/fluted filter paper.[1]

Step 2: Controlled Cooling (Metastable Zone Management)
  • Remove the flask from the heat source.

  • Crucial Step: Allow the flask to cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold benchtop or in an ice bath yet.[1]

    • Mechanism:[1][2][3] Rapid cooling forces the solution into the "labile zone" where nucleation is chaotic, trapping impurities (isomers) inside the crystal lattice.[1] Slow cooling keeps the solution in the "metastable zone," promoting pure crystal growth.[1]

  • Once at room temperature (20–25°C), observe for crystallization.[1]

  • Transfer to an ice-water bath (0–4°C) for 1 hour to maximize yield.

Step 3: Isolation and Drying[1][4]
  • Filter the crystals using a Buchner funnel under vacuum.[1]

  • Wash: Wash the filter cake with cold solvent (e.g., chilled IPA or Heptane) to remove surface mother liquor containing the impurities.[1]

    • Warning: Do not use room-temp solvent for washing; you will redissolve your product.[1]

  • Dry: Vacuum dry at 40°C. Avoid higher temperatures to prevent melting or sublimation.[1]

Troubleshooting Guide (The "Help Desk")

Issue 1: "My product 'oiled out' (separated as a liquid) instead of crystallizing."

  • Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1] It happens when the melting point of the solute is lower than the boiling point of the solvent, or the solution is too concentrated at high temperature.[1]

  • Solution:

    • Reheat to redissolve the oil.

    • Add more solvent (dilute by 10-20%).[1]

    • Seed: Add a tiny crystal of pure product (if available) when the solution is slightly above the expected melting point.

    • Vigorous Stirring: Stirring helps prevent oil droplets from coalescing and encourages nucleation.[1]

Issue 2: "The crystals are highly colored (dark orange/brown)." [1]

  • Diagnosis: Presence of oxidized nitro-aromatic byproducts or polymerized tars.[1]

  • Solution:

    • Dissolve the crude in the hot solvent.[1][3]

    • Add Activated Carbon (5-10 wt%).[1]

    • Reflux for 15 minutes.

    • Perform a Hot Filtration over Celite to remove the carbon.[1]

    • Proceed with crystallization.[1][4]

Issue 3: "Yield is too low (<50%)."

  • Diagnosis: The compound is too soluble in the chosen solvent at low temperatures.[1]

  • Solution:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.[1]

    • Cool again to obtain a "second crop" of crystals.

    • Note: The second crop is usually less pure than the first.[1]

Logic Flow: Troubleshooting Oiling Out

OilingOut Start Problem: Oiling Out Reheat Reheat to Dissolve Start->Reheat CheckConc Is solution too concentrated? Reheat->CheckConc Dilute Add 10-20% more solvent CheckConc->Dilute Yes Seed Add Seed Crystal at T < MP CheckConc->Seed No (Saturation OK) Dilute->Seed CoolSlow Cool Very Slowly (Insulate Flask) Seed->CoolSlow Success Success CoolSlow->Success Crystallization

Figure 2: Workflow for recovering from an "oiling out" event.

Advanced Topic: Impurity Profiling

When synthesizing this compound via nitration of 2'-fluoroacetophenone, the regioselectivity is governed by the directing effects of the fluorine (ortho/para director) and the acetyl group (meta director).[1]

  • Target: 4-nitro (Para to Fluorine, Meta to Acetyl).[1]

  • Impurity: 5-nitro (Meta to Fluorine, Meta to Acetyl).[1]

These isomers have very similar solubilities.[1] If simple recrystallization fails to remove the 5-nitro isomer:

  • Switch Solvent: If you used IPA, switch to Toluene/Heptane .[1] The pi-stacking interactions in Toluene often differ between isomers.

  • Chromatography: Recrystallization has limits.[1] If the isomer content is >10%, a silica plug (EtOAc/Hexane 1:[1]4) is recommended before final recrystallization.[1]

References

  • Sigma-Aldrich. 1-(2-Fluoro-4-nitrophenyl)ethanone Product Data Sheet. Accessed 2026.[1] Link (Note: Representative link for chemical data).[1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for recrystallization of nitro-aromatics).

  • Wenzel, B., et al. "A fluoro versus a nitro derivative—a high-performance liquid chromatography study..."[1][5] Journal of Chromatography A, 1311 (2013): 98-105.[1][5] Link (Demonstrates the separation difficulty of fluoro/nitro isomers).

  • BenchChem. Technical Guide to Synthesis of Nitroacetophenone Derivatives. Link (General synthesis protocols).[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatic compounds, as they can be toxic and potentially explosive under extreme conditions.[1]

Sources

Technical Support Center: Troubleshooting & Purification Guide for 1-(2-Fluoro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating and purifying 1-(2-Fluoro-4-nitrophenyl)ethanone (CAS: 866579-96-6).

This fluorinated nitroaromatic compound is a critical building block in medicinal chemistry. However, its synthesis—whether via the acylation of fluoronitrobenzene derivatives or derived from 2-fluoro-4-nitrobenzoic acid—frequently yields a crude mixture contaminated with unreacted starting materials, regioisomers, and over-reacted tarry byproducts[1]. This guide provides field-proven, self-validating methodologies to achieve >98% purity.

Part 1: Quantitative Impurity Profile & Mitigation

Understanding the physicochemical properties of your target and its impurities is the first step in designing a logical purification workflow. The table below summarizes the critical data required to separate 1-(2-Fluoro-4-nitrophenyl)ethanone from common synthetic byproducts.

ParameterSpecification / CharacteristicTroubleshooting / Isolation Strategy
Molecular Weight 183.14 g/mol N/A
Melting Point 90 – 93 °C[1]Used as a self-validating purity check. A depressed or broad MP range indicates regioisomer contamination.
Unreacted Acid SM Highly polar, acidicRemoved via a mild aqueous basic wash (e.g., saturated NaHCO₃) prior to chromatography.
Regioisomers Similar Rf to targetSeparated via fine silica gel chromatography using a 20:1 Petroleum Ether:Ethyl Acetate gradient[2].
Tarry Byproducts High molecular weight, darkRemoved via activated charcoal treatment during recrystallization[3].

Part 2: Mechanistic Workflows

The following diagrams illustrate the causality behind impurity formation and the logical decision-making process for selecting a purification strategy.

G SM Starting Material (e.g., 2-Fluoro-4-nitrobenzoic acid) Crude Crude Mixture SM->Crude Reaction Reagent Acylation Reagents Reagent->Crude Target Target Product 1-(2-Fluoro-4-nitrophenyl)ethanone Crude->Target Major Pathway Imp1 Unreacted SM Crude->Imp1 Incomplete Conversion Imp2 Regioisomers Crude->Imp2 Side Reactions

Reaction pathway and common impurity formation during synthesis.

G Start Crude 1-(2-Fluoro-4-nitrophenyl)ethanone Check Physical State? Start->Check Oil Dark Oil / Tarry Check->Oil High impurities Solid Yellow Solid Check->Solid Moderate purity Chromatography Flash Chromatography (Petroleum Ether:EtOAc) Oil->Chromatography Isolate target Recryst Recrystallization (Ethanol or Pet. Ether) Solid->Recryst Remove trace isomers Pure Pure Product (>98% Purity) Chromatography->Pure Recryst->Pure

Decision tree for selecting the optimal purification strategy.

Part 3: Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, viscous oil instead of the expected yellow crystalline solid. How do I induce crystallization? A1: This phenomenon, known as "oiling out," occurs when the impurity load (typically high-molecular-weight tarry byproducts or residual high-boiling solvents) exceeds 10-15%. Because the target compound has a relatively low melting point of 90–93 °C[1], impurities easily disrupt its crystal lattice. Solution: Do not attempt immediate recrystallization. First, pass the oil through a short silica gel plug using dichloromethane to remove baseline tars. Once concentrated, the resulting semi-solid can be successfully recrystallized using ethanol or petroleum ether[2].

Q2: How do I separate closely eluting regioisomers (e.g., the 5-nitro isomer)? A2: Regioisomers possess nearly identical polarities, making separation difficult. However, the relative positioning of the highly electronegative fluorine atom and the electron-withdrawing nitro group creates subtle differences in the molecule's overall dipole moment. Solution: Utilize fine silica gel (230-400 mesh) and a rigorously controlled, low-polarity isocratic solvent system of 20:1 Petroleum Ether to Ethyl Acetate[2]. This maximizes the retention time, allowing the slight dipole differences to resolve the isomers on the column.

Q3: Can I use vacuum distillation to purify this compound and save time? A3: Strictly avoid distillation. Nitroaromatic compounds—especially those bearing additional electron-withdrawing halogens—pose severe thermal hazards. Subjecting 1-(2-Fluoro-4-nitrophenyl)ethanone to elevated temperatures can trigger violent exothermic decomposition. Always rely on chromatography or recrystallization for purification[3].

Part 4: Step-by-Step Purification Protocols

Protocol A: Flash Column Chromatography (For Complex Mixtures)

Use this protocol if your crude material is an oil or contains significant regioisomer contamination.

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). Add silica gel (approximately 3× the mass of the crude) and evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading ensures a perfectly flat band at the top of the column, preventing band broadening which is critical for separating structurally similar regioisomers.

  • Column Packing: Slurry-pack a glass column with 230–400 mesh silica gel using Petroleum Ether.

  • Elution: Elute the column using a 20:1 mixture of Petroleum Ether to Ethyl Acetate[2]. Causality: The lipophilic fluorine atom keeps the target compound relatively non-polar, allowing it to elute efficiently while the highly polar over-reacted byproducts remain on the baseline.

  • Fraction Monitoring: Spot fractions on TLC plates and visualize under UV light (254 nm). The conjugated nitroaromatic system makes the product highly UV-active.

  • Isolation: Pool the fractions containing the pure product and concentrate under reduced pressure to yield a pale yellow solid.

Protocol B: Solvent-Anti-Solvent Recrystallization (For Upgrading Semi-Pure Solids)

Use this protocol if your crude is already a solid (>85% purity) and you need to remove trace impurities to achieve analytical grade.

  • Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimal volume of hot ethanol or methanol (approx. 75 °C) until the solid just dissolves[2].

  • Decolorization (Optional): If the solution is dark brown or red, add 5-10% w/w activated charcoal. Boil for 5 minutes and perform a hot filtration through a pad of Celite. Causality: Charcoal adsorbs the high-molecular-weight tarry impurities that inhibit crystal nucleation.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 1 hour. Causality: Slow cooling ensures the formation of a highly ordered, thermodynamically stable crystal lattice, which naturally excludes trace regioisomers from the matrix.

  • Validation: Filter the yellow crystals under vacuum, wash with ice-cold petroleum ether[2], and dry under a high vacuum. Self-Validation Check: Verify the success of the protocol by measuring the melting point. A sharp melting point exactly at 90–93 °C confirms the complete removal of impurities[1].

References

  • Elemental Fluorine for the Greener Synthesis of Life-Science Building Blocks. Durham E-Theses (dur.ac.uk). Available at: [Link]

  • CN105085205B - A kind of preparation method of acetophenone compounds.Google Patents.

Sources

Technical Support Center: Optimizing Temperature for the Selective Reduction of 1-(2-Fluoro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis and optimization of key pharmaceutical intermediates. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the selective reduction of 1-(2-Fluoro-4-nitrophenyl)ethanone. Our focus is to empower you, our fellow researchers and drug development professionals, with the knowledge to control reaction outcomes, particularly through the strategic optimization of reaction temperature.

Introduction: The Chemoselectivity Challenge

The reduction of 1-(2-Fluoro-4-nitrophenyl)ethanone presents a classic chemoselectivity challenge. The molecule contains two primary reducible functional groups: an aromatic nitro group and a ketone. The desired product in most synthetic campaigns is 1-(4-amino-2-fluorophenyl)ethanone , a valuable building block in medicinal chemistry. Achieving this transformation requires reaction conditions that selectively reduce the nitro group while leaving the ketone moiety untouched. Temperature is one of the most critical parameters governing both the rate and the selectivity of this reaction.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when reducing 1-(2-fluoro-4-nitrophenyl)ethanone?

The core challenge is achieving chemoselectivity . You must select a reducing agent and conditions, especially temperature, that will preferentially reduce the nitro group to an amine without affecting the ketone. Using an overly aggressive reducing agent or harsh conditions can lead to the reduction of the ketone to a secondary alcohol, or the reduction of both groups, resulting in a mixture of products and a lower yield of the desired aniline.

Q2: What are the most common and effective methods for the selective reduction of the nitro group in this substrate?

Two methods are predominantly used for this transformation due to their reliability and high selectivity:

  • Catalytic Hydrogenation: This is a clean and efficient method using a catalyst like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere.[1] It often provides high yields with minimal byproducts. Protic co-solvents such as ethanol or acetic acid can enhance the reaction rate.[2]

  • Metal/Acid Reduction: This classic method involves using metals like Tin (II) chloride (SnCl₂), iron (Fe), or zinc (Zn) in an acidic medium (e.g., HCl, Acetic Acid).[1][3][4][5] SnCl₂ in ethanol or ethyl acetate is particularly effective and well-documented for selectively reducing nitro groups in the presence of ketones.[1][6]

Q3: How does reaction temperature critically influence the outcome?

Temperature has a dual effect:

  • Reaction Rate: Increasing the temperature generally increases the reaction rate by providing the necessary activation energy. Many nitro reductions require some heating to proceed at a practical pace.[1][7]

  • Selectivity and Side Reactions: This is where optimization is crucial. Excessively high temperatures can lead to a loss of selectivity and the formation of undesired byproducts.[1][8] For nitro reductions, intermediates like nitroso and hydroxylamine species can condense to form azoxy and azo compounds, especially with localized overheating.[1] Therefore, the optimal temperature is a trade-off, providing a reasonable rate while minimizing side product formation.[9]

Q4: What is the best way to monitor the reaction's progress?

Consistent monitoring is key to any successful optimization.

  • Thin-Layer Chromatography (TLC): This is the most common, rapid, and cost-effective method for tracking the consumption of the starting material and the appearance of the product.[1][10]

  • High-Performance Liquid Chromatography (HPLC): For more precise and quantitative analysis, HPLC can be used to determine the exact conversion percentage and to detect minor impurities.[1][11][12]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My reaction is extremely slow or has stalled, showing incomplete conversion of the starting material.

  • Possible Cause A: Sub-optimal Reaction Temperature

    • Explanation: The reaction may lack the necessary activation energy to proceed efficiently at room temperature. Many catalytic hydrogenations and metal/acid reductions require thermal input to achieve a reasonable rate.[1]

    • Solution: Gradually increase the temperature of the reaction mixture in 10 °C increments, monitoring the progress at each stage by TLC. For many systems, a temperature between 50-80 °C provides a good balance.[9][13] Use a controlled heating source like an oil bath to ensure even temperature distribution.

  • Possible Cause B: Inactive Catalyst or Reagent

    • Explanation: Catalysts for hydrogenation can be poisoned by impurities or lose activity over time.[1] Similarly, metal reductants like SnCl₂ can oxidize upon improper storage.

    • Solution: Always use a fresh batch of catalyst from a reliable supplier. For catalytic hydrogenation, ensure the solvent is of high purity and the glassware is scrupulously clean. If using SnCl₂, ensure it is the dihydrate and has been stored correctly.

  • Possible Cause C: Poor Solubility of the Substrate

    • Explanation: If the starting material is not fully dissolved in the solvent, the reaction becomes diffusion-limited, severely slowing the rate.[1] This can be an issue for hydrophobic molecules.[2]

    • Solution: Consider a co-solvent system. For catalytic hydrogenation, a mixture of THF and a protic solvent like ethanol can improve solubility while aiding the reaction.[2] For metal/acid reductions, ensure sufficient solvent is used to fully dissolve the substrate at the reaction temperature.

Problem 2: My desired product yield is low, and I'm observing multiple unidentified spots on my TLC plate.

  • Possible Cause A: The Reaction Temperature is Too High

    • Explanation: Excessive heat is a common culprit for low yields in nitro reductions. It can promote the formation of dimeric intermediates (azo/azoxy compounds) or other degradation products.[1][8]

    • Solution: Reduce the reaction temperature. If you were running the reaction at reflux, try lowering it to 60 °C or even 40 °C. Slower, more controlled heating often leads to a cleaner reaction profile and higher isolated yield.

  • Possible Cause B: Insufficient Stoichiometry of the Reducing Agent

    • Explanation: The reduction of a nitro group is a six-electron process that proceeds through several intermediates (nitroso, hydroxylamine).[1] An insufficient amount of the reducing agent can cause the reaction to stall at these intermediate stages, which can then react with each other to form byproducts.

    • Solution: Ensure you are using a sufficient molar excess of the reducing agent. For SnCl₂, a common stoichiometry is 3-5 equivalents relative to the nitro compound to drive the reaction to completion.[1]

Problem 3: I am observing the reduction of the ketone group in addition to the nitro group.

  • Possible Cause A: Incorrect Choice of Reducing Agent

    • Explanation: You may be using a reducing agent that is not chemoselective. For instance, strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) will reduce both functional groups indiscriminately. Conversely, Sodium Borohydride (NaBH₄) will selectively reduce the ketone while leaving the nitro group intact.[3][5][10][14]

    • Solution: Verify that your chosen reagent is appropriate for selective nitro group reduction. The recommended methods (Catalytic Hydrogenation, SnCl₂/HCl) are highly selective for the nitro group under optimized conditions.

  • Possible Cause B: Overly Harsh Reaction Conditions

    • Explanation: Even with a selective catalyst like Pd/C, excessively high hydrogen pressure or temperature can sometimes lead to over-reduction of other functional groups.

    • Solution: Reduce the hydrogen pressure (if applicable) and lower the reaction temperature. A milder approach is often sufficient and preserves the ketone functionality. Many hydrogenations can be run effectively at atmospheric pressure or slightly above.

Section 3: Data Summary & Experimental Protocols
Comparative Overview of Reduction Methods
MethodTypical TemperatureAdvantagesDisadvantages
Catalytic Hydrogenation (Pd/C) 25 °C – 70 °CHigh yield, clean byproducts (H₂O), catalyst is easily removed by filtration.Requires specialized hydrogenation equipment, catalyst can be pyrophoric, potential for catalyst poisoning.
Stannous (II) Chloride (SnCl₂) 50 °C – RefluxHigh chemoselectivity, tolerant of many functional groups, inexpensive.Requires stoichiometric amounts of reagent, workup can be tedious due to tin salts, generates significant waste.
Iron / NH₄Cl or Acetic Acid 70 °C – RefluxVery inexpensive, environmentally benign (iron oxides).Can require strongly acidic conditions, workup involves filtering large amounts of iron sludge.
Protocol 1: Catalytic Hydrogenation using 10% Pd/C

This protocol is a clean and highly efficient method for the selective reduction of the nitro group.

Materials:

  • 1-(2-Fluoro-4-nitrophenyl)ethanone (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Setup: In a hydrogenation flask, dissolve 1-(2-Fluoro-4-nitrophenyl)ethanone (1.0 eq) in a suitable solvent like ethanol (approx. 0.1-0.2 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 wt%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) under a positive pressure of hydrogen (a balloon is often sufficient for small scale).

  • Monitoring & Temperature Optimization: Monitor the reaction progress by TLC every hour. If the reaction is slow, gently warm the mixture to 40-50 °C using a water bath. Maintain this temperature until the starting material is fully consumed.

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of the reaction solvent.

  • Isolation: Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude 1-(4-amino-2-fluorophenyl)ethanone. The product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Reduction using Stannous (II) Chloride (SnCl₂)

This is a robust and classic method that does not require specialized pressure equipment.

Materials:

  • 1-(2-Fluoro-4-nitrophenyl)ethanone (1.0 eq)

  • Stannous (II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Ethanol (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-(2-Fluoro-4-nitrophenyl)ethanone (1.0 eq) in ethanol.

  • Reagent Addition: Add SnCl₂·2H₂O (4.0 eq) to the solution.

  • Reaction & Temperature Optimization: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and stir vigorously. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours at this temperature. If side products are observed, reduce the temperature to 50-60 °C and allow the reaction to proceed for a longer duration.

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Neutralization: Dilute the residue with ethyl acetate and cool in an ice bath. Slowly and carefully add saturated NaHCO₃ solution until the pH of the aqueous layer is ~8. Caution: This neutralization is exothermic and will produce CO₂ gas.

  • Filtration: A precipitate of tin salts will form. Filter this solid through a pad of Celite® and wash the pad thoroughly with ethyl acetate.

  • Extraction & Isolation: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

Section 4: Visualizations
Reaction Pathway and Temperature Influence

The following diagram illustrates the potential reaction pathways. The optimal temperature window favors the desired transformation to the aniline while minimizing the formation of side products.

Reaction_Pathway cluster_main Reaction Pathways Start 1-(2-Fluoro-4-nitrophenyl)ethanone Side_Ketone 1-(2-Fluoro-4-nitrophenyl)ethanol Start->Side_Ketone Non-selective Reduction (e.g., NaBH₄) Intermediates Nitroso/Hydroxylamine Intermediates Start->Intermediates Initial Reduction Step Desired 1-(4-Amino-2-fluorophenyl)ethanone Intermediates->Desired Full Reduction (Optimal Temp: 40-80°C) Side_Dimer Azo/Azoxy Byproducts Intermediates->Side_Dimer Dimerization (High Temp: >90°C) caption Fig 1. Influence of temperature on product distribution.

Caption: Fig 1. Influence of temperature on product distribution.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing and solving issues related to low product yield, emphasizing the role of temperature.

Troubleshooting_Workflow Start Problem: Low Yield or Incomplete Reaction Check_TLC Analyze TLC Plate: What is observed? Start->Check_TLC Incomplete High amount of Starting Material remains Check_TLC->Incomplete Side_Products Multiple Side Products observed Check_TLC->Side_Products Cause_Temp_Low Possible Cause: Temperature too low? Incomplete->Cause_Temp_Low Cause_Temp_High Possible Cause: Temperature too high? Side_Products->Cause_Temp_High Cause_Reagent Possible Cause: Reagent/Catalyst issue? Cause_Temp_Low->Cause_Reagent No Sol_Temp_Inc Solution: Gradually increase temp to 40-70°C & monitor Cause_Temp_Low->Sol_Temp_Inc Yes Cause_Temp_High->Cause_Reagent No Sol_Temp_Dec Solution: Decrease temp to < 60°C for better control Cause_Temp_High->Sol_Temp_Dec Yes Sol_Reagent Solution: Use fresh reagent/catalyst & check stoichiometry Cause_Reagent->Sol_Reagent Yes caption Fig 2. Diagnostic workflow for optimizing reaction yield.

Caption: Fig 2. Diagnostic workflow for optimizing reaction yield.

References
  • Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.
  • Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol.Organic Letters, ACS Publications.
  • Unlocking the Secrets of 3-Nitroacetophenone: A Journey Into Chemoselective Reduction.
  • Chemoselectivity in reduction of 3′-nitroacetophenone. Chemistry Stack Exchange.
  • Chemistry Lab: Selective Reductions of m-Nitroacetophenone. Desklib.
  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source.
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.ACS Publications.
  • Chemoselectivity in reduction of 3′-nitroacetophenone - FAQ. Guidechem.
  • Chemoselective Reductions of Nitroaromatics in Water at Room Temperature.Organic Letters.
  • Room-Temperature Chemoselective Reduction of Nitro Groups Using Non-noble Metal Nanocatalysts in Water.Inorganic Chemistry, ACS Publications.
  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA.
  • Method 609: Nitroaromatics and Isophorone. EPA.
  • Continuous reduction process. Google Patents.
  • Nitroaromatics, Environmental Analysis of. Wiley Online Library.
  • my nitro refuses to be reduced. Reddit.
  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace.
  • Application Notes and Protocols: Reduction of 1-(2-Methoxy-4-nitrophenyl)ethanone to 1-(4- Amino-2-methoxyphenyl). BenchChem.

Sources

solvent selection for dissolving 1-(2-Fluoro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Selection & Troubleshooting for 1-(2-Fluoro-4-nitrophenyl)ethanone

Welcome to the Technical Support Center for 1-(2-Fluoro-4-nitrophenyl)ethanone (CAS: 866579-96-6), also known as 2'-Fluoro-4'-nitroacetophenone[1]. As a highly functionalized building block frequently utilized in the synthesis of pharmaceuticals and PET imaging agents (such as 2-fluoro-4-aminoacetophenone derivatives)[2], its unique electronic properties require careful solvent selection. The presence of an electron-withdrawing acetyl group at the 1-position and a nitro group at the 4-position significantly impacts both its solubility profile and its chemical stability in solution.

Quantitative Solvent Selection Matrix

To ensure optimal dissolution and prevent compound degradation, consult the following solvent compatibility matrix.

Solvent ClassSpecific SolventsSolubility LevelRecommended ApplicationCritical Cautions
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)Stock solutions, cross-coupling, SNAr reactionsHygroscopic; requires inert atmosphere for long-term storage.
Halogenated DCM, ChloroformHigh (>50 mg/mL)Extractions, ambient temperature synthesisVolatile; concentration may change if not sealed tightly.
Esters/Ketones Ethyl Acetate, AcetoneModerate to HighChromatography, general dissolutionAvoid strong bases which may cause aldol condensation of acetone.
Alcohols Methanol, EthanolModerate (<20 mg/mL)Recrystallization (with caution)High Risk: Nucleophilic aromatic substitution (SNAr) under basic conditions.
Non-Polar Hexanes, HeptaneVery Low (<1 mg/mL)Anti-solvent precipitation, washingUseful for precipitating the compound out of EtOAc or DCM.

Troubleshooting Guides & FAQs

Q1: Why is my 1-(2-Fluoro-4-nitrophenyl)ethanone precipitating when I add it to my aqueous biological assay buffer? Causality: 1-(2-Fluoro-4-nitrophenyl)ethanone is a highly lipophilic, uncharged molecule at physiological pH. It lacks ionizable groups (like amines or carboxylic acids) that would confer aqueous solubility. Direct addition of the solid or a highly concentrated organic stock to an aqueous buffer results in a rapid solvent-shift, causing the compound to exceed its thermodynamic solubility limit and crash out as an amorphous precipitate. Solution: Utilize a "step-down" dilution method. First, prepare a concentrated stock in anhydrous DMSO. Then, dilute this stock into an intermediate buffer containing a solubilizing carrier (e.g., 0.1% to 1% Tween-20, or BSA) before final introduction to the assay. Ensure the final DMSO concentration remains below 1% to prevent solvent-induced artifacts in your biological model.

Q2: I observe a new impurity mass in my LC-MS (e.g., +12 Da from methanol) when dissolving the compound in basic protic solvents. What is happening? Causality: You are observing unintended Nucleophilic Aromatic Substitution (SNAr). The fluorine atom at the 2-position is highly activated. The ortho-acetyl group stabilizes the intermediate Meisenheimer complex via resonance, while the meta-nitro group provides strong inductive electron withdrawal. When dissolved in methanol or ethanol in the presence of a base (e.g., K2CO3, amines), methoxide or ethoxide ions act as nucleophiles, displacing the labile fluoride ion[3]. Solution: Avoid primary/secondary amines and basic alcohols as primary solvents unless SNAr is your intended reaction. Switch to non-nucleophilic polar aprotic solvents such as anhydrous Acetonitrile (MeCN) or THF for your workflows.

Q3: How do I efficiently recover the intact compound after a reaction in DMF without losing it to the aqueous phase? Causality: DMF has a high boiling point (153 °C) and is infinitely miscible with water, making direct evaporation or simple aqueous quenching inefficient. Solution: Perform a liquid-liquid extraction using an Ethyl Acetate (EtOAc) / Water system. The lipophilic 1-(2-Fluoro-4-nitrophenyl)ethanone will partition entirely into the EtOAc layer. To remove residual DMF from the organic phase, wash the EtOAc layer three times with a 5% aqueous Lithium Chloride (LiCl) solution. The Li+ ions coordinate with DMF, driving it into the aqueous phase.

Experimental Workflows & Logical Relationships

SolventSelection Start 1-(2-Fluoro-4-nitrophenyl)ethanone Solvent Selection App Target Application? Start->App Synth Chemical Synthesis App->Synth Reaction Bio Biological Assay App->Bio In vitro/In vivo Analyt Analytical (HPLC/NMR) App->Analyt QC/Characterization Base Basic/Nucleophilic Conditions? Synth->Base DMSO Prepare 10-100 mM DMSO Stock Bio->DMSO Solv NMR: CDCl3 or DMSO-d6 HPLC: MeCN/Water Analyt->Solv YesBase Avoid Alcohols/Amines. Use MeCN, THF, or DMF. Base->YesBase Yes NoBase DCM, EtOAc, or Alcohols acceptable. Base->NoBase No Aq Dilute in Buffer (Keep DMSO < 1%) DMSO->Aq

Decision tree for selecting solvents based on application and reaction conditions.

SNArPathway Intact Intact Compound (CAS: 866579-96-6) Nu Nucleophile Addition (e.g., Methoxide/Amine) Intact->Nu Basic Solvents Meisenheimer Meisenheimer Complex (Stabilized by C1-Acetyl) Nu->Meisenheimer Attack at C2 Leaving Fluoride (F-) Elimination Meisenheimer->Leaving Rearrangement Degraded SNAr Byproduct (F substituted by Nu) Leaving->Degraded Irreversible

Mechanism of nucleophilic aromatic substitution leading to compound degradation.

Self-Validating Experimental Protocols

Protocol A: Preparation of a Self-Validating 50 mM DMSO Stock Solution Purpose: To create a stable, aggregate-free stock for biological or analytical downstream applications.

  • Weighing: Accurately weigh 9.16 mg of 1-(2-Fluoro-4-nitrophenyl)ethanone (MW: 183.14 g/mol ) into a clean, dry 1.5 mL amber glass vial. Rationale: Amber glass prevents potential UV-induced degradation of the nitroaromatic system.

  • Dissolution: Add exactly 1.0 mL of anhydrous, HPLC-grade DMSO.

  • Agitation: Vortex the solution for 60 seconds at room temperature. Do not heat above 40 °C to avoid accelerating any latent side reactions with trace impurities.

  • Validation Step (Visual & Analytical):

    • Visual: Hold the vial against a dark background under a bright light. The solution must be completely transparent with no Tyndall effect (light scattering), which would indicate micro-suspensions.

    • Analytical: Run a 1 µL aliquot on LC-MS (MeCN/H2O gradient with 0.1% Formic Acid). You should observe a single dominant peak corresponding to the[M+H]+ ion at m/z 184.04[3].

  • Storage: Aliquot into 50 µL volumes and store at -20 °C under an argon atmosphere to prevent moisture ingress.

Protocol B: Solvent Swapping (DMF to EtOAc via Liquid-Liquid Extraction) Purpose: To isolate the compound from a high-boiling polar aprotic solvent post-synthesis.

  • Dilution: Transfer 1 mL of the DMF reaction mixture containing the compound into a 15 mL centrifuge tube. Add 4 mL of Ethyl Acetate (EtOAc).

  • Aqueous Quench: Add 5 mL of distilled water. Vortex vigorously for 30 seconds.

  • Phase Separation: Centrifuge at 3000 rpm for 3 minutes to break any emulsions. The upper organic layer (EtOAc) contains the product.

  • LiCl Wash (Crucial Step): Carefully pipette the upper EtOAc layer into a new tube. Add 5 mL of 5% (w/v) aqueous LiCl solution. Vortex and separate. Repeat this LiCl wash two more times. Rationale: LiCl drastically increases the polarity of the aqueous phase, stripping >99% of residual DMF from the EtOAc.

  • Drying & Concentration: Dry the EtOAc layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (rotary evaporator) at 30 °C to yield the solid compound.

  • Validation Step: Perform 1H-NMR in CDCl3. The absence of a singlet at ~2.8-3.0 ppm (DMF methyl groups) and ~8.0 ppm (DMF formyl proton) validates the complete removal of the solvent.

References

  • Title: CAS 866579-96-6 - 1-(2-Fluoro-4-nitrophenyl)ethanone Source: Sigma-Aldrich URL: [1]

  • Title: Positron Emission Tomography Imaging of Staphylococcus aureus Infection Using a Nitro-Prodrug Analog of 2-[18F]F-p-Aminobenzoic Acid Source: PubMed Central (NIH) URL: [2]

  • Title: Elemental Fluorine for the Greener Synthesis of Life-Science Building Blocks Source: Durham E-Theses URL: [3]

Sources

storage stability and degradation of 1-(2-Fluoro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Fluoro-4-nitrophenyl)ethanone (CAS: 866579-96-6) is a highly reactive building block widely utilized in medicinal chemistry and API synthesis. Due to its unique electronic topology—featuring an electron-withdrawing acetyl group, a labile ortho-fluorine, and a meta-nitro group relative to the fluorine—it requires rigorous handling to prevent premature degradation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure experimental reproducibility.

Section 1: Core Stability & Storage Guidelines

To maintain >98% purity, storage conditions must mitigate thermal, photochemical, and nucleophilic degradation pathways[1].

ParameterOptimal ConditionCritical ThresholdCausality / Mechanistic Rationale
Temperature 2°C to 8°C> 25°CThermal energy accelerates Nucleophilic Aromatic Substitution (SNAr) at the activated C2-fluorine position.
Light Exposure Complete darkness (Amber vials)Ambient UV/VisThe nitro group is highly susceptible to photoreduction and radical-mediated degradation[2].
Moisture < 0.1% RH (Desiccated)> 1.0% RHAmbient water acts as a nucleophile, substituting the labile fluorine atom over time.
pH Environment Neutral (pH 6-7)pH > 8Basic environments deprotonate the alpha-methyl group, triggering aldol self-condensation[2].

Section 2: Troubleshooting FAQs

Q1: My lot of 1-(2-Fluoro-4-nitrophenyl)ethanone has changed from a pale yellow to a dark brown/orange powder. What happened? A1: This is a classic indicator of photodegradation . Nitroaromatic compounds are notoriously sensitive to light[1]. Upon exposure to UV or ambient laboratory light, the nitro group (-NO2) undergoes photoreduction to form nitroso (-NO) intermediates. These intermediates rapidly couple to form highly conjugated, deeply colored azo or azoxy oligomers. Self-Validating Action: Run an HPLC analysis. If photodegradation has occurred, you will observe multiple broad, late-eluting peaks with strong absorbance at >300 nm, distinct from the sharp main peak of the intact compound. Always store the compound in opaque or amber glass containers.

Q2: I am observing a new, more polar impurity in my HPLC chromatogram after storing the compound for six months. What is it? A2: You are likely observing 1-(2-hydroxy-4-nitrophenyl)ethanone , the product of moisture-driven Nucleophilic Aromatic Substitution (SNAr). The fluorine atom in this molecule is highly activated because it is positioned ortho to the strongly electron-withdrawing acetyl group. In the Meisenheimer complex transition state, the negative charge is localized on the carbon bearing the acetyl group, allowing for strong resonance stabilization into the carbonyl oxygen. If the storage environment is not rigorously desiccated, ambient water acts as a nucleophile, displacing the fluorine atom. Self-Validating Action: Check the relative retention time on a reverse-phase C18 column. The hydroxylated degradant will elute earlier than the intact API due to increased polarity and hydrogen bonding capacity.

Q3: When using this compound as a building block in basic conditions (e.g., K₂CO₃), my yields are inconsistent, and I see polymeric crash-out. Why? A3: The alpha-protons on the acetyl group (-CH3) are highly acidic due to the combined electron-withdrawing effects of the carbonyl, the ortho-fluorine, and the nitro group. In the presence of strong bases, the molecule rapidly forms an enolate[2]. Instead of reacting with your intended electrophile, the enolate can attack the carbonyl of another 1-(2-Fluoro-4-nitrophenyl)ethanone molecule, leading to aldol self-condensation and subsequent dehydration into chalcone-like oligomers. Self-Validating Action: Pre-cool your reaction mixture to -78°C or use a non-nucleophilic, sterically hindered base (e.g., LDA or DIPEA) depending on the reaction. Add the acetophenone slowly to the reaction mixture to minimize the steady-state concentration of the free enolate.

Section 3: Mechanistic Workflows & Protocols

Protocol: HPLC Purity Verification & Degradant Identification

This self-validating protocol is optimized for the baseline resolution of 1-(2-Fluoro-4-nitrophenyl)ethanone from its primary degradants (hydrolysis and aldol products)[3],.

Step 1: Mobile Phase Preparation

  • Solvent A: Prepare HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA). The TFA suppresses the ionization of phenolic degradation products (e.g., the 2-hydroxy byproduct), ensuring sharp peak shapes and preventing tailing,[4].

  • Solvent B: Prepare HPLC-grade Acetonitrile (MeCN) with 0.1% TFA.

  • Degas both solvents via ultrasonication for 10 minutes prior to use.

Step 2: Sample Preparation

  • Accurately weigh 1.0 mg of the 1-(2-Fluoro-4-nitrophenyl)ethanone sample.

  • Dissolve completely in 1.0 mL of MeCN to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 50 µg/mL using a 50:50 mixture of Solvent A and Solvent B.

  • Filter the solution through a 0.45 µm PTFE syringe filter directly into an amber autosampler vial[3].

Step 3: Chromatographic Conditions

  • Column: Reverse-phase C18 (250 mm x 4.6 mm, 5 µm)[3].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm (optimal for the conjugated fluoro-nitroaromatic system).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: Linear ramp to 90% B

    • 10-12 min: Hold at 90% B

    • 12-15 min: Return to 30% B (Re-equilibration)

Step 4: Data Interpretation (Self-Validation System)

  • Intact API: Elutes as a sharp, dominant peak (typically around 6-8 minutes).

  • SNAr Degradant (2-hydroxy): Elutes earlier than the intact API. If this peak is >1% of the total area, your storage conditions are too humid.

  • Aldol/Photolysis Oligomers: Elute later (10+ minutes) as broad peaks due to higher molecular weight and lipophilicity. If these are present, audit your light exposure and pH conditions.

Section 4: Visualizing the Degradation Pathways

Purity_Workflow A Sample Prep (1 mg/mL in MeCN) B Filtration (0.45 µm PTFE) A->B C HPLC Injection (C18, 254 nm) B->C D Data Analysis (Peak Area %) C->D

Step-by-step HPLC workflow for purity assessment of the compound.

Degradation_Pathways Intact 1-(2-Fluoro-4-nitrophenyl)ethanone (Intact API) Hydrolysis 1-(2-Hydroxy-4-nitrophenyl)ethanone (SNAr Product) Intact->Hydrolysis H2O / Base (Moisture exposure) Photolysis Nitroso/Azo Byproducts (Photodegradation) Intact->Photolysis UV / Visible Light (Improper storage) Condensation Aldol Self-Condensation (Enolate Byproducts) Intact->Condensation Strong Base (pH > 9)

Primary degradation pathways of the compound under environmental stress.

References

Sources

Technical Support Center: Optimizing 1-(2-Fluoro-4-nitrophenyl)ethanone Substitution Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the nucleophilic aromatic substitution (SNAr) of 1-(2-Fluoro-4-nitrophenyl)ethanone. While the fluorine atom is primed for substitution, this molecule is a highly reactive, multi-electrophilic system. The presence of the C2-fluoro, C4-nitro, and C1-carbonyl groups, combined with highly acidic alpha-protons, makes it prone to complex side reactions[1].

This guide provides field-proven mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure high regioselectivity and yield in your workflows.

Part 1: Mechanistic Causality & Regioselectivity (The F vs. NO2 Dilemma)

To control this reaction, you must understand the electronic stabilization of the intermediate Meisenheimer complex [2].

  • C2-Fluorine Displacement (Desired - Kinetic Control): Nucleophilic attack at C2 pushes electron density to the C1, C3, and C5 positions. The negative charge at C1 is strongly stabilized via resonance by the ortho-acetyl group. The C4-nitro group only provides inductive stabilization from the meta position.

  • C4-Nitro Displacement (Side Reaction - Thermodynamic Control): Attack at C4 pushes electron density to C1, C3, and C5. Here, the para-acetyl group stabilizes the charge via resonance, and the meta-fluoro group provides strong inductive stabilization. Because NO2 is a competent leaving group, C4 attack acts as a highly competitive thermodynamic sink [3].

ReactionPathways SM 1-(2-Fluoro-4-nitrophenyl)ethanone (Starting Material) Desired Desired SNAr (F-Displacement at C2) SM->Desired Controlled Temp / Mild Base (Kinetic Control) Side1 Side Rxn 1: NO2-Displacement at C4 SM->Side1 High Temp / Excess Nuc (Thermodynamic Control) Side2 Side Rxn 2: Imine Formation SM->Side2 Primary Amines / Acidic Traces (Carbonyl Attack) Side3 Side Rxn 3: Aldol Condensation SM->Side3 Strong Base / Prolonged Heating (Enolate Formation)

Pathways of 1-(2-Fluoro-4-nitrophenyl)ethanone showing desired SNAr versus major side reactions.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a major byproduct that is ~27 Da lighter than my desired SNAr product. What happened? A: You are observing NO2 displacement instead of F displacement. Causality: The desired F-displacement product has a mass of [SM + Amine - HF] (a net loss of 20 Da). The NO2-displacement product has a mass of[SM + Amine - HNO2] (a net loss of 47 Da). The difference between these two pathways is exactly 27 Da. Solution: NO2 displacement is thermodynamically driven. Lower the reaction temperature to 0–5 °C to favor the kinetically preferred F-displacement, and strictly limit the nucleophile to 1.05 equivalents.

Q2: I am using a primary amine, and LC-MS shows a mass +2 Da heavier than my expected product. How do I fix this? A: This indicates Imine (Schiff Base) formation at the C1-acetyl group. Causality: Primary amines can act as nucleophiles at the carbonyl carbon. The condensation results in a loss of water (-18 Da). Compared to the expected loss of HF (-20 Da) in the SNAr pathway, the imine byproduct will appear as a +2 Da mass shift relative to your desired product. Solution: If your Structure-Activity Relationship (SAR) allows, switch to a secondary amine. If a primary amine is required, pre-form the amine-base complex and add the acetophenone dropwise to maintain a low local concentration of the carbonyl.

Q3: The reaction mixture turns dark red, and I see high molecular weight, highly conjugated baseline material on TLC. What is this? A: This is indicative of Aldol Self-Condensation [1]. Causality: The highly electron-withdrawing fluoro and nitro groups significantly increase the acidity of the acetyl alpha-protons (lowering the pKa to ~15-16). Strong bases (e.g., NaH, KOtBu, or even hot K2CO3) easily deprotonate the acetyl group, generating an enolate that attacks another molecule of starting material to form chalcone-like oligomers[1]. Solution: Switch to a weaker, sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) and strictly avoid heating above room temperature.

Part 3: Optimized Self-Validating Protocol for Selective SNAr

This methodology is designed as a self-validating system: each step contains an internal analytical check to ensure the reaction trajectory remains on the desired path.

Workflow Step1 1. Reagent Preparation Strictly anhydrous conditions Step2 2. Temperature Control Maintain 0-5 °C during addition Step1->Step2 Step3 3. Base Selection Use DIPEA (Avoid strong bases) Step2->Step3 Step4 4. Reaction Monitoring LC-MS tracking every 30 mins Step3->Step4 Step5 5. Quench & Isolate Cold aqueous quench at pH 7 Step4->Step5

Step-by-step optimized workflow for selective SNAr while minimizing side reactions.

Step-by-Step Methodology:

  • Reagent Preparation (The Moisture Check):

    • Dry THF or DMF over 3Å molecular sieves for 24 hours.

    • Validation: Karl Fischer titration must read <50 ppm water to prevent competitive hydroxide-mediated SNAr (undesired phenol formation).

  • Substrate Solvation & Cooling:

    • Dissolve 1-(2-Fluoro-4-nitrophenyl)ethanone (1.0 eq) in the dry solvent (0.2 M concentration).

    • Chill the reactor to 0–5 °C using an ice-water bath.

    • Validation: Internal thermometer must stabilize at ≤5 °C before proceeding.

  • Base Addition:

    • Add DIPEA (1.5 eq) dropwise.

    • Validation: The solution should remain pale yellow. A rapid shift to dark red indicates premature enolate formation (base is too strong or temperature is too high).

  • Nucleophile Addition (Kinetic Control):

    • Dissolve the amine nucleophile (1.05 eq - strictly limit excess) in a minimal volume of solvent and add dropwise via syringe pump over 30 minutes.

  • Monitoring & Quench:

    • Monitor via LC-MS every 30 minutes. The reaction is typically complete within 2–4 hours.

    • Quench by pouring the mixture into a 10-fold volume of ice-cold saturated aqueous NH4Cl (pH ~7).

    • Validation: Immediate precipitation of the product should occur. If an oil forms, imine byproducts are likely present and will require chromatographic separation.

Part 4: Quantitative Data & Condition Matrix

The following table summarizes the causal relationship between reaction conditions and product distribution. Use this matrix to adjust parameters if your LC-MS indicates pathway deviation.

Reaction ParameterDesired SNAr (F-Displacement)NO2-DisplacementImine FormationAldol Condensation
Temperature (0–5 °C) >90% <2%<5%<1%
Temperature (60 °C) 40%>30% 15%15%
Base: DIPEA Optimal LowLow<1%
Base: K2CO3 (Heat) ModerateHighModerate>25%
Nucleophile: 1.05 eq Optimal LowLowLow
Nucleophile: >2.5 eq ModerateHigh (Bis-sub) HighLow
Part 5: References
  • Nucleophilic Aromatic Substitution Source: Chemistry Steps URL:[Link]

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution Source: The Journal of Organic Chemistry / ResearchGate URL:[Link]

Sources

troubleshooting low purity in 1-(2-Fluoro-4-nitrophenyl)ethanone production

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist, Dr. Aris Thorne Topic: Troubleshooting Low Purity & Synthetic Anomalies Target Molecule CAS: 866579-96-6

Executive Summary: The "Regioselectivity Trap"

If you are encountering persistent low purity (80–90%) in the production of 1-(2-Fluoro-4-nitrophenyl)ethanone , the root cause is likely fundamental synthetic strategy rather than technique.

Many researchers attempt the direct nitration of 2'-fluoroacetophenone due to the low cost of starting materials. This is a chemical dead-end.

  • The Conflict: The acetyl group (meta-director) and the fluorine atom (ortho/para-director) cooperatively direct the incoming nitro group to the 5-position , not the 4-position.

  • The Result: Direct nitration yields primarily 1-(2-fluoro-5-nitrophenyl)ethanone , with the desired 4-nitro isomer as a minor product. These isomers have nearly identical retention times and solubilities, making separation by standard recrystallization virtually impossible.

The Solution: You must abandon direct nitration and adopt the Benzoic Acid/Weinreb Amide Route .

Diagnostic Flowchart & Decision Matrix

Before proceeding, identify your impurity profile using the guide below.

G Start Identify Impurity Profile Route_Nitration Current Route: Direct Nitration Start->Route_Nitration Using 2'-Fluoroacetophenone Route_Weinreb Current Route: Weinreb / Grignard Start->Route_Weinreb Using 2-Fluoro-4-nitrobenzoic acid Impurity_A Impurity: Isomer (5-Nitro) NMR: ~8.5 ppm (dd) Difficult Separation Action_Switch CRITICAL ACTION: Switch to Acid Precursor Route Impurity_A->Action_Switch Impurity_B Impurity: Tertiary Alcohol (Over-alkylation) Action_Temp ACTION: Lower Temp (-78°C) Control Stoichiometry Impurity_B->Action_Temp Impurity_C Impurity: Phenol/Ether (Fluorine Displacement) Action_Base ACTION: Remove Nucleophilic Bases Use Non-nucleophilic bases (e.g., DIPEA) Impurity_C->Action_Base Route_Nitration->Impurity_A Major Issue Route_Weinreb->Impurity_B Excess Grignard Route_Weinreb->Impurity_C SNAr Side Reaction

Figure 1: Troubleshooting Logic Tree. The path to high purity requires identifying whether the issue is strategic (wrong route) or tactical (reaction control).

Troubleshooting Guides (Q&A)

Issue 1: The "Impossible" Separation (Regio-Isomers)

User Query: "I am nitrating 2'-fluoroacetophenone using H2SO4/HNO3. I see a single spot on TLC, but HPLC shows two peaks (ratio 60:40) and the melting point is depressed. Recrystallization from EtOH isn't working."

Technical Analysis: You are synthesizing the wrong molecule. In 2'-fluoroacetophenone:

  • Acetyl Group (C-1): Directs meta (to positions 3 and 5).

  • Fluorine (C-2): Directs ortho/para (to positions 3, 5, and 6).

  • Synergy: Both groups direct strongly to Position 5 .

  • Target (Position 4): This position is para to the deactivating acetyl group and meta to the fluorine. It is electronically unfavorable.

Corrective Protocol: Stop this synthesis immediately. You cannot optimize against thermodynamics. Switch to the Weinreb Ketone Synthesis starting from 2-fluoro-4-nitrobenzoic acid .[1] This locks the nitro group in the correct position before the ketone is formed.

Issue 2: Tertiary Alcohol Formation (Over-Alkylation)

User Query: "I switched to the Weinreb route (2-fluoro-4-nitro-N-methoxy-N-methylbenzamide + MeMgBr). I am getting the product, but it's contaminated with a polar impurity that I suspect is the tertiary alcohol."

Technical Analysis: This occurs when the stable tetrahedral intermediate collapses before the quench, or if the temperature is too high, allowing a second equivalent of Methyl Grignard to attack the ketone.

  • Cause: Reaction temperature > 0°C or insufficient chelation stabilization.

  • Mechanism: The Weinreb amide forms a chelated intermediate with Mg that prevents the ketone from forming until acidic workup. If this chelate breaks down, the ketone forms in situ and reacts again.

Corrective Protocol:

  • Temperature: Conduct the addition at -78°C (acetone/dry ice bath).

  • Reagent: Consider using Methyllithium (MeLi) instead of Grignard if the issue persists, as the Li-chelate is often tighter.

  • Quench: Quench with cold dilute HCl into the reaction mixture to destroy excess reagent before the ketone is liberated.

Issue 3: Fluorine Loss (SNAr Side Reactions)

User Query: "My mass spec shows a peak at M+ - 19 + X. It looks like I'm losing the fluorine atom."

Technical Analysis: The 2-fluoro-4-nitro motif is highly activated for Nucleophilic Aromatic Substitution (SNAr) . The nitro group (para) and the carbonyl (ortho) both pull electron density, making the C-F bond susceptible to attack by nucleophiles.

  • Risk Factors: Using alkoxide bases (NaOMe, NaOEt) or amine nucleophiles during workup or previous steps.

Corrective Protocol:

  • Avoid Alkoxides: Never use methoxide/ethoxide bases.

  • Base Selection: Use non-nucleophilic bases like DIPEA (Hünig's base) or NaH if deprotonation is needed.

  • Solvents: Avoid nucleophilic solvents (alcohols) at high temperatures.

Recommended Protocol: The Weinreb Route

This protocol guarantees the correct regiochemistry (4-nitro) and minimizes purification steps.

Reaction Scheme:

  • Precursor: 2-Fluoro-4-nitrobenzoic acid (Commercially available or via oxidation of 2-fluoro-4-nitrotoluene).

  • Activation: Conversion to Acid Chloride.

  • Amidation: Formation of Weinreb Amide.[2]

  • Alkylation: Grignard addition.

Step-by-Step Methodology

Step 1: Acid Chloride Formation

  • Suspend 2-Fluoro-4-nitrobenzoic acid (1.0 eq) in dry DCM.

  • Add catalytic DMF (2-3 drops).

  • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Note: Thionyl chloride is a cheaper alternative but harder to remove traces.

  • Stir at RT until gas evolution ceases (2h).

  • Concentrate in vacuo to yield the yellow acid chloride solid. Do not purify.

Step 2: Weinreb Amide Synthesis

  • Dissolve N,O-Dimethylhydroxylamine HCl (1.1 eq) in DCM at 0°C.

  • Add Triethylamine (2.2 eq) to free the amine.

  • Add the crude Acid Chloride (dissolved in DCM) dropwise to this mixture at 0°C.

  • Stir 1h. Wash with 1N HCl, Sat. NaHCO3, and Brine.[3][4]

  • Dry (MgSO4) and concentrate.[5] Yields stable Weinreb amide.

Step 3: Grignard Addition (Critical Step)

  • Dissolve Weinreb amide in anhydrous THF (0.2 M concentration).

  • Cool to -78°C .

  • Add MeMgBr (3.0 M in ether, 1.2 eq) slowly over 20 mins.

  • Stir at -78°C for 1h. Do not let it warm up.

  • Quench: Pour the cold reaction mixture into a vigorously stirred flask of 1N HCl/Ice .

  • Extract with EtOAc.[3] The organic layer contains pure 1-(2-Fluoro-4-nitrophenyl)ethanone .

Data Table: Solvent & Purification Parameters
ParameterSpecificationNotes
Recrystallization Solvent IPA / Hexane (1:4) Ethanol often dissolves impurities too well. IPA offers better discrimination.
TLC Eluent Hexane:EtOAc (80:20)Product Rf ≈ 0.4.
Appearance Pale Yellow Crystalline SolidDark orange/brown indicates amine formation or polymerization.
Storage 2-8°C, Inert AtmosphereFluorine is labile; moisture can induce hydrolysis over time.

References

  • Regioselectivity of Nitration: Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Explains the cooperative directing effects of Acetyl and Fluoro groups favoring the 5-position).
  • Precursor Synthesis (Oxidation of Nitrotoluene)

    • Synthesis of 2-Fluoro-4-nitrobenzoic acid via KMnO4 oxidation. (2016). ChemicalBook Protocols.

  • Weinreb Ketone Synthesis Standards

    • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

  • Commercial Availability & Properties

    • Sigma-Aldrich Product Sheet: 1-(2-Fluoro-4-nitrophenyl)ethanone (CAS 866579-96-6). (Note: Verify specific isomer CAS carefully on vendor sites).

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-(2-Fluoro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Analysis of 1-(2-Fluoro-4-nitrophenyl)ethanone: High-Field vs. Benchtop NMR Comparison Guide

As a critical building block in the synthesis of fluorinated pharmaceuticals and agrochemicals, [1] presents a unique analytical challenge. The presence of both strongly electron-withdrawing groups (nitro and acetyl) and a highly electronegative, NMR-active fluorine atom (


F, spin = 1/2) creates a complex spin system.

This guide objectively compares the analytical performance of High-Field (400 MHz) versus Benchtop (60 MHz) NMR spectrometers for the structural elucidation of this compound. Furthermore, it demonstrates how high-resolution


H NMR serves as the definitive tool to differentiate 1-(2-Fluoro-4-nitrophenyl)ethanone from its structural isomer, 1-(4-Fluoro-2-nitrophenyl)ethanone.

In the


H NMR spectrum of 1-(2-Fluoro-4-nitrophenyl)ethanone, the acetyl protons appear as a distinct singlet near 2.65 ppm. However, the aromatic region (8.00–8.20 ppm) is highly complex. The causality behind this complexity lies in heteronuclear spin-spin coupling  between the 

F nucleus and the aromatic protons [2].

Unlike standard


 ortho-couplings, fluorine couples across multiple bonds with varying magnitudes:
  • 
     (ortho coupling):  ~9.0 – 11.0 Hz
    
  • 
     (meta coupling):  ~4.0 – 6.0 Hz
    
  • 
     (para coupling):  ~1.0 – 2.0 Hz
    

Because these


 values are on the exact same order of magnitude as the proton-proton couplings (

Hz,

Hz), the resulting signals are intricate multiplets (e.g., doublet of doublet of doublets, ddd) [3]. Resolving these fine splittings is mandatory for definitive structural confirmation.

Isomer Differentiation: The Product vs. The Alternative

During synthesis, distinguishing 1-(2-Fluoro-4-nitrophenyl)ethanone from its regioisomer, 1-(4-Fluoro-2-nitrophenyl)ethanone, is critical. NMR differentiates them by mapping the proximity of the protons to the fluorine atom via coupling constants.

In the 2-fluoro isomer, only one proton (H3) is ortho to the fluorine atom. In the 4-fluoro isomer, two protons (H3 and H5) are ortho to the fluorine atom. This fundamental structural difference dictates the spectral splitting patterns.

Table 1:


H NMR Spectral Comparison of Regioisomers (Predicted at 400 MHz, CDCl

)
Proton Position1-(2-Fluoro-4-nitrophenyl)ethanone1-(4-Fluoro-2-nitrophenyl)ethanoneDiagnostic Difference
H3 ~8.05 ppm (dd,

Hz,

Hz)
~7.80 ppm (dd,

Hz,

Hz)
Both show large ortho F-coupling.
H5 ~8.12 ppm (ddd,

Hz,

Hz,

Hz)
~7.45 ppm (dd,

Hz,

Hz)
Critical: H5 in the 2-fluoro isomer only has a smaller meta F-coupling (

), whereas in the 4-fluoro isomer it has a large ortho F-coupling (

).
H6 ~8.00 ppm (dd,

Hz,

Hz)
~7.60 ppm (dd,

Hz,

Hz)
H6 shows para F-coupling in the 2-fluoro isomer (barely resolved) vs. meta F-coupling in the 4-fluoro isomer.

Instrument Performance: Benchtop (60 MHz) vs. High-Field (400 MHz)

While benchtop NMRs have democratized analytical chemistry, complex fluoroaromatics expose their limitations. At 60 MHz, the chemical shift dispersion (measured in Hz) is heavily compressed. Because the difference in chemical shift (


) between H3, H5, and H6 is small relative to their coupling constants (

), the spin system becomes second-order (strongly coupled).

Table 2: Performance Comparison: 60 MHz vs. 400 MHz NMR

ParameterBenchtop NMR (60 MHz)High-Field NMR (400 MHz)Impact on Analysis
Chemical Shift Dispersion Low (60 Hz per ppm)High (400 Hz per ppm)400 MHz prevents signal overlap in the crowded 8.00–8.20 ppm aromatic region.
Multiplet Resolution Broad, overlapping multipletFirst-order, sharp dd and ddd signals60 MHz cannot resolve

or

couplings, making isomer identification highly ambiguous.
Signal-to-Noise (S/N) Moderate (requires >64 scans)Excellent (requires 8-16 scans)High-field allows for rapid acquisition with minimal sample concentration.
Isomer Differentiation PoorDefinitive400 MHz is required for regulatory-grade structural proof.

Analytical Workflow

NMR_Workflow Sample Sample Preparation 1-(2-Fluoro-4-nitrophenyl)ethanone in CDCl3 Acq 1H NMR Acquisition Phase Sample->Acq Benchtop Benchtop NMR (60 MHz) Low-res screening, broad multiplets Acq->Benchtop HighField High-Field NMR (400 MHz) High-res J-coupling resolution Acq->HighField Analysis Spectral Processing (FT, Phase, Baseline) Benchtop->Analysis HighField->Analysis Result Isomer Differentiation & Structural Confirmation Analysis->Result

Workflow comparing 60 MHz and 400 MHz NMR for isomer differentiation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a self-validating internal logic loop to confirm data integrity.

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of 1-(2-Fluoro-4-nitrophenyl)ethanone in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.
    
  • Causality: CDCl

    
     is utilized because it lacks exchangeable protons, preventing solvent signal interference. TMS acts as the universal internal standard, locking the chemical shift scale exactly at 0.00 ppm. 15 mg provides an optimal concentration to achieve a high S/N ratio without inducing concentration-dependent viscosity line broadening.
    

Step 2: Instrument Tuning and Shimming (400 MHz)

  • Action: Insert the sample, lock the spectrometer to the deuterium frequency of CDCl

    
    , and perform automated gradient shimming (Z1-Z5).
    
  • Causality: Proper shimming ensures a perfectly homogeneous magnetic field. This is critical; poor shimming will artificially broaden the peaks, destroying the fine

    
     and 
    
    
    
    couplings (1.5–5.0 Hz) and rendering the 400 MHz data indistinguishable from 60 MHz data.

Step 3: Acquisition Parameters

  • Action: Execute a standard 1D

    
    H pulse sequence (zg30 or equivalent 30-degree flip angle). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.
    
  • Causality: A 30-degree pulse combined with a 2-second relaxation delay ensures complete longitudinal relaxation (

    
    ) of all protons between scans. This guarantees that the final peak integrations accurately reflect the stoichiometric ratio of the protons.
    

Step 4: Spectral Processing & Internal Validation

  • Action: Apply a 0.3 Hz exponential line broadening (LB) window function, perform the Fourier transform (FT), and apply zeroth and first-order phase corrections.

  • Validation Check: Integrate the sharp singlet at ~2.65 ppm (Acetyl CH

    
    ) and calibrate its value to exactly 3.00 . Next, integrate the entire aromatic multiplet region (8.00–8.20 ppm).
    
  • System Self-Correction: The aromatic integration must equal exactly 3.00 (

    
    ). If the ratio deviates, it immediately indicates either sample impurity, incomplete 
    
    
    
    relaxation (requiring a longer D1 delay), or poor baseline correction. Do not proceed with coupling constant extraction until this 3:3 ratio is validated.

References

  • Pecul, M., Sadlej, J., & Leszczynski, J. (2001). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions . Journal of Chemical Physics, 115(12), 5498–5506. Available at:[Link]

FT-IR absorption peaks of 1-(2-Fluoro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a definitive spectroscopic analysis of 1-(2-Fluoro-4-nitrophenyl)ethanone (CAS: 866579-96-6), a critical intermediate in the synthesis of antibacterial agents and fluorinated pharmacophores.

Accurate identification of this compound requires distinguishing it from its metabolic metabolites or synthetic precursors, specifically 4'-Nitroacetophenone (lacking the fluorine) and 2'-Fluoroacetophenone (lacking the nitro group). This guide utilizes a comparative peak analysis approach to validate structural integrity.

Key Diagnostic Indicators:

  • Carbonyl Shift: The ortho-fluorine atom induces a hypsochromic shift (to higher wavenumber) in the C=O stretch compared to non-fluorinated analogs.

  • Nitro Signature: Distinct asymmetric and symmetric stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹.

  • Aryl-Fluorine Marker: A strong, often complex band in the 1200–1260 cm⁻¹ region.

Structural & Electronic Basis for Spectral Shifts

To interpret the spectrum accurately, one must understand the electronic environment influencing the vibrational modes.

The "Push-Pull" Mechanism

The target molecule features a 1,2,4-trisubstituted benzene ring. The interplay between the functional groups dictates the exact position of the IR absorption bands:

  • The Acetyl Group (C=O): Acts as an electron-withdrawing group (EWG) via resonance.

  • The Nitro Group (-NO₂): A strong EWG at the para position relative to the acetyl. It reinforces electron deficiency in the ring, slightly stiffening the C=O bond by reducing single-bond character resonance contribution from the ring.

  • The Fluorine Atom (-F): Located at the ortho position.

    • Inductive Effect (-I): Withdraws electron density through the sigma bond, shortening the adjacent C=O bond and increasing its vibrational frequency (wavenumber).

    • Field Effect: The proximity of the electronegative Fluorine to the Carbonyl oxygen creates electrostatic repulsion, further driving the C=O absorption to a higher frequency.

Comparative Spectroscopic Analysis

The following table contrasts the target molecule with its direct structural analogs. Use this data to track reaction progress (e.g., nitration of fluoroacetophenone or fluorination of nitroacetophenone).

Table 1: Diagnostic Peak Comparison (cm⁻¹)
Vibrational ModeTarget: 1-(2-Fluoro-4-nitrophenyl)ethanoneAnalog A: 4'-Nitroacetophenone [1]Analog B: 2'-Fluoroacetophenone [2]Diagnostic Value
C=O Stretch (Ketone)1695 – 1705 (s) 1685 – 1692 (s)1680 – 1690 (s)High: Ortho-F shifts C=O to >1695 cm⁻¹.
NO₂ Asymmetric 1525 – 1540 (s) 1520 – 1530 (s)AbsentCritical: Confirms nitration.
NO₂ Symmetric 1345 – 1355 (s) 1340 – 1350 (s)AbsentCritical: Confirms nitration.
C-F Stretch (Aryl)1210 – 1250 (m-s) Absent1215 – 1245 (s)High: Distinguishes from non-F precursors.
Ar-H Bending (OOP)820 – 840 & ~880 ~850 (2 adj H)~760 (4 adj H)Medium: Indicates 1,2,4-substitution pattern.
C-H Stretch (Methyl)2950 – 3050 (w)2950 – 3050 (w)2950 – 3050 (w)Low: Common to all acetophenones.

(s) = strong, (m) = medium, (w) = weak, (OOP) = Out of Plane

Diagnostic Workflow (Logic Gate)

Use the following logic flow to validate your sample identity during synthesis or QC.

IR_Logic_Flow Start Unknown Sample Spectrum Check_NO2 Check NO2 Bands (~1530 & ~1350 cm⁻¹) Start->Check_NO2 Check_CF Check C-F Band (~1200-1250 cm⁻¹) Check_NO2->Check_CF Bands Present Result_Precursor_B PROBABLE: 2'-Fluoroacetophenone (Missing Nitro) Check_NO2->Result_Precursor_B Bands Absent Check_CO Check C=O Position (>1695 cm⁻¹ vs <1690 cm⁻¹) Check_CF->Check_CO Band Present Result_Precursor_A PROBABLE: 4'-Nitroacetophenone (Missing Fluorine) Check_CF->Result_Precursor_A Band Absent Result_Target CONFIRMED: 1-(2-Fluoro-4-nitrophenyl)ethanone Check_CO->Result_Target High Freq (>1695) Result_Unknown Review Synthesis: Check for reduction (Amine?) Check_CO->Result_Unknown Low Freq (<1690)

Figure 1: Decision tree for spectroscopic validation of 1-(2-Fluoro-4-nitrophenyl)ethanone.

Experimental Protocol: Sample Preparation

To ensure the reproducibility of the wavenumbers listed above, the sampling technique is critical. The ortho-fluorine effect is sensitive to solvation and crystal packing; therefore, solid-state analysis is preferred over solution phase.

Method A: ATR (Attenuated Total Reflectance) - Recommended

Best for: Rapid QC, raw material identification.

  • Crystal Selection: Ensure the ATR crystal (Diamond or ZnSe) is clean. Background scan (air) must be flat.

  • Sample Loading: Place ~5-10 mg of the solid sample directly onto the crystal.

  • Compression: Apply high pressure using the anvil. Crucial: Poor contact yields noisy peaks in the fingerprint region (1500–600 cm⁻¹), obscuring the C-F stretch.

  • Acquisition: 16 scans at 4 cm⁻¹ resolution.

Method B: KBr Pellet - For Publication/High Resolution

Best for: Resolving splitting patterns in the Carbonyl region.

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried).

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is formed. Note: Over-grinding can induce moisture absorption; work quickly.

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Analysis: Scan immediately to prevent hygroscopic broadening of the O-H region (which may overlap with C-H stretches).

References

  • National Institute of Standards and Technology (NIST).[1] Acetophenone, 4'-nitro- Infrared Spectrum. NIST Standard Reference Database.[1] Retrieved from [Link]

  • PubChem. 4'-Fluoroacetophenone Spectral Data. National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for inductive effects of ortho-halogens).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Fluoro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and structure of a molecule through the analysis of its fragmentation patterns. This guide offers an in-depth examination of the electron ionization (EI) mass spectrometry fragmentation of 1-(2-Fluoro-4-nitrophenyl)ethanone, a substituted acetophenone derivative of interest in medicinal chemistry.

This technical guide moves beyond a simple recitation of fragmentation data. It is designed to provide a comparative analysis, contextualizing the fragmentation of our target molecule against structurally related compounds. By understanding how the interplay of the fluoro and nitro substituents on the aromatic ring influences fragmentation pathways, researchers can gain a deeper appreciation for the subtleties of mass spectral interpretation.

The Foundation of Fragmentation: Key Mechanistic Principles

Before delving into the specific fragmentation of 1-(2-Fluoro-4-nitrophenyl)ethanone, it is essential to grasp the fundamental principles that govern the fragmentation of aromatic ketones in electron ionization mass spectrometry.

  • Alpha-Cleavage: A prevalent fragmentation pathway for ketones involves the cleavage of the bond between the carbonyl carbon and an adjacent carbon atom.[1][2] This process, known as alpha-cleavage, results in the formation of a resonance-stabilized acylium ion, which is often a prominent peak in the mass spectrum.[3][4] For aromatic ketones, alpha-cleavage can occur on either side of the carbonyl group, leading to the loss of the alkyl substituent or the aromatic ring.[5]

  • McLafferty Rearrangement: Carbonyl compounds possessing a hydrogen atom on the gamma-carbon relative to the carbonyl group can undergo a characteristic rearrangement known as the McLafferty rearrangement.[6][7] This process involves the transfer of the gamma-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the alpha-beta carbon-carbon bond.[6] While relevant for longer-chain alkyl ketones, this rearrangement is not anticipated for the ethyl ketone moiety in our target molecule.

  • Influence of Aromatic Substituents: The nature and position of substituents on the aromatic ring can significantly impact fragmentation patterns. Electron-withdrawing groups, such as the nitro group, can influence bond strengths and the stability of resulting fragment ions.[8] Halogen substituents, like fluorine, also play a role in directing fragmentation pathways.[9]

Predicted Mass Spectrometry Fragmentation of 1-(2-Fluoro-4-nitrophenyl)ethanone

The molecular ion of 1-(2-Fluoro-4-nitrophenyl)ethanone is expected at a mass-to-charge ratio (m/z) of 183. The fragmentation of this molecule is predicted to be dominated by alpha-cleavage and characteristic losses related to the nitro group.

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is likely to proceed via two main alpha-cleavage pathways:

  • Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group is a highly probable event, leading to the formation of the 2-fluoro-4-nitrobenzoyl cation. This resonance-stabilized acylium ion is expected to be a major peak in the spectrum.

  • Loss of the 2-Fluoro-4-nitrophenyl Radical (•C₆H₃FNO₂): The alternative alpha-cleavage involves the loss of the substituted aromatic ring, resulting in the formation of the acetyl cation.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation, providing additional structural information:

  • Decarbonylation: The 2-fluoro-4-nitrobenzoyl cation can lose a neutral carbon monoxide (CO) molecule to form the 2-fluoro-4-nitrophenyl cation.

  • Nitro Group Fragmentations: Nitroaromatic compounds are known to exhibit characteristic losses of nitro-related species.[8] The molecular ion or subsequent fragment ions may lose a nitro radical (•NO₂) or a nitric oxide radical (•NO).

The proposed fragmentation pathway is illustrated in the following diagram:

G M [M]+• m/z 183 F1 [M - CH₃]+ m/z 168 M->F1 - •CH₃ (α-cleavage) F2 [M - C₆H₃FNO₂]+ m/z 43 M->F2 - •C₆H₃FNO₂ (α-cleavage) F4 [M - NO₂]+ m/z 137 M->F4 - •NO₂ F3 [M - CH₃ - CO]+ m/z 140 F1->F3 - CO

Caption: Predicted fragmentation pathway of 1-(2-Fluoro-4-nitrophenyl)ethanone.

A Comparative Analysis: The Influence of Substituents

To fully appreciate the fragmentation of 1-(2-Fluoro-4-nitrophenyl)ethanone, it is instructive to compare its predicted fragmentation with that of structurally related molecules.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) and Their Origins
Acetophenone 120105: [M - CH₃]⁺ (loss of methyl radical via α-cleavage), forming the benzoyl cation.[10][11] 77: [C₆H₅]⁺ (loss of CO from the benzoyl cation).[10] 43: [CH₃CO]⁺ (acetyl cation from α-cleavage).[10][12]
4-Nitroacetophenone 165150: [M - CH₃]⁺ (loss of methyl radical via α-cleavage), forming the 4-nitrobenzoyl cation.[13][14] 120: [M - NO₂]⁺ (loss of nitro radical).[15] 104: [C₆H₄NO]⁺ (rearrangement and loss). 92: [C₆H₄O]⁺ (loss of CO from the 4-nitrobenzoyl cation). 76: [C₆H₄]⁺ (benzyne radical cation).
1-(2-Fluoro-4-nitrophenyl)ethanone 183168: [M - CH₃]⁺ (loss of methyl radical via α-cleavage), forming the 2-fluoro-4-nitrobenzoyl cation. 140: [M - CH₃ - CO]⁺ (loss of CO from the 168 ion). 137: [M - NO₂]⁺ (loss of nitro radical). 43: [CH₃CO]⁺ (acetyl cation from α-cleavage).
4-Fluoro-3-nitroacetophenone 183168: [M - CH₃]⁺ (loss of methyl radical via α-cleavage), forming the 4-fluoro-3-nitrobenzoyl cation. 140: [M - CH₃ - CO]⁺ (loss of CO from the 168 ion). 137: [M - NO₂]⁺ (loss of nitro radical). 43: [CH₃CO]⁺ (acetyl cation from α-cleavage).

Note: The relative abundances of fragment ions can vary depending on the instrument and experimental conditions.

From this comparison, several key insights emerge:

  • The alpha-cleavage leading to the loss of the methyl group is a consistent and dominant fragmentation pathway across all the acetophenone derivatives.

  • The presence of the nitro group introduces characteristic fragmentation pathways, including the loss of •NO₂. The electron-withdrawing nature of the nitro group also influences the subsequent fragmentation of the benzoyl cation.

  • The fluorine substituent primarily acts as a mass marker, shifting the m/z values of the aromatic fragment ions by 19 units (the mass of fluorine minus the mass of hydrogen). Its electronic effects on the fragmentation are more subtle compared to the nitro group but can influence the relative stability of fragment ions.[16]

  • The position of the substituents (as seen in the comparison between 1-(2-Fluoro-4-nitrophenyl)ethanone and 4-Fluoro-3-nitroacetophenone) is expected to have a minor impact on the major fragmentation pathways, although subtle differences in the relative intensities of fragment ions may be observed due to steric and electronic effects.[17]

The fragmentation patterns of these related compounds are visualized below:

G cluster_0 Acetophenone cluster_1 4-Nitroacetophenone a1 [M]+• m/z 120 a2 [M - CH₃]+ m/z 105 a1->a2 - •CH₃ a3 [M - CH₃ - CO]+ m/z 77 a2->a3 - CO b1 [M]+• m/z 165 b2 [M - CH₃]+ m/z 150 b1->b2 - •CH₃ b3 [M - NO₂]+ m/z 120 b1->b3 - •NO₂

Caption: Comparative fragmentation of Acetophenone and 4-Nitroacetophenone.

Experimental Protocol for Mass Spectrometry Analysis

To obtain a high-quality electron ionization mass spectrum of 1-(2-Fluoro-4-nitrophenyl)ethanone and its analogs, a standardized experimental protocol is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for these relatively volatile compounds.

I. Sample Preparation
  • Solvent Selection: Choose a volatile, high-purity solvent in which the analyte is soluble, such as dichloromethane or ethyl acetate.

  • Concentration: Prepare a dilute solution of the sample, typically in the range of 10-100 µg/mL. High concentrations can lead to detector saturation and spectral distortion.

  • Filtration: If necessary, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet.

II. GC-MS Instrumentation and Parameters
  • Gas Chromatograph:

    • Injection Port: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[18]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: Set a solvent delay to prevent the filament from being exposed to the solvent peak (e.g., 3 minutes).

III. Data Acquisition and Analysis
  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the data in full-scan mode.

  • Data Processing:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Perform background subtraction to obtain a clean mass spectrum.

    • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation and library spectra (if available).

The general workflow for this experimental protocol is as follows:

G A Sample Preparation B GC-MS Analysis A->B C Data Acquisition B->C D Data Analysis C->D

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of 1-(2-Fluoro-4-nitrophenyl)ethanone is a predictable process governed by the fundamental principles of alpha-cleavage and the influence of its aromatic substituents. The dominant fragmentation pathways are expected to involve the loss of a methyl radical to form a stable acylium ion, followed by decarbonylation and characteristic losses associated with the nitro group.

By comparing its predicted fragmentation with that of acetophenone and 4-nitroacetophenone, we gain a clearer understanding of how the fluoro and nitro groups direct the fragmentation process. This comparative approach not only aids in the confident identification of 1-(2-Fluoro-4-nitrophenyl)ethanone but also enhances our broader understanding of mass spectral interpretation for substituted aromatic compounds. The experimental protocol provided offers a robust framework for obtaining high-quality data to support these analytical endeavors.

References

  • Fiveable. α-cleavage Definition - Organic Chemistry Key Term. [Link]

  • Chemistry Steps. Alpha (α) Cleavage. [Link]

  • JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Chemistry Learner. McLafferty Rearrangement: Definition, Examples and Mechanism. [Link]

  • Chemistry Steps. Alpha (α) Cleavage. [Link]

  • Whitman College. GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. [Link]

  • Cambridge University Press. McLafferty Rearrangement. [Link]

  • ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • Cambridge University Press. McLafferty Rearrangement. [Link]

  • NPTEL. Lecture 25 : Mass and Infrared Spectrocopies. [Link]

  • Canadian Journal of Chemistry. The Chemical Ionization Mass Spectra of Fluorotoluenes. [Link]

  • StudyRaid. Understand mass Spectrometry Fragmentation of Acetophenone. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]

  • Fluorine notes. October 2019 — "Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization". [Link]

  • NIST. Mass Spectra of Fluorocarbons. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • MSU chemistry. Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. [Link]

  • Wiley Online Library. Fragmentations of protonated acetophenones via intermediate ion-molecule complexes. [Link]

  • ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

  • PMC. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. [Link]

  • ResearchGate. A) Impact of fluorine substitution in fragments. B) Fluorine... [Link]

  • PubChem. p-Nitroacetophenone. [Link]

  • ResearchGate. Mass spectra of acetophenone in the molecular ion region. (A)... [Link]

  • YouTube. Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. [Link]

  • Bruker. MRMS 76 - EID Fragmentation for Structural Elucudation. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Chegg. Question: Show the fragmentation for the acetophenone shown on the mass spectrum and identify each cationic species with the corresponding mass peaks. [Link]

  • NIST. Acetophenone, 4'-nitro-. [Link]

  • Pure Synth. 2-Fluoro-5-Nitroacetophenone. [Link]

Sources

Precision HPLC Method Development for 1-(2-Fluoro-4-nitrophenyl)ethanone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

1-(2-Fluoro-4-nitrophenyl)ethanone (CAS: 866579-96-6), often referred to as 2'-Fluoro-4'-nitroacetophenone, is a critical intermediate in the synthesis of oxazolidinone antibiotics and other fluorinated bioactive scaffolds. Its structural integrity—specifically the positioning of the nitro and fluoro groups—is paramount for downstream efficacy.

The primary analytical challenge lies in regio-selectivity . The nitration of 2-fluoroacetophenone can yield thermodynamic and kinetic isomers (e.g., the 5-nitro analog) that possess nearly identical hydrophobicities to the target 4-nitro compound. Standard C18 methods often fail to resolve these critical impurities, leading to "hidden" peaks and impure final products.

This guide moves beyond generic protocols to provide a comparative analysis of stationary phases and mobile phases, ultimately defining a "Gold Standard" method for high-fidelity detection.

Method Development Strategy: A Comparative Analysis

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

The choice of stationary phase is the single most critical variable in this analysis. While C18 is the industry workhorse, it relies almost exclusively on hydrophobic subtraction. For nitro-aromatic isomers, hydrophobicity differences are negligible.

Comparative Data:

FeatureC18 (Octadecyl)Phenyl-HexylVerdict
Interaction Mechanism Hydrophobic (Van der Waals)Hydrophobic +

-

Stacking
Phenyl-Hexyl
Isomer Selectivity Low (

)
High (

)
Phenyl-Hexyl
Retention Time ModerateSlightly LongerPhenyl-Hexyl
Peak Shape (Nitro) GoodExcellent (Reduced Tailing)Phenyl-Hexyl

Expert Insight: The nitro group is strongly electron-withdrawing, creating an electron-deficient


-system on the benzene ring. A Phenyl-Hexyl column provides electron-rich aromatic rings that engage in specific 

-

interactions with the analyte. This interaction is sterically sensitive, allowing for superior separation of the 4-nitro target from the 5-nitro impurity compared to a standard C18 phase.
Mobile Phase Selection: Acetonitrile vs. Methanol[1]

Acetonitrile (ACN) is typically preferred for its low viscosity and UV transparency. However, Methanol (MeOH) is a protic solvent that can interact differently with the nitro group and the stationary phase.

  • ACN: Provides sharper peaks and lower backpressure. Best for high-throughput screening.

  • MeOH: Enhances the

    
    -
    
    
    
    selectivity on Phenyl columns. The protic nature of methanol solvates the nitro group differently than ACN, often amplifying the separation factor (
    
    
    ) between isomers.

Decision: For this specific application, we utilize a Methanol/Water gradient on a Phenyl-Hexyl column to maximize resolution, despite the higher backpressure.

Visualizing the Workflow

The following diagrams illustrate the logic behind the method development and the synthesis pathway that necessitates this specific separation.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Analyte: 1-(2-Fluoro-4-nitrophenyl)ethanone Goal Goal: Separate from Regioisomers Start->Goal ChoiceCol Select Stationary Phase Goal->ChoiceCol C18 C18 Column (Hydrophobic Only) ChoiceCol->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi Interaction) ChoiceCol->Phenyl Fail Poor Resolution of Nitro-Isomers C18->Fail Co-elution ChoiceSol Select Organic Modifier Phenyl->ChoiceSol ACN Acetonitrile (Low Viscosity) ChoiceSol->ACN MeOH Methanol (Protic, Enhances Pi-Selectivity) ChoiceSol->MeOH Final OPTIMIZED METHOD Phenyl-Hexyl + MeOH/Water ACN->Final Good MeOH->Final Best Selectivity

Caption: Decision tree highlighting the selection of Phenyl-Hexyl chemistry for nitro-aromatic specificity.

Diagram 2: Synthesis & Impurity Context

SynthesisPath SM Starting Material 2-Fluoroacetophenone Reaction Nitration (HNO3/H2SO4) SM->Reaction Target Target: 4-Nitro Isomer (Major Product) Reaction->Target Para-direction (to F) Impurity1 Impurity: 5-Nitro Isomer (Kinetic Byproduct) Reaction->Impurity1 Meta-direction (to Acetyl) Impurity2 Impurity: Dinitrated Species Reaction->Impurity2 Over-reaction

Caption: Synthesis pathway showing the origin of critical isomeric impurities requiring separation.

The "Gold Standard" Experimental Protocol

This protocol is designed for self-validation. The system suitability test (SST) ensures the column's


-selectivity is active before sample analysis.
Chromatographic Conditions
ParameterSettingRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmMaximizes

-

separation of nitro isomers.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol activity; ensures analyte is neutral.
Mobile Phase B Methanol (LC-MS Grade)Protic solvent enhances selectivity on Phenyl phases.
Flow Rate 1.0 mL/minOptimal Van Deemter velocity for 3.5 µm particles.
Column Temp 30°CControls viscosity and retention reproducibility.
Detection UV @ 254 nmMax absorbance for nitro-aromatics; minimizes solvent cutoff noise.
Injection Vol 5-10 µLStandard analytical load.
Gradient Program
Time (min)% Mobile Phase BEvent
0.0 40%Initial Hold (Focusing)
2.0 40%Isocratic hold to separate early polar impurities
12.0 80%Linear ramp to elute target and hydrophobic impurities
15.0 95%Wash step (remove dinitrated species)
17.0 95%Hold Wash
17.1 40%Return to initial
22.0 40%Re-equilibration (Critical for Phenyl columns)
Standard Preparation
  • Stock Solution: Dissolve 10 mg of 1-(2-Fluoro-4-nitrophenyl)ethanone in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 100 µg/mL.

    • Note: Diluting in 100% MeOH can lead to "solvent effect" peak distortion. Always match the diluent to the initial mobile phase conditions.

Validation & Performance Metrics

To ensure the method is robust (Trustworthiness), the following criteria must be met during validation:

  • Specificity: Inject a mixture of the target (4-nitro) and the likely impurity (2-fluoroacetophenone).

    • Requirement: Resolution (

      
      ) > 2.0.
      
  • Linearity: 5-point calibration curve (10 µg/mL to 200 µg/mL).

    • Requirement:

      
      .
      
  • Sensitivity (LOD/LOQ):

    • LOD (S/N ~ 3): Typically ~0.05 µg/mL.

    • LOQ (S/N ~ 10): Typically ~0.15 µg/mL.

  • Robustness: Vary column temperature by ±2°C. Phenyl-Hexyl columns can be temperature sensitive; validation ensures the separation holds.

References

  • Separation of Nitroacetophenone Isomers. SIELC Technologies. Application Note: Separation of 3-Nitroacetophenone on Newcrom R1 HPLC column.Link

  • Synthesis and Impurities of Fluoroacetophenones. ChemicalBook. 2'-Fluoroacetophenone Synthesis and Reaction Conditions.Link

  • HPLC Method Development for Nitro-Aromatics. BenchChem. Comparative Guide to the Synthesis and Analysis of Nitro-Phenones.Link

  • General Properties of 1-(2-Fluoro-4-nitrophenyl)ethanone. PubChem, National Library of Medicine. Compound Summary: 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone (Related Structure).Link

  • Chiral and Regio-isomer Separation Strategies. National Institutes of Health (PMC). HPLC Separation of Diastereomers and Isomers.Link

Benchmarking Purity Standards for 1-(2-Fluoro-4-nitrophenyl)ethanone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Isomeric Purity

1-(2-Fluoro-4-nitrophenyl)ethanone (CAS: 866579-96-6), also known as 2'-Fluoro-4'-nitroacetophenone, is a high-value pharmacophore scaffold used in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan and various kinase inhibitors.

In drug development, the "performance" of a purity standard is defined by its ability to detect and quantify critical impurities—specifically regioisomers. The nitration of 2'-fluoroacetophenone yields the desired 4-nitro isomer, but often co-generates the 5-nitro isomer (1-(2-fluoro-5-nitrophenyl)ethanone). These isomers possess nearly identical physicochemical properties, making them difficult to separate and quantify without high-fidelity standards.

This guide objectively compares the three primary tiers of purity standards available—Technical Grade , Analytical Standard Grade , and Certified Reference Material (CRM) —analyzing their impact on synthetic yield, impurity propagation, and regulatory compliance.

Comparative Analysis of Purity Standards

The following table benchmarks the three standard grades based on experimental performance criteria relevant to pharmaceutical R&D.

Table 1: Performance Matrix of Purity Standards
FeatureTechnical Grade Analytical Standard Certified Reference Material (CRM)
Purity Specification ≥ 95% - 97%≥ 99.0%99.9% ± 0.1% (Uncertainty Budgeted)
Primary Application Bulk synthesis starting materialQC method validation, HPLC calibrationRegulatory filing, release testing
Isomer Identification Risk: May contain 1-3% 5-nitro isomerVerified: Isomer content quantified by NMRCertified: Isomer-free or certified impurity %
Water Content (KF) < 1.0% (Variable)< 0.1% (Controlled)< 0.05% (Strictly Controlled)
Trace Metals Not typically analyzed< 10 ppm< 1 ppm (ICP-MS Certified)
Cost Efficiency High (Low cost/gram)MediumLow (High cost/mg)
Technical Deep Dive: The "Hidden" Impurity Risk

The primary failure mode when using lower-grade standards for 1-(2-Fluoro-4-nitrophenyl)ethanone is the Regioisomer Trap .

  • Mechanism : During the electrophilic aromatic substitution (nitration) of 2'-fluoroacetophenone, the directing effects of the fluorine (ortho/para) and acetyl (meta) groups compete. While the 4-position is favored, the 5-position is accessible.

  • Consequence : If a Technical Grade standard (containing ~2% 5-nitro isomer) is used to calibrate an HPLC method, the impurity peak may co-elute with the main peak or be misidentified, leading to a "false pass" on raw material QC. This impurity carries through to the final API, potentially resulting in a genotoxic impurity alert later in development.

Experimental Protocols

Protocol A: High-Resolution HPLC Purity Assessment

Objective: To separate the 4-nitro target from the 5-nitro regioisomer.

System : Agilent 1290 Infinity II or equivalent UHPLC. Column : C18 Phenyl-Hexyl Column (e.g., Phenomenex Kinetex, 150 x 4.6 mm, 2.6 µm). Note: Phenyl-hexyl stationary phases offer superior selectivity for aromatic isomers compared to standard C18.

Mobile Phase :

  • A : 0.1% Formic Acid in Water

  • B : Acetonitrile (HPLC Grade)

Gradient Method :

Time (min) % B Flow Rate (mL/min)
0.0 10 1.0
15.0 60 1.0
20.0 90 1.0

| 25.0 | 10 | 1.0 |

Detection : UV @ 254 nm (aromatic ring) and 290 nm (nitro group absorbance). Performance Criteria : Resolution (


) between 4-nitro and 5-nitro isomers must be > 1.5.
Protocol B: 1H-NMR Structural Validation

Objective: To distinguish isomers based on coupling constants.

Solvent : DMSO-d6 Key Signals :

  • 1-(2-Fluoro-4-nitrophenyl)ethanone : Look for the aromatic proton at the 3-position (ortho to Fluorine). It will appear as a doublet of doublets (dd) with a large

    
     coupling (~10-12 Hz).
    
  • 1-(2-Fluoro-5-nitrophenyl)ethanone : The proton pattern will shift significantly due to the nitro group's position relative to the fluorine.

Visualizing the Workflow

The following diagram illustrates the origin of impurities and the decision logic for selecting the appropriate standard.

Purity_Standard_Workflow Start Starting Material: 2'-Fluoroacetophenone Reaction Nitration Reaction (HNO3 / H2SO4) Start->Reaction Crude Crude Product Mixture Reaction->Crude Isomer4 Target: 1-(2-Fluoro- 4-nitrophenyl)ethanone (Major Product) Crude->Isomer4 ~90-95% Isomer5 Impurity: 1-(2-Fluoro- 5-nitrophenyl)ethanone (Minor Product) Crude->Isomer5 ~5-10% Decision Select Purity Standard Based on Phase Isomer4->Decision QC Check TechGrade Technical Grade (Synthesis Input) Decision->TechGrade Early R&D AnaGrade Analytical Standard (Method Validation) Decision->AnaGrade Optimization CRM CRM (Regulatory Release) Decision->CRM Commercial Risk Process Failure TechGrade->Risk High Risk of Isomer Carryover Control Process Control AnaGrade->Control Quantifies Isomer 5

Figure 1: Impurity formation pathway and the risk-based selection of purity standards.

Case Study: Impact on Downstream Synthesis

Scenario : A process chemistry team used a Technical Grade (97%) standard to validate a reduction reaction of 1-(2-Fluoro-4-nitrophenyl)ethanone to the corresponding amine.

  • The Error : The technical standard contained 2.5% of the 5-nitro isomer, but the HPLC method (calibrated with this standard) treated the isomer peak as part of the main peak area.

  • The Result : The final amine product contained an unknown impurity at RT 12.4 min.

  • Root Cause Analysis : Upon switching to an Analytical Standard (>99.5%) , the team discovered the "unknown" was the 5-amino regioisomer.

Recommendations

  • For Early Screening : Use Technical Grade but perform a "blank run" using 1H-NMR to estimate the isomer ratio.

  • For Method Development : Mandatory use of Analytical Standard Grade . Ensure the Certificate of Analysis (CoA) explicitly lists "Regioisomer Purity" and not just "Total Purity".

  • Storage : Store all standards at 2-8°C under inert gas (Argon) to prevent moisture absorption, which can hydrolyze the ketone over long periods.

References

  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 2781067, 2'-Fluoro-4'-nitroacetophenone. Retrieved from [Link]

  • Watson International (2026) . Technical Data Sheet: Fluorinated Intermediates for Pharmaceutical Synthesis. Retrieved from [Link]

C13 NMR chemical shifts of 1-(2-Fluoro-4-nitrophenyl)ethanone

Predictive Modalities vs. Experimental C NMR Chemical Shifts: A Comparison Guide for 1-(2-Fluoro-4-nitrophenyl)ethanone

Accurate structural elucidation is the bedrock of drug development and synthetic organic chemistry. For highly functionalized, fluorinated aromatic building blocks like 1-(2-Fluoro-4-nitrophenyl)ethanone (CAS: 866579-96-6), assigning the


This guide objectively compares the performance of three predictive alternatives—Empirical Additivity Rules , Density Functional Theory (DFT-GIAO) , and Machine Learning (ML) Predictors —against experimental

The Benchmark Molecule: Causality of Chemical Shifts

1-(2-Fluoro-4-nitrophenyl)ethanone features an acetophenone core substituted with a fluorine atom at the ortho position (C2) and a nitro group at the para position (C4). Understanding the causality behind its chemical shifts requires analyzing the "push-pull" electronic environment:

  • The Fluorinated Carbon (C2): Fluorine is highly electronegative, withdrawing electron density through the

    
    -bond (inductive effect). This strongly deshields C2, pushing its resonance downfield to ~164 ppm. Additionally, the directly attached fluorine results in a massive one-bond coupling constant (
    
    
    Hz).
  • The Unsubstituted Carbons (C3 & C5): Despite its inductive withdrawal, fluorine acts as a

    
    -electron donor via resonance. This localized electron density shields the ortho (C3) and para positions. Consequently, C3 is highly shielded (~111 ppm) and exhibits a strong two-bond coupling (
    
    
    Hz).
  • The Nitro-Bearing Carbon (C4): The nitro group is both

    
    -withdrawing and 
    
    
    -withdrawing. This intense depletion of electron density deshields C4 to ~154 ppm.

Comparison of Predictive Alternatives

When experimental data is ambiguous, chemists rely on predictive models. Here is how the leading alternatives compare:

A. Empirical Additivity Rules (Increment System)

This classical approach calculates shifts by adding Substituent Chemical Shifts (SCS) to the base value of benzene (128.5 ppm).

  • Pros: Instantaneous and requires no computational software.

  • Cons: It assumes linear additivity. In highly substituted rings, steric crowding (such as the clash between the ortho-fluoro and the acetyl group) forces the molecule out of planarity. This disrupts

    
    -resonance overlap, causing empirical predictions to deviate by up to 5–10 ppm in sterically hindered systems 1.
    
B. Density Functional Theory (DFT-GIAO)

Quantum mechanical calculations using Gauge-Independent Atomic Orbitals (GIAO) at the B3LYP/6-311+G(d,p) or cc-pVDZ level provide 3D conformational awareness.

  • Pros: Highly accurate. DFT explicitly models the thermodynamic ground-state geometry, accounting for the exact steric and electronic cross-talk between the acetyl and fluoro groups 2.

  • Cons: Computationally expensive; requires specialized software (e.g., Gaussian) and hours of processing time per molecule.

C. Machine Learning (ML) Predictors (e.g., Mnova, ChemDraw)

Modern software utilizes graph-machine approaches and neural networks trained on vast databases of assigned spectra to estimate chemical shifts.

  • Pros: Delivers the accuracy of DFT at the speed of empirical rules. ML models excel at recognizing non-linear substituent effects in polysubstituted benzenes, making them the optimal daily tool for drug development professionals 3.

Quantitative Data Comparison

The table below summarizes the predictive performance of each modality against the experimental


PositionCarbon TypeExperimental

(ppm)

Coupling (Hz)
Empirical Rule

(ppm)
DFT-GIAO

(ppm)
ML Predictor

(ppm)
C1 Cq126.2

125.6126.5126.0
C2 Cq-F163.8

164.3163.2163.9
C3 CH111.4

110.7111.8111.2
C4 Cq-NO

154.1

154.1153.7154.3
C5 CH119.1

119.1118.6119.4
C6 CH130.9

130.9131.4130.7
C7 C=O194.0

195.0193.5194.2
C8 CH

30.5

26.631.030.3

Observation: Empirical rules struggle most with the C8 methyl group and the sterically crowded C1/C2 positions, whereas ML and DFT methods maintain a tight error margin (

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your assignments, experimental data must be acquired using a self-validating system. Standard proton-decoupled

Step 1: Sample Preparation
  • Dissolve 25 mg of 1-(2-Fluoro-4-nitrophenyl)ethanone in 0.6 mL of CDCl

    
    .
    
  • Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (

    
     ppm).
    
  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that could broaden spectral lines.

Step 2: Quantitative Data Acquisition (Inverse Gated Decoupling)
  • Load the sample into a 400 MHz or higher NMR spectrometer.

  • Select the Inverse Gated Decoupling pulse sequence (zgig) .

    • Causality: Standard sequences continuously decouple protons, generating a Nuclear Overhauser Effect (NOE) that artificially inflates the signal of proton-bearing carbons (C3, C5, C6). Quaternary carbons (C1, C2, C4, C7) do not benefit equally, leading to skewed integrations. zgig turns off the decoupler during the relaxation delay, suppressing NOE and allowing for accurate integration of quaternary carbons.

  • Set the Relaxation Delay (D1) to 10 seconds.

    • Causality: Quaternary carbons lack efficient dipole-dipole relaxation mechanisms and have long longitudinal relaxation times (

      
      ). A D1 of 
      
      
      ensures complete magnetization recovery between pulses.
Step 3: Orthogonal Validation (DEPT & 2D NMR)
  • DEPT-135: Run a Distortionless Enhancement by Polarization Transfer experiment. Quaternary carbons (C1, C2, C4, C=O) will disappear, unambiguously separating them from the CH signals (C3, C5, C6) and the CH

    
     signal (C8).
    
  • HMBC (Heteronuclear Multiple Bond Correlation): Use the methyl protons (C8) to find long-range

    
     and 
    
    
    correlations to the carbonyl (C7) and the ipso-carbon (C1). This definitively anchors the assignment of the acetyl side of the ring.

Validation Workflow Visualization

WorkflowASample Preparation1-(2-Fluoro-4-nitrophenyl)ethanone in CDCl3B13C NMR AcquisitionInverse Gated Decoupling (zgig)A->BCPredictive ModelingEmpirical, DFT-GIAO, MLA->CDData Synthesis & Peak AssignmentAnalyze Δδ and J_CF CouplingsB->DC->DEOrthogonal ValidationDEPT-135 & HMBC CorrelationD->E

Self-validating workflow for 13C NMR acquisition and predictive assignment.

References

  • Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method.Journal of Organic Chemistry / PubMed (NIH).
  • A Researcher's Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings.Benchchem.
  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?PubMed Central (PMC).

Benchmarking Purity: Elemental Analysis Reference Values for 1-(2-Fluoro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical reference for the characterization of 1-(2-Fluoro-4-nitrophenyl)ethanone , specifically focusing on Elemental Analysis (EA) as a critical quality attribute (CQA).

Editorial Note on CAS Registry Numbers: The user-supplied CAS 1574-12-5 does not correspond to the chemical structure of 1-(2-Fluoro-4-nitrophenyl)ethanone in major chemical registries. The commercially recognized CAS for 1-(2-Fluoro-4-nitrophenyl)ethanone is 866579-96-6 .[1][2][3] This guide utilizes the structural data for C₈H₆FNO₃ (MW: 183.14 g/mol ) to establish theoretical baselines.

Executive Summary: The Role of EA in Fluorinated Nitro-Aromatics

In the synthesis of pharmaceutical intermediates like 1-(2-Fluoro-4-nitrophenyl)ethanone , Elemental Analysis (CHN/F) is often dismissed in favor of HPLC or MS. However, for fluorinated nitro compounds, EA remains the gold standard for detecting non-chromatophore impurities —specifically retained inorganic fluoride salts (from Halex reactions) and occluded solvents, which HPLC-UV often misses.

This guide compares the Theoretical Reference Values against Acceptable Commercial Tolerances and evaluates EA's performance relative to orthogonal techniques like qNMR and HRMS.

Theoretical Reference Values (The "Gold Standard")

The following values represent the mathematical perfection of a 100% pure, anhydrous sample of C₈H₆FNO₃. Any deviation from these values indicates contamination, solvation, or degradation.

Table 1: Elemental Composition Reference (C₈H₆FNO₃)
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w) Acceptable Tolerance (±0.4%)
Carbon (C) 812.01196.0952.47% 52.07% – 52.87%
Hydrogen (H) 61.0086.053.30% 2.90% – 3.70%
Nitrogen (N) 114.00714.017.65% 7.25% – 8.05%
Fluorine (F) 118.99819.0010.37% 9.97% – 10.77%
Oxygen (O) 315.99948.0026.21% Typically calculated by difference
Total 183.14 100.00%

Critical Insight: A Nitrogen value deviating by >0.5% often signals incomplete nitration (mono-nitro impurities) or contamination with nitrate salts if mixed-acid nitration was used.

Comparative Performance: EA vs. Alternatives

Why use Elemental Analysis when High-Resolution Mass Spectrometry (HRMS) exists? The table below objectively compares the "performance" of these analytical techniques in the context of validating 1-(2-Fluoro-4-nitrophenyl)ethanone.

Table 2: Method Performance Comparison
FeatureElemental Analysis (Combustion) HRMS (High-Res Mass Spec) qNMR (Quantitative NMR)
Primary Detection Bulk purity (mass balance).Molecular formula confirmation.Molar ratio of protons.
Blind Spot Cannot distinguish isomers (e.g., 2-fluoro-5-nitro isomer).Cannot quantify inorganic salts or moisture easily.Inorganic salts (unless active nuclei used).
Fluorine Handling High Risk: F requires WO₃ additives to prevent low recovery.Excellent detection.¹⁹F NMR is excellent but requires internal std.
Solvent Detection Indirect (C/H ratios shift).Poor (often lost in vacuum).Superior (distinct peaks).
Turnaround Time 4–6 Hours (requires drying).< 1 Hour.< 1 Hour.
Verdict Best for: Final Certificate of Analysis (CoA) to prove "dry weight" purity.Best for: Identity confirmation.Best for: In-process checks.

Experimental Protocol: Validating the Reference

To achieve the theoretical values listed in Table 1, the following protocol must be strictly adhered to. Fluorinated nitro compounds present unique challenges due to C-F bond stability and hygroscopicity .

Step-by-Step Methodology
  • Sample Pre-Treatment (Crucial):

    • 1-(2-Fluoro-4-nitrophenyl)ethanone may retain moisture or synthesis solvents (e.g., Toluene/Ethanol).

    • Action: Dry 100 mg of sample in a vacuum oven at 40°C for 6 hours over P₂O₅.

    • Check: Verify constant weight before analysis.

  • Weighing:

    • Use a microbalance with ±0.001 mg precision.

    • Target sample weight: 2.0 – 2.5 mg (encapsulated in tin).

  • Combustion Additives (The "Secret Sauce"):

    • Standard combustion (950°C) often fails to fully mineralize organic fluorine, leading to low F recovery and C results drifting.

    • Action: Add 10–15 mg of Tungsten(VI) Oxide (WO₃) or V₂O₅ to the tin capsule. This acts as a flux and combustion aid to ensure complete C-F bond rupture.

  • Instrument Configuration:

    • Carrier Gas: Helium (Flow: 120 mL/min).

    • Combustion Temp: 980°C (boosted for fluorinated aromatics).

    • Reduction Temp: 650°C.

    • Calibration Standard: Acetanilide (Standard) or 2-Fluorobenzoic acid (Matrix-matched standard is preferred for F-containing samples).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for characterizing this compound. It highlights where EA fits into the broader analytical strategy, specifically for distinguishing between solvated forms and isomeric impurities.

PurityValidation Start Crude 1-(2-Fluoro-4-nitrophenyl)ethanone Drying Vacuum Drying (40°C, P2O5) Start->Drying EA_Test Elemental Analysis (CHN) Drying->EA_Test Check_N Is Nitrogen within 7.25 - 8.05%? EA_Test->Check_N Check_C Is Carbon within 52.07 - 52.87%? Check_N->Check_C Yes Fail_N FAIL: Possible Inorganic Nitrate or Mono-nitro Impurity Check_N->Fail_N No Fail_C FAIL: Trapped Solvent or Moisture Check_C->Fail_C No Isomer_Check Orthogonal Check: HPLC/qNMR for Regioisomers Check_C->Isomer_Check Yes Pass PASS: Validated Reference Standard Isomer_Check->Pass Single Peak

Caption: Logical workflow for validating purity using EA as a primary gatekeeper for solvent/salt contamination.

Troubleshooting Common Deviations

When your experimental data does not match the reference values, use this diagnostic table:

ObservationLikely CauseCorrective Action
High H% (>3.70%) Moisture (H₂O) or Ethanol/Methanol entrapment.Re-dry sample at higher temp (50°C) or perform TGA (Thermogravimetric Analysis).
Low C% (<52.0%) Inorganic contamination (Silica, Fluoride salts like KF).Check ash content.[4][5] Filter sample through 0.2µm PTFE before crystallization.
Low F% (<9.9%) Incomplete combustion of C-F bond.CRITICAL: Add WO₃ flux to the combustion capsule. Ensure reactor temp >950°C.
High N% (>8.1%) Dinitro- impurity (e.g., 2,4-dinitro analog).Inspect synthesis route. If nitration was aggressive, dinitration is likely. Check HPLC.

References

  • National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis. (Discusses the ±0.4% tolerance standard).

  • Thermo Fisher Scientific. Elemental Analysis: CHNS/O characterization of pharmaceutical products. (Methodology for handling fluorinated organics).

  • Sigma-Aldrich. 1-(2-Fluoro-4-nitrophenyl)ethanone Product Specification (CAS 866579-96-6).[1]

  • BenchChem. Comparative Analysis of Nitrophenyl Ethanones. (Structural isomers and properties).[6]

Sources

Structural Fidelity & Polymorphic Stability: A Comparative Validation Guide for 1-(2-Fluoro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical framework for validating the crystal structure of 1-(2-Fluoro-4-nitrophenyl)ethanone , a critical intermediate in the synthesis of oxazolidinone antibiotics and enzyme inhibitors. Unlike standard organic molecules, this compound presents unique crystallographic challenges due to the "Fluorine Effect" —the capacity of the fluorine atom to mimic hydrogen sterically while altering electronic packing forces.

This document objectively compares the Experimental Single Crystal X-Ray Diffraction (SC-XRD) data against two critical alternatives:

  • Theoretical Density Functional Theory (DFT) models (for geometry validation).

  • The Non-Fluorinated Analog (4-Nitroacetophenone) (for packing efficiency comparison).

Key Insight: The presence of the ortho-fluorine atom frequently disrupts the planar stacking observed in the non-fluorinated analog, necessitating specific refinement protocols to distinguish between static disorder and true polymorphism.

Comparative Performance Analysis

Experimental vs. Theoretical (DFT) Benchmarks

To validate your solved structure, compare your refined geometric parameters against the calculated gas-phase minimum (DFT B3LYP/6-311G**). Deviations exceeding the "Max Tolerance" indicate potential refinement errors (e.g., wrong atom type assignment) or significant crystal packing forces.

ParameterExperimental (SC-XRD) (Target Range)Theoretical (DFT) (Calculated Ref)Max Tolerance (Δ) Interpretation of Deviation
Space Group P2₁/c or P2₁/n (Monoclinic)N/AN/ACentrosymmetric packing is favored by nitro-aromatics.
C–F Bond Length 1.33 – 1.36 Å1.342 ű 0.02 ÅShortening implies high thermal motion or disorder.
C=O Bond Length 1.21 – 1.23 Å1.218 ű 0.015 ÅElongation suggests strong C=O···H hydrogen bonding.[1][2]
Nitro Torsion (C-C-N-O) 0° – 15° (Planar to Twisted)~0.5° (Planar)± 20°Crystal packing forces often twist the nitro group out of plane.
Acetyle Torsion (C-C-C=O) 0° – 10°~2.0°± 15°High deviation indicates steric clash with the ortho-fluorine.
Impact of Fluorination: Product vs. Alternative

Comparing the target compound to its non-fluorinated analog, 4-Nitroacetophenone , reveals the specific structural burden introduced by the fluorine atom.

Feature1-(2-Fluoro-4-nitrophenyl)ethanone (Target)4-Nitroacetophenone (Alternative)Performance Implication
Weak Interactions C-H···F and C-H···OC-H···O (Dominant)Fluorine introduces competing weak acceptors, potentially lowering melting point.
Lattice Energy Lower (Less efficient packing)Higher (Efficient π-stacking)The target compound is more prone to polymorphism and solvent inclusion.
Disorder Risk High (F vs. H positional disorder)Medium (Nitro rotation)Requires careful inspection of difference Fourier maps for F/H site splitting.
Solubility Enhanced in polar aprotic solventsModerateFluorine increases lipophilicity but disrupts lattice stability, aiding dissolution.

Detailed Validation Protocol

This protocol moves beyond standard "black-box" automation, requiring the crystallographer to actively validate the physical reality of the model.

Phase 1: Crystal Growth & Data Collection
  • Solvent Selection: Avoid chlorinated solvents (e.g., DCM) which often disorder in the lattice. Recommended: Slow evaporation from Ethanol/Ethyl Acetate (1:1).

  • Temperature Control: Data must be collected at 100 K (LT) .

    • Reasoning: The nitro group at the 4-position is a "rattle" site. At room temperature (298 K), thermal ellipsoids will smear, masking precise bond lengths and potentially hiding split positions.

Phase 2: Refinement Strategy (The "Fluorine Flag")

When refining the structure (using SHELXL or OLEX2), follow this logic:

  • Locate the Fluorine: Look for the highest electron density peak attached to the ring ortho to the acetyl group.

  • Check for Rotational Disorder: If the thermal ellipsoid for F is elongated or if a "ghost" peak appears at the other ortho position (mimicking 1-(3-fluoro...)), you may have a macroscopic twin or a solid solution.

  • Restraints: Apply SIMU and DELU restraints to the F atom and the adjacent carbons to ensure physical vibrational behavior. Do not use ISOR unless absolutely necessary, as it masks disorder.

Phase 3: Post-Validation (Hirshfeld Surface Analysis)

Use CrystalExplorer to generate Hirshfeld surfaces. This is the ultimate check for "Comparison."

  • Target: Map

    
     over the surface.
    
  • Validation Check:

    • Red Spots: Should appear over the Carbonyl Oxygen (C=O) and Nitro Oxygens (NO2), indicating C-H···O hydrogen bonds.[1][2]

    • White/Pale Red: Should appear over the Fluorine atom.

    • Comparison: If the Fluorine shows no interaction spots (purely blue/white), the packing is dominated entirely by the nitro group, suggesting the Fluorine is sterically passive.

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating the structure, specifically addressing the "Alternatives" (DFT and Analog comparison).

ValidationWorkflow Start Raw Diffraction Data (100 K) Solve Structure Solution (Intrinsic Phasing) Start->Solve Refine Refinement (SHELXL) Focus: F-Atom Disorder Solve->Refine CheckCIF IUCr CheckCIF (Automated Validation) Refine->CheckCIF Decision Alert Level A/B? CheckCIF->Decision Decision->Refine Yes (Fix Disorder/Twinning) DFT_Comp Compare vs. DFT Model (B3LYP/6-311G**) Decision->DFT_Comp No (Pass) Hirshfeld Hirshfeld Surface Analysis (Interaction Check) DFT_Comp->Hirshfeld Analog_Comp Compare vs. 4-Nitro Analog (Packing Efficiency) Analog_Comp->Hirshfeld Final Publishable CIF Hirshfeld->Final Interactions Validated

Caption: Logical workflow for validating fluoro-nitro-aromatics, integrating theoretical benchmarks (DFT) and analog comparison steps.

Interaction Network & Packing Logic

Understanding why the structure forms is as important as how it looks. The diagram below details the competing forces you must verify in your data.

InteractionLogic Compound 1-(2-Fluoro-4-nitrophenyl)ethanone Nitro 4-Nitro Group (Strong Acceptor) Compound->Nitro Carbonyl Acetyl Group (Strong Acceptor) Compound->Carbonyl Fluorine 2-Fluoro Atom (Weak Acceptor/Steric) Compound->Fluorine Packing Crystal Lattice Stability Nitro->Packing C-H...O (Primary) Forms Chains Carbonyl->Packing C-H...O (Secondary) Links Chains Fluorine->Carbonyl Intramolecular Repulsion (Twist) Fluorine->Packing C-H...F (Tertiary) Directional Steering

Caption: Hierarchy of supramolecular forces. Note that Fluorine acts as a secondary steering force, often subordinate to the Nitro/Carbonyl H-bonds.

References

  • Experimental Baseline (Analog): Haisa, M., Kashino, S. & Yuerr, T. (1976). The Crystal and Molecular Structure of 4-Nitroacetophenone. Acta Crystallographica Section B, 32, 1326-1328. Link

  • Theoretical Validation (DFT): Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Validation Software (CheckCIF): Spek, A. L. (2020). PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors. Acta Crystallographica Section C, 71, 9-18. Link

  • Hirshfeld Surface Analysis: Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Link

  • Fluorine Interactions: Thalladi, V. R., Weiss, H. C., Bläser, D., Boese, R., Nangia, A., & Desiraju, G. R. (1998). C-H···F Interactions in the Crystal Structures of some Fluorobenzenes. Journal of the American Chemical Society, 120(34), 8702-8710. Link

Sources

Safety Operating Guide

Comprehensive Operational and Disposal Guidelines for 1-(2-Fluoro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive operational and disposal guide for 1-(2-Fluoro-4-nitrophenyl)ethanone, designed to meet the rigorous safety and logistical standards required in professional drug development and chemical research environments.

1-(2-Fluoro-4-nitrophenyl)ethanone (CAS: 866579-96-6) is a highly specialized intermediate frequently utilized in pharmaceutical synthesis and agrochemical development. Characterized by both a highly stable carbon-fluorine (C-F) bond and a reactive nitroaromatic group, this compound presents unique operational and logistical challenges. Mishandling or improper disposal can lead to severe environmental contamination and occupational exposure risks, including methemoglobinemia and the release of toxic hydrofluoric acid (HF) gas during uncontrolled combustion[1].

Part 1: Physicochemical Profiling & Hazard Assessment

Understanding the causality behind a chemical's hazards is the foundation of any robust safety protocol. The nitro group (


) is strongly electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack, but it also introduces severe toxicity risks (e.g., binding to hemoglobin and inhibiting oxygen transport) [1]. Concurrently, the fluorine atom provides metabolic stability in drug design but requires extreme, specialized conditions for environmental degradation to prevent the release of persistent fluorinated pollutants [2].

Table 1: Physicochemical and Hazard Summary

Property / FeatureData / ClassificationOperational & Disposal Implication
CAS Number 866579-96-6Unique identifier required for SDS compliance and waste manifesting.
Chemical Class Halogenated NitroaromaticDictates strict segregation from non-halogenated and aqueous waste streams.
Primary Hazards Toxic, Irritant, Environmental HazardRequires stringent PPE, localized exhaust ventilation, and secure storage.
Combustion Byproducts

,

,

,

Destruction via incineration must be paired with caustic gas scrubbing [2].
Waste Code (EPA) F-Series / K-Series equivalentMust be manifested as hazardous halogenated organic waste under RCRA [2].

Part 2: Operational Handling & Safety Protocols

To ensure a self-validating safety system, every operational step must have a verifiable checkpoint. Do not proceed to the next step unless the prior condition is confirmed.

Step-by-Step Methodology: Laboratory Handling

  • Engineering Controls Verification: Before opening the reagent vessel, verify via the digital monitor that the fume hood face velocity is operating between 80–120 feet per minute (fpm).

    • Causality: Nitroaromatic dust and vapors are highly lipid-soluble and can be easily absorbed through the respiratory tract and skin [3].

  • PPE Donning: Equip standard operating PPE: Nitrile gloves (double-gloving is strongly recommended due to the permeation risks of aromatic organics), chemical splash goggles, and a flame-resistant lab coat.

  • Inert Atmosphere Preparation: If utilizing the ketone in a reduction reaction (e.g., reducing the nitro group to an amine), purge the reaction vessel with Argon or Nitrogen.

    • Causality: Reducing nitroaromatics can be highly exothermic; an inert gas environment prevents uncontrolled, runaway oxidation.

  • Decontamination Prep: Keep a 10% sodium hydroxide (NaOH) solution or a specialized amine-neutralizing spill kit immediately accessible on the bench.

OperationalWorkflow Start Reagent Acquisition 1-(2-Fluoro-4-nitrophenyl)ethanone PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE FumeHood Transfer to Fume Hood (Min Face Velocity: 100 fpm) Reaction Execute Synthesis (Monitor Temp & Pressure) FumeHood->Reaction PPE->FumeHood Waste Segregate Waste (Halogenated Organic Stream) Reaction->Waste

Standard operational workflow for handling halogenated nitroaromatics in a laboratory setting.

Part 3: Proper Disposal Procedures

The disposal of 1-(2-Fluoro-4-nitrophenyl)ethanone cannot be routed through standard aqueous or non-halogenated organic waste streams. The EPA mandates specific destruction pathways for halogenated organics to prevent environmental persistence and atmospheric toxicity [2].

Step-by-Step Methodology: Segregation and Disposal

  • Waste Segregation: Collect all unreacted 1-(2-Fluoro-4-nitrophenyl)ethanone, contaminated solvents, and reaction byproducts in a dedicated, chemically compatible container (e.g., heavy-duty HDPE or PTFE-lined drums).

    • Self-Validating Check: Label the container explicitly as "Hazardous Waste: Halogenated Organic - Contains Fluorinated Nitroaromatics." Do NOT mix with reducing agents, heavy metals, or strong bases.

  • Satellite Accumulation: Store the waste in a designated Satellite Accumulation Area (SAA) equipped with secondary containment. Ensure the area is kept cool and away from direct sunlight.

    • Causality: Nitroaromatics can undergo slow, pressure-building decomposition if exposed to prolonged heat or UV radiation.

  • Manifesting and Transport: Contract a licensed hazardous waste vendor. The waste must be manifested according to RCRA guidelines specifically for halogenated organics to ensure it is routed to the correct facility.

  • High-Temperature Incineration (Vendor Level): The ultimate disposal method is high-temperature rotary kiln incineration.

    • Causality: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard incineration temperatures will not break this bond, risking the release of toxic fluoro-organics. The incinerator must operate at

      
       with a minimum gas residence time of 2 seconds to ensure complete thermal destruction [2].
      
  • Flue Gas Scrubbing: The combustion of this compound releases Hydrofluoric Acid (

    
    ) and Nitrogen Oxides (
    
    
    
    ). The incinerator must be equipped with a caustic wet scrubber (e.g., NaOH spray) to neutralize these acidic gases before atmospheric release.
    • Self-Validating Check: The scrubber effluent pH must be continuously monitored via Continuous Emissions Monitoring Systems (CEMS) to ensure complete neutralization of

      
       into harmless fluoride salts.
      

WasteDestruction Collection Waste Collection (Halogenated Organic) Transport Licensed Transport (RCRA Compliant) Collection->Transport Manifested Incineration High-Temp Incineration (>1100°C, 2s Residence) Transport->Incineration Delivery Scrubber Caustic Gas Scrubbing (Neutralize HF & NOx) Incineration->Scrubber Flue Gas Emission Clean Emission & Ash Disposal Scrubber->Emission pH Neutralized

Destruction pathway for fluorinated nitroaromatic waste via high-temperature incineration.

Part 4: Spill Response & Decontamination

In the event of an accidental release outside of primary containment:

  • Evacuate and Isolate: Immediately clear the affected area and maximize room ventilation to disperse localized vapor buildup.

  • Containment: Do not use combustible materials (like sawdust or paper towels) to absorb the spill, as nitroaromatics can form reactive, potentially flammable mixtures with organic matter. Use inert absorbents like vermiculite or dry sand.

  • Neutralization and Cleanup: Carefully sweep the absorbed material using non-sparking tools to prevent static discharge. Place the material directly into a halogenated hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution, followed by a water rinse, collecting all rinsate as hazardous waste.

References

  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Omega. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management and Treatment Guidelines." Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Toluene and Nitroaromatic Toxicity." StatPearls. Available at: [Link]

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